molecular formula C4H9N3OS2 B605805 Azidoethyl-SS-ethylalcohol

Azidoethyl-SS-ethylalcohol

Cat. No.: B605805
M. Wt: 179.3 g/mol
InChI Key: NVUXJTRJLAYMKH-UHFFFAOYSA-N
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Description

Azidoethyl-SS-ethylalcohol is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-azidoethyldisulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3OS2/c5-7-6-1-3-9-10-4-2-8/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUXJTRJLAYMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-((2-azidoethyl)disulfanyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-azidoethyl)disulfanyl)ethan-1-ol, referred to herein by the common name Azidoethyl-SS-ethylalcohol, is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and chemical biology. Its unique architecture, incorporating a terminal azide, a reducible disulfide bond, and a primary alcohol, provides a versatile platform for the assembly of complex biomolecular conjugates. The azide group allows for highly specific "click" chemistry reactions, the disulfide bond serves as a cleavable linker in reducing environments, and the hydroxyl group offers a further point for modification or can influence solubility. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, supported by detailed experimental protocols and data.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These are primarily computed properties from publicly available chemical databases.[1] Experimental data for this specific molecule is not widely available; therefore, some properties are inferred from analogous compounds such as 2-azidoethanol[2] and 2-hydroxyethyl disulfide.[3]

PropertyValueSource
Molecular Formula C₄H₉N₃OS₂PubChem[1]
Molecular Weight 179.28 g/mol PubChem[1]
IUPAC Name 2-((2-azidoethyl)disulfanyl)ethan-1-olPubChem[1]
CAS Number 1807540-82-4PubChem[1]
Appearance Expected to be a colorless to pale yellow oil at room temperature.Inferred
Solubility Expected to be soluble in water and polar organic solvents like ethanol, methanol, DMSO, and DMF.Inferred[2][4]
Computed XLogP3 0.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 5PubChem[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of the unsymmetrical disulfide this compound involves the reaction of a thiol-activating agent with one thiol, followed by reaction with a second, different thiol.[5][6] A proposed experimental protocol is provided below.

Proposed Experimental Protocol: Synthesis via Sulfenyl Bromide Intermediate

This method is adapted from procedures for synthesizing unsymmetrical disulfides.[5][6]

Materials:

  • 2-Azidoethanethiol (can be synthesized from 2-azidoethanol)

  • 2-Mercaptoethanol

  • Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide (activator)

  • Bromine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Activation of the Disulfide Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine in DCM dropwise to the cooled solution. The reaction mixture should change color, indicating the formation of the sulfenyl bromide intermediate.

  • Formation of the Unsymmetrical Disulfide: In a separate flask, dissolve 2-azidoethanethiol in anhydrous DCM and cool to 0°C.

  • Slowly add the freshly prepared sulfenyl bromide solution to the 2-azidoethanethiol solution. Stir the reaction at 0°C for 30 minutes.

  • Add 2-mercaptoethanol to the reaction mixture, followed by the dropwise addition of triethylamine.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-((2-azidoethyl)disulfanyl)ethan-1-ol.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

G cluster_synthesis Synthesis of this compound 2-Azidoethanethiol 2-Azidoethanethiol Intermediate Activated Thiol Intermediate 2-Azidoethanethiol->Intermediate Activation 2-Mercaptoethanol 2-Mercaptoethanol Product This compound 2-Mercaptoethanol->Product Activator Disulfide Activator Activator->Intermediate Intermediate->Product Reaction with 2-Mercaptoethanol

Caption: Proposed synthetic pathway for this compound.

Core Reactivities and Applications

The utility of this compound stems from the distinct reactivity of its three functional groups.

Azide Group: Bioorthogonal "Click" Chemistry

The terminal azide group is a key component for "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8][9] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of the linker to molecules containing a terminal alkyne.

This protocol is a general guideline for the CuAAC reaction.[7][9][10]

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4

  • Degassed water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in buffer.

    • Add this compound to the reaction mixture (typically 1.5-3 equivalents relative to the alkyne).

    • Add the copper ligand (e.g., THPTA) to a final concentration of 5 times the copper concentration.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add sodium ascorbate to a final concentration of 5-10 mM to initiate the reaction.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for proteins).

  • Purification:

    • Purify the resulting conjugate using a method appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis, or HPLC).

G cluster_click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide This compound Product Triazole-linked Conjugate Azide->Product Alkyne Alkyne-modified Biomolecule Alkyne->Product Catalyst Cu(I) Catalyst Catalyst->Product cycloaddition

Caption: Reaction scheme for the CuAAC "click" reaction.

Disulfide Bond: Reductively Cleavable Linker

The disulfide bond is stable under physiological conditions but can be readily cleaved in the presence of reducing agents such as dithiothreitol (DTT) or glutathione (GSH).[11][12][13][14] This property is widely exploited in drug delivery systems for the intracellular release of therapeutic agents, as the intracellular environment is significantly more reducing than the extracellular space.

This protocol provides a general method for the cleavage of the disulfide bond.[11][12][13]

Materials:

  • Disulfide-containing conjugate (e.g., the product from the CuAAC reaction)

  • Dithiothreitol (DTT)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5)

  • Nitrogen or argon gas (optional, to minimize re-oxidation)

Procedure:

  • Preparation of Reagents:

    • Dissolve the disulfide-containing conjugate in the phosphate buffer to a desired concentration.

    • Prepare a fresh stock solution of DTT (e.g., 1 M in water).

  • Reduction Reaction:

    • Add DTT to the conjugate solution to a final concentration of 10-50 mM.

    • If necessary, purge the solution and the headspace of the reaction vessel with an inert gas to prevent re-oxidation of the resulting thiols.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-2 hours. The progress of the reduction can be monitored by HPLC or mass spectrometry.

  • Removal of DTT (if necessary):

    • If the resulting free thiols are to be used in subsequent reactions, the excess DTT can be removed by size-exclusion chromatography (e.g., using a desalting column) or dialysis.

G cluster_reduction Disulfide Bond Reduction Disulfide This compound Conjugate Thiol1 Azidoethyl-thiol Disulfide->Thiol1 cleavage Thiol2 Ethylalcohol-thiol (on biomolecule) Disulfide->Thiol2 cleavage ReducingAgent Reducing Agent (e.g., DTT, GSH) ReducingAgent->Disulfide

Caption: Cleavage of the disulfide bond by a reducing agent.

Hydroxyl Group: Further Functionalization and Physicochemical Properties

The primary alcohol group in this compound offers an additional site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or it can be reacted to form esters or ethers, allowing for the attachment of other molecules or functionalities.[15][16][17][18] The presence of the hydroxyl group also increases the hydrophilicity of the linker, which can improve the aqueous solubility of the final conjugate.

Logical Workflow for Bioconjugation and Cleavage

The following diagram illustrates a typical workflow for using this compound in a bioconjugation application followed by cleavage of the linker.

G cluster_workflow Bioconjugation and Cleavage Workflow Start Start with this compound and Alkyne-Biomolecule Click Perform CuAAC Click Reaction Start->Click Conjugate Formation of Disulfide-Linked Bioconjugate Click->Conjugate Purify Purify the Conjugate Conjugate->Purify Introduce Introduce to a Reducing Environment Purify->Introduce Cleavage Disulfide Bond Cleavage Introduce->Cleavage Release Release of the Biomolecule Cleavage->Release

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is a valuable tool for researchers in drug development and chemical biology. Its trifunctional nature allows for a modular and strategic approach to the construction of complex biomolecular systems. The ability to perform highly specific click chemistry for conjugation, coupled with the option for triggered release via disulfide reduction, makes this linker particularly well-suited for applications in targeted drug delivery, proteomics, and the development of diagnostic probes. The synthetic and reaction protocols provided in this guide offer a starting point for the practical application of this versatile chemical entity. Further research into the experimental determination of its physicochemical properties will undoubtedly enhance its utility and broaden its applications.

References

An In-depth Technical Guide to Azidoethyl-SS-ethylalcohol: A Cleavable Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azidoethyl-SS-ethylalcohol, a heterobifunctional and cleavable crosslinker. It is designed for applications in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, its role in ADC architecture, and representative protocols for its application.

Quantitative Data

The fundamental chemical properties of this compound are summarized below.

PropertyValueCitation
Molecular Formula C₄H₉N₃OS₂[1][2]
Molecular Weight 179.26 g/mol [1][2][3]
Alternate Name 2-((2-azidoethyl)disulfanyl)ethan-1-ol[3]
CAS Number 1807540-82-4[1][4]

Core Concepts: A Trifunctional Cleavable Linker

This compound is a versatile tool in drug delivery and bioconjugation, primarily because it incorporates three distinct functional moieties, making it a trifunctional linker:

  • Azide Group (-N₃): This group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This reaction allows for the highly efficient and specific covalent attachment of a payload (e.g., a cytotoxic drug) that has been modified to contain an alkyne group.[3][6] The reaction is bioorthogonal, meaning it does not interfere with biological functional groups, ensuring high specificity.[7]

  • Disulfide Bond (-S-S-): The disulfide bond serves as a cleavable trigger for payload release.[4] This bond is relatively stable in the bloodstream (extracellular environment) but is readily cleaved in the reducing environment inside a cell, such as in the presence of glutathione. This targeted release mechanism is crucial for ADCs, as it ensures the potent payload is released primarily within the target cancer cells, minimizing off-target toxicity.[1][8]

  • Hydroxyl Group (-OH): The terminal hydroxyl group offers a site for further chemical modification or derivatization.[4] It can be activated or replaced with other reactive functional groups to facilitate conjugation to a monoclonal antibody (mAb) or other biomolecules.

The combination of these features makes this compound a valuable linker for constructing ADCs, where a cytotoxic drug is first attached to the linker via click chemistry, and the resulting drug-linker complex is then conjugated to an antibody.

G cluster_synthesis ADC Synthesis cluster_delivery Intracellular Drug Delivery Drug Alkyne-Modified Payload (Drug) DrugLinker Drug-Linker Intermediate Drug->DrugLinker  Click Chemistry (CuAAC) Linker This compound Linker->DrugLinker ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC  Conjugation (via -OH group) mAb Monoclonal Antibody (mAb) mAb->ADC ADC_circ ADC in Circulation ADC->ADC_circ  Administration ADC_bound ADC Bound to Tumor Cell ADC_circ->ADC_bound  Targeting ADC_int Internalized ADC ADC_bound->ADC_int  Endocytosis Drug_released Released Payload ADC_int->Drug_released  Disulfide Cleavage (e.g., by Glutathione) CellDeath Cell Death Drug_released->CellDeath  Cytotoxicity

Caption: Proposed workflow for ADC synthesis and intracellular drug delivery.

Representative Experimental Protocols

The following are generalized protocols illustrating how this compound could be used in the synthesis and functional validation of an ADC. These protocols are based on established methods for click chemistry and disulfide-containing linkers.[5][9]

This protocol describes the conjugation of an alkyne-modified cytotoxic drug to this compound.

Materials:

  • Alkyne-modified payload (drug)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent, such as sodium ascorbate

  • A copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)[5][6]

  • Reaction Buffer: Phosphate-buffered saline (PBS) or a suitable organic solvent like DMSO/water mixture

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO.

    • Prepare a 20 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (must be freshly made).

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for 3-5 minutes to form the Cu(I)-THPTA complex.[6]

  • Click Reaction:

    • In a reaction vessel, add the alkyne-modified payload and a molar excess (e.g., 1.5 to 3 equivalents) of this compound.

    • Add the pre-complexed Cu(I)/THPTA catalyst to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5-10 mM).

    • Vortex gently and allow the reaction to proceed at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting drug-linker intermediate using reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and catalyst.

  • Characterization: Confirm the identity and purity of the product using LC-MS and NMR.

G cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne Alkyne-Payload Triazole Payload-Triazole-Linker Alkyne->Triazole Azide This compound Azide->Triazole Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) + Ligand (THPTA) Catalyst->Triazole

Caption: The core reaction of click chemistry to form a stable triazole linkage.

This protocol describes the conjugation of the purified drug-linker intermediate to a monoclonal antibody. This typically involves activating the hydroxyl group of the linker or, more commonly, reducing the antibody's native interchain disulfides to generate free thiols that can react with a maleimide-activated linker. For this example, we assume the hydroxyl group is first modified to incorporate a maleimide group (not detailed here), which then reacts with reduced antibody thiols.

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-activated Drug-Linker

  • Reducing Agent: Dithiothreitol (DTT) or TCEP

  • Reaction Buffer: PBS (pH ~7.4) containing EDTA or DTPA

  • Quenching Reagent: N-acetylcysteine

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody in the reaction buffer at a concentration of 5-10 mg/mL.

    • Add a controlled molar excess of TCEP (e.g., 2.5 equivalents) to partially reduce the interchain disulfide bonds, generating free thiols.

    • Incubate at 37°C for 60-90 minutes.

  • Conjugation:

    • Cool the reduced antibody solution on ice.

    • Add a slight molar excess of the maleimide-activated drug-linker (dissolved in a small amount of a co-solvent like DMSO) to the reduced antibody.

    • Allow the conjugation reaction to proceed at 4°C or room temperature for 1-2 hours with gentle mixing.

  • Quenching: Stop the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Remove unreacted drug-linker and aggregates by purifying the ADC using SEC or TFF, exchanging the buffer into a formulation buffer (e.g., PBS).

  • Characterization: Characterize the final ADC for purity, aggregation (by SEC), drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry, and biological activity (e.g., antigen binding via ELISA).

This protocol assesses the release of the payload from the ADC in a reducing environment, simulating intracellular conditions.

Materials:

  • Purified ADC

  • Glutathione (GSH) or DTT as the reducing agent

  • Assay Buffer: PBS (pH 7.4)

  • Analysis System: HPLC or LC-MS

Procedure:

  • Incubation:

    • Incubate the ADC (e.g., at 1 mg/mL) in the assay buffer with a physiological concentration of GSH (e.g., 5-10 mM) at 37°C.

    • As a control, incubate the ADC in the buffer without the reducing agent.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from the reaction mixture.

  • Sample Preparation: Immediately quench the cleavage reaction, for instance, by adding a maleimide-containing compound to cap free thiols or by acid precipitation of the protein.

  • Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of released payload.

  • Data Interpretation: Plot the concentration of the released payload against time to determine the cleavage rate and the half-life of the linker under reducing conditions.

References

An In-depth Technical Guide to the Mechanism of Action of Azide-Disulfide Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azide-disulfide crosslinkers represent a sophisticated class of chemical tools vital in the fields of chemical biology, proteomics, and therapeutic development. Their dual-functional nature—incorporating a bioorthogonal azide handle and a reducible disulfide bond—offers researchers precise control over the formation and cleavage of linkages between molecules. This guide provides a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Core Concept: The Dual-Functionality of Azide-Disulfide Crosslinkers

Azide-disulfide crosslinkers are bifunctional reagents designed with two key reactive moieties separated by a spacer arm.

  • The Azide Group (-N₃): This functional group is the cornerstone of bioorthogonal "click chemistry." It remains inert to most biological functional groups, ensuring that it will not react nonspecifically within a complex biological milieu. Its primary role is to participate in highly specific and efficient cycloaddition reactions with alkyne-containing molecules. The most common of these reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The formation of a stable triazole ring connects the crosslinker to the molecule of interest.[1]

  • The Disulfide Bond (-S-S-): This feature provides a "cleavable" or "releasable" dimension to the crosslinker. Disulfide bonds are stable under typical physiological conditions but can be readily cleaved under reducing conditions.[3][4] This cleavage is often triggered by the high intracellular concentration of reducing agents like glutathione (GSH), making these linkers ideal for applications such as intracellular drug delivery.[3][5]

The synergy between the azide's specific reactivity and the disulfide's conditional lability allows for a two-stage mechanism of action: stable conjugation followed by controlled release.

Mechanism of Action: A Two-Stage Process

The utility of azide-disulfide crosslinkers can be understood as a two-part process: conjugation and cleavage.

Stage 1: Conjugation via Azide-Alkyne Cycloaddition

The azide group enables the covalent attachment of the crosslinker to a target molecule that has been functionalized with an alkyne. This is typically achieved through one of two primary "click" reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by Cu(I) ions, which are often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[6] Ligands such as TBTA or THPTA are often used to stabilize the Cu(I) catalyst and improve reaction reliability, especially in aqueous biological systems.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[2] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a metal catalyst.[1][2] While generally slower than CuAAC, its bioorthogonality makes it invaluable for in vivo applications.[1]

The result of this stage is a stable conjugate where two molecules are linked via the azide-disulfide crosslinker.

Stage 2: Cleavage via Disulfide Bond Reduction

The disulfide bond within the linker remains stable in the oxidizing environment of the bloodstream.[][] However, upon internalization into a cell, the linker is exposed to a highly reducing environment. The intracellular concentration of glutathione (GSH), a tripeptide thiol, is approximately 1-10 mM, which is orders of magnitude higher than in the plasma.[5]

This high concentration of GSH drives the reductive cleavage of the disulfide bond through a thiol-disulfide exchange reaction.[9] The disulfide bond is reduced to two free thiol groups, effectively breaking the link and releasing the conjugated molecule (e.g., a cytotoxic drug) from its carrier (e.g., an antibody).[3] Other reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for in vitro cleavage.[9][]

Quantitative Data Summary

The efficiency and kinetics of both the conjugation and cleavage steps are critical for the successful application of these crosslinkers. The following tables summarize key quantitative parameters.

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Catalyst Required Yes (Cu(I))No
Typical Reaction Time 30-60 minutes1-24 hours
Biocompatibility Lower (potential copper cytotoxicity)High (metal-free)
Reaction Rate FastSlower than CuAAC
Common Alkynes Terminal AlkynesCyclooctynes (DBCO, BCN)

Table 2: Conditions for Disulfide Bond Cleavage

Reducing AgentTypical ConcentrationTypical Incubation TimeEnvironmentKey Considerations
Glutathione (GSH) 1-10 mMVariable (minutes to hours)Intracellular (in vivo)The physiological trigger for drug release.[5]
Dithiothreitol (DTT) 10-100 mM15-60 minutesIn vitroPotent reducing agent, can disrupt protein structure.[][11]
Tris(2-carboxyethyl)phosphine (TCEP) 5-50 mM15-60 minutesIn vitroOdorless and more stable than DTT; effective over a wider pH range.[9][11]
Sodium Sulfite (Na₂SO₃) 0.1 M3-20 minutesIn vitroUsed for quantitative analysis of disulfide bonds.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of azide-disulfide crosslinkers. Below are representative protocols for conjugation and cleavage.

Protocol 1: CuAAC Conjugation of an Azide-Disulfide-Drug to an Alkyne-Modified Antibody

Objective: To covalently link a drug payload, functionalized with an azide-disulfide linker, to an antibody that has been modified to contain a terminal alkyne group.

Materials:

  • Alkyne-modified antibody (1 mg/mL in PBS, pH 7.4)

  • Azide-disulfide-drug conjugate (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) solution (20 mM in water)[6]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)[6]

  • Sodium Ascorbate solution (300 mM in water, freshly prepared)[6]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Methodology:

  • In a microcentrifuge tube, combine 100 µL of the alkyne-modified antibody solution with a 10-fold molar excess of the azide-disulfide-drug conjugate.

  • Prepare the catalyst premix: In a separate tube, add 10 µL of 100 mM THPTA solution, followed by 10 µL of 20 mM CuSO₄ solution. Vortex briefly to mix.[6]

  • Add the catalyst premix to the antibody-drug mixture.

  • To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.[6] Vortex gently to mix.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes with gentle shaking.[6]

  • Purify the resulting antibody-drug conjugate (ADC) using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

  • Characterize the conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mix_Ab_Drug [label="1. Mix Alkyne-Antibody\nand Azide-Drug", fillcolor="#FFFFFF", fontcolor="#202124"]; Prepare_Catalyst [label="2. Prepare Catalyst Premix\n(THPTA + CuSO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Catalyst [label="3. Add Catalyst to Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; Initiate [label="4. Initiate with Sodium Ascorbate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="5. Incubate (30-60 min, RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="6. Purify Conjugate\n(e.g., Desalting Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="7. Characterize ADC\n(SDS-PAGE, MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End: Purified ADC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mix_Ab_Drug; Mix_Ab_Drug -> Add_Catalyst; Prepare_Catalyst -> Add_Catalyst; Add_Catalyst -> Initiate; Initiate -> Incubate; Incubate -> Purify; Purify -> Characterize; Characterize -> End; } } Caption: A typical workflow for conjugating a drug to an antibody using CuAAC.

Protocol 2: In Vitro Cleavage of a Disulfide-Linked Conjugate

Objective: To cleave the disulfide bond within a purified conjugate using a chemical reducing agent and analyze the release of the payload.

Materials:

  • Purified disulfide-linked conjugate (e.g., ADC from Protocol 1) at 1 mg/mL in PBS

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (1 M stock in water, pH adjusted to 7.0)

  • PBS, pH 7.4

Methodology:

  • To a 100 µL aliquot of the purified conjugate, add TCEP stock solution to a final concentration of 20 mM.

  • Incubate the reaction at 37°C for 1 hour.

  • Analyze the reaction mixture to confirm cleavage. This can be done using several methods:

    • SDS-PAGE under non-reducing vs. reducing conditions: Run two lanes of the uncleaved conjugate (one with and one without TCEP treatment). A shift in band migration (e.g., separation of antibody heavy and light chains) will confirm disulfide reduction.

    • Reversed-Phase HPLC: Monitor the appearance of a new peak corresponding to the released payload and the disappearance of the intact conjugate peak.

    • Mass Spectrometry: Confirm the masses of the cleaved components (e.g., the antibody fragment and the released drug-linker fragment).

Applications in Research and Drug Development

The unique properties of azide-disulfide crosslinkers make them suitable for a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the linker remains stable in circulation and selectively releases a potent cytotoxic drug inside target cancer cells.[][][14]

  • Protein-Protein Interaction Studies: Used to "trap" interacting proteins in situ, which can then be isolated and identified. The cleavable nature allows for the separation of the crosslinked partners for analysis by mass spectrometry.

  • Drug Delivery Systems: Beyond ADCs, these linkers are used in other targeted delivery platforms, such as nanoparticle-based systems, to ensure payload release at the site of action.

  • Affinity Purification: A molecule of interest can be conjugated to a solid support (e.g., beads) via an azide-disulfide linker. After capturing a binding partner, the complex can be released from the support by cleaving the disulfide bond.[15]

Conclusion

Azide-disulfide crosslinkers are powerful reagents that provide a robust mechanism for the specific, stable, and conditionally releasable conjugation of molecules. The bioorthogonal nature of the azide group ensures precise attachment, while the redox-sensitive disulfide bond allows for controlled cleavage in specific chemical environments. A thorough understanding of the kinetics, reaction conditions, and analytical methods associated with these linkers is essential for their successful implementation in advanced research and the development of next-generation therapeutics.

References

Unlocking Precision: A Technical Guide to the Research Applications of Cleavable PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral components in bioconjugation and drug delivery, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] While non-cleavable PEG linkers provide stable, long-lasting connections, a paradigm shift towards precisely controlled release mechanisms has propelled the development and application of cleavable PEG linkers.[3][4] These smart linkers are engineered with specific chemical bonds that can be selectively broken under defined physiological or external stimuli.[5] This targeted release of therapeutic payloads or detachment of molecules is critical for maximizing efficacy and minimizing off-target toxicity in a multitude of research and therapeutic applications.[6]

This in-depth technical guide explores the core research applications of cleavable PEG linkers, providing a comparative analysis of their quantitative performance, detailed experimental protocols for their implementation, and visual representations of key biological pathways and experimental workflows.

Types of Cleavable PEG Linkers and Their Triggering Mechanisms

Cleavable PEG linkers are designed to respond to specific triggers, which can be broadly categorized as chemical, enzymatic, or physical. The choice of linker chemistry is a critical decision in the design of advanced therapeutics and research tools.[2]

1. pH-Sensitive (Acid-Labile) Linkers: These linkers are stable at physiological pH (~7.4) but undergo hydrolysis in the acidic microenvironments of tumors (pH ~6.5-7.0) or within intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[7][8][9] Common pH-sensitive moieties include:

  • Hydrazones: Formed between a hydrazine and a ketone/aldehyde, their stability is influenced by the structure of the precursors.[10][11]

  • Acetals/Ketals: These are susceptible to acid-catalyzed hydrolysis.

  • cis-Aconityl: An example of an acid-labile group used in early drug delivery systems.

2. Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes that are overexpressed in diseased tissues or present in particular cellular compartments.[][13]

  • Peptide Linkers: Dipeptides like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are efficiently cleaved by lysosomal proteases such as Cathepsin B.[][14]

  • β-Glucuronide Linkers: These are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment.[15]

  • Esterase-Cleavable Linkers: Ester bonds can be hydrolyzed by esterases present in plasma and various tissues.[16]

3. Redox-Sensitive (Reductant-Cleavable) Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are rapidly cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (GSH) is significantly higher.[17][18][19] This mechanism is particularly useful for intracellular drug delivery.

4. Photo-Cleavable Linkers: These linkers incorporate photolabile groups, such as ortho-nitrobenzyl (ONB) derivatives, that can be cleaved upon exposure to light of a specific wavelength.[20][21][22] This allows for precise spatiotemporal control over the release of a substance, making it a valuable tool in tissue engineering and cell biology research.[2][23]

Research Applications

The unique properties of cleavable PEG linkers have led to their widespread adoption in several key areas of biomedical research.

Targeted Drug Delivery

The most prominent application of cleavable PEG linkers is in targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs).[4][24] ADCs are a class of biopharmaceuticals designed to deliver potent cytotoxic agents specifically to cancer cells, thereby increasing the therapeutic window.[3] The linker plays a pivotal role in the success of an ADC, ensuring stability in circulation and efficient payload release at the target site.[13]

Mechanism of Action in ADCs:

  • The ADC binds to a specific antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized via endocytosis.[]

  • The ADC traffics through the endosomal-lysosomal pathway.[18][26]

  • Inside the lysosome, the cleavable linker is broken by the acidic environment or specific enzymes, releasing the cytotoxic payload.[]

  • The released drug then exerts its therapeutic effect, leading to cell death.[27]

The use of cleavable linkers can also enable the "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[28]

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome 3. Trafficking Drug_Action Payload Action (e.g., Microtubule Disruption, DNA Damage) Lysosome->Drug_Action 4. Linker Cleavage & Payload Release Hydrogel_Drug_Release cluster_hydrogel Stimuli-Responsive Hydrogel Hydrogel PEG Hydrogel Matrix with Encapsulated Drug and Cleavable Crosslinkers Cleavage Cleavage of PEG Linkers Hydrogel->Cleavage Triggered by Stimulus Stimulus Stimulus (e.g., Enzymes, Light, pH change) Stimulus->Hydrogel DrugRelease Drug Release Cleavage->DrugRelease Degradation Hydrogel Degradation Cleavage->Degradation Proteomics_Workflow BaitProtein Bait Protein CleavableLinker Cleavable PEG Linker BaitProtein->CleavableLinker 1. Immobilization SolidSupport Solid Support (e.g., Beads) CleavableLinker->SolidSupport 1. Immobilization Incubation Incubation and Washing SolidSupport->Incubation 2. Interaction CellLysate Cell Lysate (Prey Proteins) CellLysate->Incubation Cleavage Mild Cleavage Condition Incubation->Cleavage 3. Elution MassSpec Mass Spectrometry (LC-MS/MS) Cleavage->MassSpec 4. Analysis

References

Technical Guide: Azidoethyl-SS-ethylalcohol (CAS 1807540-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound Azidoethyl-SS-ethylalcohol, CAS number 1807540-82-4. It is a heterobifunctional, cleavable PEG linker crucial in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This document details its chemical structure, physicochemical properties, and provides a comprehensive experimental protocol for its application in click chemistry.

Chemical Structure and Properties

This compound is a versatile crosslinker featuring three key functional groups: an azide group, a cleavable disulfide bond, and a terminal hydroxyl group.[3] The azide moiety facilitates covalent conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][5][6] The disulfide bond provides a cleavable linkage, designed to be stable in circulation but readily reduced within the intracellular environment, triggering the release of a conjugated payload.[7][8] The hydroxyl group offers a further point for derivatization or attachment to other molecules of interest.[3][]

Chemical Structure:

  • IUPAC Name: 2-((2-azidoethyl)disulfanyl)ethan-1-ol[][9]

  • Synonyms: 2-(2-azidoethyldisulfanyl)ethanol, this compound[][9]

  • Canonical SMILES: C(CSSCCO)N=[N+]=[N-][][9]

Physicochemical and Computed Properties:

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
CAS Number 1807540-82-4[2]
Molecular Formula C₄H₉N₃OS₂[1][9]
Molecular Weight 179.26 g/mol [1]
Monoisotopic Mass 179.01870427 Da[][9]
Appearance Solid[1]
Purity Typically ≥95%[3]
Storage Conditions -20 °C[]
XLogP3 1.1[][9]
Hydrogen Bond Donor Count 1[][9]
Hydrogen Bond Acceptor Count 5[][9]
Rotatable Bond Count 6[]
Topological Polar Surface Area 85.2 Ų[][9]
Complexity 115[][9]

Application in Bioconjugation: Experimental Protocol

The primary application of this compound is in the covalent labeling of biomolecules through click chemistry. The following is a detailed, generalized protocol for the copper-catalyzed click reaction to conjugate this azide-containing linker to an alkyne-modified protein or other biomolecule.

Objective: To covalently attach this compound to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound (CAS 1807540-82-4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • DMSO (for dissolving the linker if necessary)

  • Reaction tubes (e.g., 1.5 mL microfuge tubes)

Protocol:

  • Reagent Preparation:

    • Dissolve this compound in DMSO or an appropriate aqueous buffer to create a stock solution (e.g., 10-50 mM).

    • Prepare a fresh solution of Sodium Ascorbate immediately before use.

  • Catalyst Premixing:

    • In a separate tube, prepare the Cu(I)-THPTA catalyst complex. For a typical reaction, mix the 20 mM CuSO₄ solution with the 100 mM THPTA solution in a 1:2 to 1:5 molar ratio.[10]

    • Allow this mixture to incubate for several minutes at room temperature. This complex helps to stabilize the Cu(I) oxidation state and improves reaction efficiency in aqueous environments.[6]

  • Reaction Setup:

    • In a 1.5 mL microfuge tube, add the alkyne-modified protein solution. The final protein concentration should typically be in the range of 1-5 mg/mL.[6]

    • Add the this compound stock solution to the protein. An excess of the linker (e.g., 4-50 equivalents relative to the protein) is generally used to ensure efficient labeling.[6]

    • Add the pre-mixed Cu(I)-THPTA catalyst solution to the reaction tube. A final concentration of approximately 25 equivalents is often effective.[6]

  • Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution.[6] A final concentration of around 40 equivalents is recommended.[6]

    • Gently vortex the tube to ensure all components are well mixed.

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[6] Longer incubation times may be required depending on the specific reactants.

  • Downstream Processing:

    • Upon completion, the now-conjugated protein is ready for downstream applications.

    • Excess reagents can be removed through methods such as dialysis, size-exclusion chromatography, or ethanol precipitation, depending on the nature of the biomolecule.[5]

Visualization of Experimental Workflows

The utility of this compound is best understood in the context of a multi-step workflow, such as the construction of an Antibody-Drug Conjugate (ADC). The following diagrams illustrate the logical steps involved.

ADC_Construction_Workflow cluster_0 Step 1: Linker Activation (Optional) cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Antibody Conjugation Linker This compound (HO-SS-N3) ActivatedLinker Activated Linker (X-SS-N3) Linker->ActivatedLinker Derivatize -OH group LinkerPayload Linker-Payload Conjugate Payload Alkyne-modified Cytotoxic Drug Payload->LinkerPayload Click Chemistry (CuAAC) ADC Final Antibody-Drug Conjugate (ADC) LinkerPayload->ADC Conjugation to Ab Antibody Engineered Antibody (e.g., with reactive site)

Caption: Workflow for ADC synthesis using this compound.

The diagram above outlines the three primary stages in constructing an ADC. Initially, the linker's hydroxyl group may be activated for subsequent reactions. The core "click chemistry" step involves attaching an alkyne-modified cytotoxic payload to the linker's azide group. Finally, this linker-payload construct is conjugated to a monoclonal antibody to form the final ADC.

ADC_Mechanism_of_Action ADC ADC in Circulation (Linker Stable) Binding Binds to Antigen on Cancer Cell ADC->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Endosome/Lysosome Internalization->Lysosome Cleavage Disulfide Bond Cleavage (Reductive Environment) Lysosome->Cleavage Release Drug Payload Released Cleavage->Release Apoptosis Induces Cell Death (Apoptosis) Release->Apoptosis

Caption: Logical pathway for ADC-mediated cell killing.

This second diagram illustrates the mechanism of action once the ADC is administered. The ADC circulates until it binds to a target antigen on a cancer cell, leading to its internalization. Inside the cell, the reductive environment cleaves the disulfide bond within the linker, releasing the cytotoxic payload and ultimately causing cell death. This targeted delivery mechanism is central to the therapeutic strategy of ADCs.[11][12]

References

Technical Guide: Solubility and Applications of Azidoethyl-SS-ethylalcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and applications of Azidoethyl-SS-ethylalcohol, a bifunctional crosslinker molecule. The information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Introduction to this compound

This compound (CAS: 1807540-82-4) is a versatile crosslinking reagent used in bioconjugation and drug delivery research.[1][2] Its structure features three key functional components: an azide group, a cleavable disulfide bond, and a hydroxyl group.[3][4][]

  • The azide group facilitates covalent bond formation with alkyne-containing molecules via "Click Chemistry," a highly efficient and specific bioorthogonal reaction.

  • The disulfide bond provides a cleavable linkage, which is sensitive to reducing agents such as dithiothreitol (DTT) or glutathione. This feature is particularly valuable for the intracellular release of conjugated payloads.

  • The hydroxyl group offers a site for further chemical modification or derivatization.[3][]

These characteristics make this compound a valuable tool in the construction of complex biomolecules, most notably in the development of Antibody-Drug Conjugates (ADCs).[1] In this context, it can act as a linker to attach a cytotoxic drug to an antibody, with the disulfide bond allowing for targeted drug release within the reducing environment of a cancer cell.

A related compound, Azidoethyl-SS-ethylamine (CAS: 1807512-40-8), possesses a terminal amine group instead of a hydroxyl group, which is reactive towards carboxylic acids and activated esters.[6][7] Due to their structural similarity, the solubility characteristics are expected to be comparable.

Solubility Profile

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
MethanolSoluble
Data presented is for the related compound Azidoethyl-SS-ethylamine and is expected to be indicative for this compound.[6][7]

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of a compound like this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, water, ethanol)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance or HPLC peak area.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

  • Quantification:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to fall within the range of the calibration curve.

    • Analyze the diluted sample using HPLC or spectrophotometry.

  • Calculation: Determine the concentration of the dissolved compound in the supernatant using the calibration curve. This concentration represents the saturation solubility of this compound in the test solvent at the specified temperature.

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24h at 25°C) A->B C Centrifuge to separate solid and supernatant B->C D Collect and dilute supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility (mg/mL) E->F

Caption: A generalized workflow for determining the solubility of a compound.

Application in Bioconjugation

This compound serves as a cleavable linker in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). The diagram below illustrates its role in connecting an antibody to a drug molecule.

G Role of this compound in ADC Formation cluster_0 Components cluster_1 Conjugation Steps Antibody Antibody with Alkyne Group Step2 Click Chemistry: Azide on Linker reacts with Alkyne on Antibody Antibody->Step2 Linker This compound Step1 Drug reacts with Linker's -OH group Linker->Step1 Drug Drug with Reactive Group for -OH Drug->Step1 Step1->Step2 ADC Antibody-Drug Conjugate (ADC) Step2->ADC

Caption: Logical flow of ADC synthesis using this compound.

References

Stability of Disulfide Bonds in Bifunctional Crosslinkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of disulfide bonds within bifunctional crosslinkers, a critical consideration in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). The strategic use of disulfide bonds allows for stable drug transport in systemic circulation and targeted release within the reducing environment of the cell. This document details the factors influencing disulfide bond stability, methods for its assessment, and the intracellular pathways leading to payload release.

Core Principles of Disulfide Bond Stability

Disulfide bonds in bifunctional crosslinkers are designed to be selectively cleaved in the intracellular environment, which has a significantly higher concentration of reducing agents compared to the bloodstream. The primary reducing agent in the cytosol is glutathione (GSH), present at concentrations of 1–10 mM, approximately 1000 times higher than the concentration of the main reactive thiol in plasma, cysteine (8–11 µM)[1][2]. This differential in reducing potential is the fundamental principle behind the design of ADCs with disulfide linkers. However, the stability of these linkers in circulation is not absolute and is influenced by several factors.

Factors Influencing Disulfide Bond Stability

The stability of a disulfide bond in a bifunctional crosslinker is a delicate balance between maintaining the integrity of the bioconjugate in circulation and allowing for efficient cleavage upon internalization into the target cell. Key factors influencing this stability include:

  • Steric Hindrance: The introduction of bulky groups, such as methyl groups, on the carbon atoms adjacent to the disulfide bond increases its stability by sterically hindering the approach of reducing agents[1][3][4]. This increased stability in plasma, however, can also lead to slower payload release within the cell.

  • Local Chemical Environment: The stability of the disulfide bond is also affected by the amino acid residue to which the crosslinker is attached. For instance, disulfide bonds in cysteine-linked conjugates have been shown to be more readily reduced than those in lysine-linked conjugates.

  • pH: Disulfide bond formation and cleavage are pH-dependent processes. Thiol-disulfide exchange reactions are generally favored at basic pH conditions[5][6]. While the physiological pH of blood is tightly regulated around 7.4, the acidic environments of endosomes (pH 6.0-6.5) and lysosomes (pH 4.5-5.0) can influence the overall process of payload release[7].

  • Concentration of Reducing Agents: The rate of disulfide bond cleavage is directly proportional to the concentration of reducing agents like GSH[8]. The significant difference in GSH concentration between the cytosol and plasma is the primary driver of selective payload release.

The interplay of these factors is critical in the design of bifunctional crosslinkers for ADCs, aiming for a therapeutic window that maximizes efficacy while minimizing off-target toxicity.

Quantitative Analysis of Disulfide Bond Stability

The stability of disulfide linkers is often quantified by their half-life in plasma or by the rate of payload release in the presence of reducing agents. The following table summarizes available quantitative data on the stability of various disulfide-containing crosslinkers.

Crosslinker Type/ADCLinker MoietyKey FeatureStability MetricValueSpecies/ConditionReference(s)
Maytansine ConjugateSPDB-DM4Two methyl groups on the maytansinoid side of the disulfideHalf-life in circulation~9 daysIn vivo (mice)[1]
Anti-CanAg AMC PanelVarying steric hindranceComparison of stabilityIn vitro DTT reduction and in vivo plasma stabilityHindered linkers are more stableIn vitro/In vivo (mice)[3][4]
huC242-SPP-DM1SPPOne methyl group on the maytansinoid sideRelative clearance rateFaster than SMCC-DM1In vivo (rats and mice)[9]
Unhindered Disulfide ADCDM1 linked to V205CNo steric hindranceDrug loss in circulation~50% in one dayIn vivo (mice)[1]
Oligonucleotide ConjugateDisulfide bondCleavage by GSHCleavage percentage~50% after 3h5 mM GSH (simulated cytosol)[8]
Oligonucleotide ConjugateDisulfide bondCleavage by GSHCleavage percentageNot significantly cleaved after 3h5 µM GSH (simulated blood)[8]

Experimental Protocols

Accurate assessment of disulfide bond stability is crucial for the development of effective and safe bioconjugates. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the disulfide linker in a simulated physiological environment.

Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.

Materials:

  • Antibody-drug conjugate (ADC) of interest

  • Human, rat, or mouse plasma (or serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample collection tubes

  • Enzyme-linked immunosorbent assay (ELISA) kit for total antibody quantification

  • Liquid chromatography-mass spectrometry (LC-MS) system for conjugated antibody and/or free drug quantification

Procedure:

  • Dilute the ADC to a final concentration in the desired plasma species (e.g., human, rat, mouse).

  • Incubate the ADC-plasma mixture at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots of the incubation mixture.

  • Immediately store the collected samples at -80°C to halt any further reaction.

  • Quantification of Conjugated Antibody (ELISA-based): a. Coat a 96-well plate with an antigen specific to the ADC's antibody. b. Thaw the plasma samples and add them to the wells. c. Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the conjugated payload to detect the amount of intact ADC. d. Develop the signal and measure the absorbance. e. Calculate the percentage of remaining conjugated ADC at each time point relative to time zero.

  • Quantification of Free Payload (LC-MS-based): a. Thaw the plasma samples. b. Perform a protein precipitation step (e.g., with acetonitrile) to separate the free drug from plasma proteins. c. Analyze the supernatant containing the free drug by LC-MS. d. Quantify the amount of released drug at each time point.

  • Data Analysis: a. Plot the percentage of intact ADC or the concentration of released payload against time. b. Calculate the half-life (t½) of the ADC in plasma.

Glutathione (GSH)-Mediated Cleavage Assay

This assay assesses the susceptibility of the disulfide linker to cleavage by the primary intracellular reducing agent.

Objective: To determine the rate of disulfide bond cleavage in the presence of a physiological concentration of glutathione.

Materials:

  • ADC of interest

  • Reduced glutathione (GSH)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Incubator at 37°C

  • Quenching solution (e.g., N-ethylmaleimide (NEM) in a suitable buffer)

  • Analytical method for quantifying the released payload (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of GSH in the reaction buffer. A typical concentration to mimic the cytosol is 5 mM.

  • Add the ADC to the reaction buffer.

  • Initiate the reaction by adding the GSH stock solution to the ADC solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points, take aliquots of the reaction and stop the cleavage reaction by adding a quenching solution (e.g., NEM, which caps free thiols).

  • Analyze the samples to quantify the amount of released payload using a suitable analytical technique like HPLC or LC-MS.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Quantification of Free Thiols using Ellman's Assay

This assay can be used to indirectly measure disulfide bond reduction by quantifying the appearance of free thiol groups.

Objective: To quantify the concentration of free sulfhydryl groups in a sample.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

  • Cysteine or another thiol standard

  • Spectrophotometer

Procedure:

  • Prepare a DTNB solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare a standard curve: a. Prepare a stock solution of a known thiol standard (e.g., cysteine) in the reaction buffer. b. Create a series of dilutions of the standard. c. Add the DTNB solution to each standard dilution. d. Incubate for 15 minutes at room temperature. e. Measure the absorbance at 412 nm. f. Plot absorbance versus thiol concentration to generate a standard curve.

  • Sample Analysis: a. In a separate reaction, incubate the disulfide-containing molecule (e.g., ADC) with a reducing agent (e.g., DTT or GSH) for a specific time to generate free thiols. b. Take an aliquot of the reaction mixture and add it to the DTNB solution. c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm.

  • Calculation: a. Determine the concentration of free thiols in the sample using the standard curve. This corresponds to the amount of cleaved disulfide bonds.

Visualization of Key Pathways and Workflows

Graphical representations of the biological pathways and experimental procedures can aid in understanding the complex processes involved in the action and analysis of disulfide-linked bioconjugates.

ADC Intracellular Trafficking and Payload Release

The following diagram illustrates the journey of an ADC from binding to a cancer cell to the release of its cytotoxic payload.

ADC_Trafficking cluster_cell Cancer Cell ADC ADC Cancer Cell Cancer Cell Receptor Receptor Endosome Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Endosomal Trafficking Payload Payload Lysosome->Payload 4. Lysosomal Degradation & Disulfide Cleavage (GSH) Target Target Payload->Target 5. Target Engagement & Cell Death

Caption: Intracellular trafficking and payload release pathway of an antibody-drug conjugate (ADC).

Experimental Workflow for In Vitro Stability Assessment

The following diagram outlines the key steps in a typical in vitro experiment to assess the stability of a disulfide-linked ADC.

Experimental_Workflow cluster_quant Quantification Methods Start Start End End Incubation Incubation Time_Points Time_Points Incubation->Time_Points Collect aliquots at specified times Quantification Quantification ELISA ELISA for Intact ADC Quantification->ELISA LC_MS LC-MS for Free Payload Quantification->LC_MS Data_Analysis Data_Analysis Data_Analysis->End Calculate Half-life Prepare_ADC_Plasma_Mixture Prepare_ADC_Plasma_Mixture Prepare_ADC_Plasma_Mixture->Incubation Incubate at 37°C Sample_Storage Sample_Storage Time_Points->Sample_Storage Store at -80°C Sample_Storage->Quantification ELISA->Data_Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for the in vitro plasma stability assessment of an ADC.

Factors Influencing Disulfide Bond Stability

This diagram illustrates the key factors that modulate the stability of disulfide bonds in bifunctional crosslinkers.

Stability_Factors Steric_Hindrance Steric_Hindrance Chemical_Environment Chemical_Environment Disulfide_Stability Disulfide_Stability Chemical_Environment->Disulfide_Stability Modulates pH pH pH->Disulfide_Stability Influences Cleavage Rate Reducing_Agents Reducing_Agents Reducing_Agents->Disulfide_Stability Decreases (Cleavage)

References

The 'Click' Revolution: An In-depth Technical Guide to Azide-Containing Reagents in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, has transformed the landscape of chemical synthesis, offering a powerful toolkit for the rapid and reliable construction of complex molecular architectures.[1][2][3] At the heart of this chemical philosophy lies a set of reactions characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions, often proceeding efficiently in benign solvents like water.[4][5] Among the most prominent of these reactions is the azide-alkyne cycloaddition, which has become an indispensable tool in fields ranging from drug discovery and materials science to chemical biology.[6][7][8] This guide provides a comprehensive technical overview of click chemistry with a focus on azide-containing reagents, detailing the core reactions, quantitative comparisons, experimental protocols, and their applications in cutting-edge research and development.

Core Concepts: The Power of the Azide

The azide functional group (–N₃) is a cornerstone of click chemistry due to its unique properties. It is a high-energy, yet kinetically stable, functional group that is largely absent in biological systems, rendering it a bioorthogonal handle for specific chemical modifications.[9][10] This bioorthogonality ensures that azide-containing molecules can be introduced into complex biological environments, such as living cells, without interfering with native biochemical processes.[11][12] The primary reactivity of azides in click chemistry is their 1,3-dipolar cycloaddition with alkynes to form stable triazole rings.[5][13]

Two main variants of the azide-alkyne cycloaddition have been developed and widely adopted: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[4][14][15] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[1][5] The copper(I) catalyst can be generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate.[11][16] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), protects the Cu(I) from oxidation and can further accelerate the reaction.[2][17]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Terminal Alkyne Terminal Alkyne Copper-Acetylide Copper-Acetylide Terminal Alkyne->Copper-Acetylide + Cu(I) Azide Azide Six-membered Cu(III)-metallacycle Six-membered Cu(III)-metallacycle Azide->Six-membered Cu(III)-metallacycle + Copper-Acetylide Cu(I) Catalyst Cu(I) Catalyst 1,4-disubstituted 1,2,3-Triazole 1,4-disubstituted 1,2,3-Triazole Six-membered Cu(III)-metallacycle->1,4-disubstituted 1,2,3-Triazole Rearrangement & Protonation

Figure 1. Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry for biological applications was the development of SPAAC, which eliminates the need for a potentially cytotoxic copper catalyst.[11][15] This reaction utilizes a strained cyclooctyne, where the ring strain provides the driving force for the [3+2] cycloaddition with an azide.[15][18] This catalyst-free approach is highly bioorthogonal and has become the method of choice for labeling molecules in living systems.[11][15] A variety of cyclooctynes have been developed, each with different reaction kinetics and stability, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO).[6][19]

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Strained Cyclooctyne Strained Cyclooctyne Concerted [3+2] Cycloaddition Concerted [3+2] Cycloaddition Strained Cyclooctyne->Concerted [3+2] Cycloaddition + Azide Azide Azide Triazole Product (mixture of regioisomers) Triazole Product (mixture of regioisomers) Concerted [3+2] Cycloaddition->Triazole Product (mixture of regioisomers) Ring Strain Release

Figure 2. Simplified mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Presentation: A Comparative Analysis

The choice between CuAAC and SPAAC, and among different reagents within each category, often depends on the specific application and the required reaction kinetics. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Comparison of CuAAC and SPAAC
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[7]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[7]
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[7]Slower than CuAAC, highly dependent on the cyclooctyne and azide structure.[7][19]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[7][20]Excellent biocompatibility, ideal for in vivo and live-cell applications.[7][15]
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst or reducing agents.[7]Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst.[7]
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling).[7]Can have side reactions with thiols.[7]
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.[7]Strained cyclooctynes are typically more expensive and complex to synthesize.[7]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[7][15]Not regioselective, yielding a mixture of regioisomers.[7]
Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide
Strained AlkyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DIBO~0.3 - 0.7[6]
DBCO~0.6 - 1.0[6]
BCN~0.06 - 0.1[6]
DIFONot explicitly found in a comparable format
BARACAmong the most reactive[1]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[6]

Experimental Protocols

Detailed and reliable protocols are crucial for the successful implementation of click chemistry. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is adapted for labeling proteins in aqueous buffers.[13]

Materials:

  • Alkyne- or azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide- or alkyne-functionalized probe (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-stabilizing ligand stock solution (e.g., 50 mM THPTA in water)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • In a microcentrifuge tube, combine the alkyne- or azide-modified protein with the azide- or alkyne-functionalized probe. The probe is typically added in a 2- to 10-fold molar excess.

  • Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. A 5:1 ligand to copper ratio is often used.[11]

  • Add the CuSO₄ solution. The final copper concentration typically ranges from 50 to 250 µM.[21]

  • (Optional but recommended) Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging if a fluorescent probe is used).

  • Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.

CuAAC_Protocol_Workflow Start Start Combine Protein and Probe Combine Protein and Probe Start->Combine Protein and Probe Add Ligand Add Ligand Combine Protein and Probe->Add Ligand Add CuSO4 Add CuSO4 Add Ligand->Add CuSO4 Degas Mixture Degas Mixture Add CuSO4->Degas Mixture Add Sodium Ascorbate Add Sodium Ascorbate Degas Mixture->Add Sodium Ascorbate Optional but Recommended Incubate Incubate Add Sodium Ascorbate->Incubate Purify Labeled Protein Purify Labeled Protein Incubate->Purify Labeled Protein End End Purify Labeled Protein->End

Figure 3. Experimental workflow for a typical CuAAC protein labeling protocol.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of cell surface proteins on living mammalian cells.[22][23]

Materials:

  • Mammalian cells expressing a protein of interest tagged with an azide-containing non-canonical amino acid.

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Culture the mammalian cells expressing the azide-modified protein of interest under standard conditions.

  • Prepare a stock solution of the cyclooctyne-functionalized fluorescent dye in a biocompatible solvent such as DMSO.

  • Dilute the dye stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).

  • Remove the existing culture medium from the cells and wash them once with pre-warmed PBS.

  • Add the dye-containing medium to the cells.

  • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted dye.

  • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

SPAAC_Live_Cell_Workflow Start Start Culture Azide-Modified Cells Culture Azide-Modified Cells Start->Culture Azide-Modified Cells Wash Cells with PBS Wash Cells with PBS Culture Azide-Modified Cells->Wash Cells with PBS Prepare Dye Solution Prepare Dye Solution Add Dye Solution to Cells Add Dye Solution to Cells Prepare Dye Solution->Add Dye Solution to Cells Wash Cells with PBS->Add Dye Solution to Cells Incubate at 37°C Incubate at 37°C Add Dye Solution to Cells->Incubate at 37°C Wash Cells to Remove Excess Dye Wash Cells to Remove Excess Dye Incubate at 37°C->Wash Cells to Remove Excess Dye Analyze Cells Analyze Cells Wash Cells to Remove Excess Dye->Analyze Cells End End Analyze Cells->End

Figure 4. Experimental workflow for SPAAC-mediated live cell labeling.

Applications in Research and Drug Development

The versatility and robustness of azide-alkyne click chemistry have led to its widespread application across various scientific disciplines, particularly in drug discovery and development.

  • Drug Discovery and Lead Optimization: Click chemistry facilitates the rapid synthesis of large libraries of compounds for high-throughput screening.[2][3] The modular nature of the reaction allows for the efficient assembly of molecular fragments to identify and optimize lead compounds.[3]

  • Bioconjugation: Click chemistry is extensively used to conjugate molecules of interest, such as drugs, imaging agents, or targeting ligands, to biomolecules like proteins, peptides, nucleic acids, and carbohydrates.[16][22][24] This has been instrumental in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[25]

  • Proteomics and Chemical Biology: Azide-containing metabolic labels can be incorporated into biomolecules in living cells, which are then tagged with alkyne-functionalized probes for visualization, identification, and quantification.[5][23] This has enabled the study of complex biological processes such as glycosylation and protein synthesis in their native environment.

  • Materials Science: The efficiency and orthogonality of click chemistry are leveraged in the synthesis and functionalization of polymers and other materials for applications in drug delivery, diagnostics, and tissue engineering.[8]

Conclusion

Click chemistry, with its foundation in the highly efficient and selective azide-alkyne cycloaddition, has fundamentally changed the way scientists approach the synthesis and modification of molecules. The development of both the copper-catalyzed and strain-promoted variants has provided a versatile and powerful set of tools for researchers across numerous disciplines. For professionals in drug development, a deep understanding of the principles, quantitative aspects, and practical protocols of click chemistry is essential for harnessing its full potential in creating the next generation of therapeutics and diagnostics. As research continues to push the boundaries of this remarkable chemical methodology, the "click" will undoubtedly continue to resonate throughout the scientific community.

References

Methodological & Application

Application Notes and Protocols for Azidoethyl-SS-ethylalcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Azidoethyl-SS-ethylalcohol, a trifunctional, cleavable linker, in bioconjugation applications. This reagent is particularly valuable for the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.

Introduction to this compound

This compound is a versatile crosslinker featuring three key functional moieties:

  • An azide group (-N₃) for covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2]

  • A disulfide bond (-S-S-) that serves as a cleavable linker. This bond is stable in the bloodstream but is readily reduced in the intracellular environment, which has a higher concentration of reducing agents like glutathione (GSH), leading to the controlled release of the conjugated payload.[3][4][5][6]

  • A hydroxyl group (-OH) that can be used for further derivatization or conjugation to other molecules.[7][8]

The unique combination of these functional groups makes this compound an ideal tool for creating bioconjugates where triggered release of a payload at a specific biological location is desired.

Key Applications

The primary application of this compound is in the construction of ADCs.[3][9] In this context, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. This targeted delivery system minimizes systemic toxicity and enhances the therapeutic index of the drug.[6][10]

Other applications include:

  • Targeted drug delivery: Conjugation of various therapeutic agents to targeting ligands such as peptides, aptamers, or small molecules.

  • Fluorescent labeling and imaging: Attachment of fluorescent dyes or imaging agents for tracking and diagnostic purposes.

  • Proteomics: Immobilization of proteins or peptides onto surfaces for interaction studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to bioconjugation and linker cleavage. The data presented is representative of disulfide-containing linkers used in ADCs and may vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Typical Reaction Conditions and Efficiency for Click Chemistry

ParameterConditionTypical Value/RangeReference
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-[4][11]
Reactants Azide-Linker, Alkyne-Payload-[5][12]
Catalyst CuSO₄ with a reducing agent (e.g., sodium ascorbate)10-50 mM CuSO₄, 50-250 mM Sodium Ascorbate[4][11]
Ligand THPTA or TBTA (to stabilize Cu(I))100-250 mM[4][13]
Solvent Aqueous buffer (e.g., PBS), often with a co-solvent (e.g., DMSO)pH 7.0-8.0[5][12]
Temperature Room Temperature20-25 °C[4][11]
Reaction Time 1 - 4 hours-[4][11]
Reaction Efficiency >90%-[5][12]

Table 2: Disulfide Linker Cleavage and Stability

ParameterConditionTypical Value/RangeReference
Cleavage Agent Glutathione (GSH)1-10 mM (intracellular concentration)[][15]
Cleavage Time In vitro with 10 mM GSH30 - 120 minutes[16]
Plasma Stability (Half-life) In human plasmaVariable, can be engineered from hours to days[15][17]
Steric Hindrance Effect Methyl groups adjacent to the disulfide bondIncreased steric hindrance leads to greater plasma stability but slower intracellular cleavage

Experimental Protocols

Protocol for Antibody-Drug Conjugation using this compound and Click Chemistry

This protocol describes a general method for conjugating an alkyne-modified payload to an antibody functionalized with this compound.

Materials:

  • Antibody (modified with a reactive group for linker attachment)

  • This compound

  • Alkyne-modified payload (e.g., a cytotoxic drug)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)[18][19]

Procedure:

  • Functionalization of the Antibody with this compound:

    • This step depends on the available reactive groups on the antibody (e.g., lysine amines, cysteine thiols). The hydroxyl group of this compound may require activation (e.g., to an NHS ester) to react with antibody amines. Alternatively, the azide linker can be synthesized with a more reactive group in place of the hydroxyl.

    • Dissolve the antibody in PBS.

    • Add a molar excess of the activated this compound linker to the antibody solution.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess linker by dialysis or size-exclusion chromatography.

  • Preparation of Stock Solutions for Click Chemistry: [4][11]

    • CuSO₄: 20 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

    • Alkyne-Payload: 10 mM in DMSO.

  • Click Chemistry Conjugation: [4][11]

    • To the azide-functionalized antibody solution, add the alkyne-payload solution (typically a 5-10 fold molar excess).

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 1-4 hours, protected from light.

  • Purification of the Antibody-Drug Conjugate: [1][18][19]

    • Purify the ADC from excess payload and reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Monitor the elution profile at 280 nm.

    • Collect the fractions corresponding to the ADC.

  • Characterization of the ADC: [3][20][21]

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation state of the ADC by SEC-HPLC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol for In Vitro Cleavage of the Disulfide Linker

This protocol assesses the release of the payload from the ADC in a reducing environment mimicking the intracellular space.

Materials:

  • Purified ADC

  • Glutathione (GSH)

  • PBS, pH 7.4

  • Analysis system (e.g., HPLC, mass spectrometry)

Procedure:

  • Prepare a solution of the ADC in PBS.

  • Add a solution of GSH to a final concentration of 1-10 mM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction.

  • Quench the reaction if necessary (e.g., by adding a thiol-reactive agent like N-ethylmaleimide).

  • Analyze the samples by HPLC or mass spectrometry to quantify the amount of released payload and remaining intact ADC.

Visualizations

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Drug) Lysosome->Payload 4. Linker Cleavage (GSH Reduction) Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

Experimental Workflow: ADC Synthesis

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ab_Mod 1. Antibody Functionalization Click_Chem 2. Click Chemistry Conjugation Ab_Mod->Click_Chem Purify 3. ADC Purification (e.g., SEC) Click_Chem->Purify DAR 4. DAR Determination (MS, UV-Vis) Purify->DAR Purity 5. Purity & Aggregation (SEC-HPLC) DAR->Purity Cleavage 6. Cleavage Assay (in vitro) Purity->Cleavage

Caption: Experimental workflow for ADC synthesis and characterization.

References

Application Notes and Protocols for Click Chemistry with Azidoethyl-SS-ethylalcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylalcohol is a versatile hetero-bifunctional crosslinker designed for "click" chemistry applications. This reagent incorporates three key chemical motifs: an azide group for highly efficient and specific cycloaddition reactions with alkynes, a cleavable disulfide bond that can be reduced by common reducing agents such as dithiothreitol (DTT), and a terminal hydroxyl group that allows for further derivatization. These features make this compound an invaluable tool in chemical biology, drug development, and proteomics, particularly for applications requiring the reversible capture and release of biomolecules.[1][2]

This document provides detailed application notes and experimental protocols for performing click chemistry using this compound, covering both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Key Features and Applications

  • Cleavable Linker: The integrated disulfide bond allows for the specific cleavage of the linkage under mild reducing conditions, enabling the release of conjugated molecules. This is particularly useful for applications such as affinity purification and mass spectrometry-based proteomics.

  • Bioorthogonal Reactivity: The azide group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems, ensuring high specificity in complex environments.

  • Versatility: The terminal hydroxyl group can be further modified to introduce other functionalities, expanding the range of potential applications.

  • Applications:

    • Drug Delivery: Conjugation of therapeutic agents to targeting moieties with a cleavable linker for controlled drug release at the target site.

    • Proteomics: Enrichment and identification of specific protein populations from complex lysates. For example, labeling and isolating proteins with specific post-translational modifications.

    • Bioconjugation: Linking biomolecules such as proteins, peptides, and nucleic acids to surfaces, polymers, or other molecules.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, such as the tolerance of the biological system to copper and the desired reaction kinetics. The following table summarizes key quantitative parameters for these two click chemistry methods.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (relies on strained alkyne)
Reaction Rate Fast (10 to 100 times faster than SPAAC)[3]Slower than CuAAC[4]
Typical Yield High to quantitative (>98% reported for some systems)[5]Generally high, but can be lower than CuAAC[6]
Biocompatibility Potential cytotoxicity due to copper catalyst[3]Excellent, as it is copper-free[6]
Reactant Size Small, minimally perturbing azide and alkyne groupsRequires a bulky strained cyclooctyne

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound using a copper(I) catalyst generated in situ.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-stabilizing ligand

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in degassed buffer.

    • Add this compound to the reaction mixture at a 1.2 to 2-fold molar excess over the alkyne.

    • Prepare the copper catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM ligand). Let it stand for 5 minutes.

    • Add the copper catalyst premix to the reaction mixture to a final concentration of 100-500 µM copper.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or TLC. For bioconjugations, reactions are often complete within 1-2 hours when reactant concentrations are above 10 µM.[2]

  • Purification:

    • Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved by size-exclusion chromatography, dialysis, or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free click chemistry reaction using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • This compound

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent.

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the DBCO-functionalized molecule in the reaction buffer to the desired final concentration.

    • Add this compound to the reaction mixture, typically at a 1.2 to 2-fold molar excess.

  • Incubation:

    • Incubate the reaction at room temperature. Reaction times for SPAAC are generally longer than for CuAAC and can range from 4 to 24 hours, depending on the concentration of the reactants and the specific cyclooctyne used. The progress of the reaction can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[7]

  • Purification:

    • Purify the conjugate using standard methods such as size-exclusion chromatography or dialysis to remove unreacted starting materials.

Application Example: Enrichment of S-Sulfenylated Proteins

Protein S-sulfenylation is a reversible post-translational modification of cysteine residues that plays a crucial role in redox signaling.[8] The transient nature of this modification makes its detection challenging. The use of a cleavable click chemistry linker like this compound allows for the specific labeling and enrichment of S-sulfenylated proteins for identification by mass spectrometry.

Experimental Workflow for S-Sulfenylation Proteomics

experimental_workflow cluster_cell_culture Cellular Labeling cluster_click_reaction Click Chemistry Conjugation cluster_enrichment Affinity Purification cluster_release_and_analysis Release and Analysis cell_treatment Treat cells with alkyne-tagged probe selective for S-sulfenylated cysteines cell_lysis Lyse cells to obtain protein extract cell_treatment->cell_lysis click_reaction Perform CuAAC or SPAAC with this compound-Biotin cell_lysis->click_reaction streptavidin_beads Incubate with Streptavidin beads click_reaction->streptavidin_beads wash_beads Wash beads to remove non-specifically bound proteins streptavidin_beads->wash_beads dtt_elution Elute labeled proteins by reducing the disulfide bond with DTT wash_beads->dtt_elution trypsin_digest Digest eluted proteins with trypsin dtt_elution->trypsin_digest lc_ms Analyze peptides by LC-MS/MS trypsin_digest->lc_ms data_analysis Identify S-sulfenylated proteins and modification sites lc_ms->data_analysis

Caption: Workflow for the enrichment and identification of S-sulfenylated proteins.

Signaling Pathway Context

The investigation of protein S-sulfenylation is critical for understanding cellular responses to oxidative stress. Reactive oxygen species (ROS) can act as signaling molecules by reversibly oxidizing specific cysteine residues in proteins, thereby modulating their function. This workflow allows for the identification of proteins that are targeted by ROS under specific conditions, providing insights into redox-regulated signaling pathways.

signaling_pathway cluster_stimulus Cellular Stimulus cluster_ros ROS Production cluster_modification Protein Modification cluster_response Cellular Response stimulus External Stimulus (e.g., Growth Factor, H₂O₂) ros_production Increased Intracellular ROS stimulus->ros_production protein_sulfenylation S-sulfenylation of target proteins (Protein-SOH) ros_production->protein_sulfenylation signaling_cascade Modulation of Signaling Cascades protein_sulfenylation->signaling_cascade cellular_outcome Altered Cell Function (e.g., Proliferation, Apoptosis) signaling_cascade->cellular_outcome

Caption: Role of S-sulfenylation in redox signaling pathways.

References

Labeling primary amines with Azidoethyl-SS-propionic NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the use of Azidoethyl-SS-propionic N-hydroxysuccinimide (NHS) ester, a versatile heterobifunctional and cleavable crosslinker. This reagent is designed for the covalent modification of biomolecules, providing a powerful tool for researchers in biochemistry, drug development, and molecular biology.

Introduction

Azidoethyl-SS-propionic NHS ester is a trifunctional chemical reagent that enables the linkage of molecules through three distinct chemical handles:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent conjugation to primary amines (-NH₂) found on proteins (e.g., the ε-amino group of lysine residues and the N-terminus) and amine-modified oligonucleotides.[1][2] The reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond.[3]

  • Disulfide (SS) Bond: This linker contains a disulfide bond that is stable under physiological conditions but can be readily cleaved in the presence of reducing agents like Dithiothreitol (DTT) or within the highly reductive environment of the cell cytosol, where glutathione (GSH) is abundant.[4][][6] This cleavable property is highly advantageous for applications requiring the controlled release of a conjugated molecule, such as in antibody-drug conjugates (ADCs).[7]

  • Azide (N₃) Group: This moiety serves as a bio-orthogonal handle for "click chemistry."[] It does not react with native biological functional groups but can be specifically and efficiently ligated to molecules containing an alkyne group through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[9][10][11]

This unique combination of functionalities makes Azidoethyl-SS-propionic NHS ester an ideal tool for creating complex bioconjugates, attaching molecules to surfaces, and developing targeted drug delivery systems.[]

Reaction Mechanism and Experimental Workflow

The fundamental reaction involves the NHS ester group and a primary amine on a target biomolecule. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide linkage and release N-hydroxysuccinimide.[3]

Reaction_Mechanism Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-SS-Azide (Stable Amide Bond) Protein->Conjugate + Linker (pH 7.2-8.5) Linker Azido-SS-NHS Ester NHS NHS (Leaving Group) Linker->NHS

Figure 1. Covalent bond formation between a primary amine and the NHS ester.

A typical experimental process involves preparing the reagents, performing the labeling reaction, purifying the conjugate, and then proceeding to downstream applications like disulfide cleavage or click chemistry.

Experimental_Workflow cluster_downstream Downstream Applications prep_reagent 1. Reagent Preparation (Dissolve NHS Ester in DMSO/DMF) labeling 3. Labeling Reaction (Incubate Protein with NHS Ester) prep_reagent->labeling prep_protein 2. Protein Preparation (Buffer Exchange to Amine-Free Buffer, pH 7.2-8.5) prep_protein->labeling quench 4. Quench Reaction (Optional) (Add Tris or Glycine) labeling->quench purify 5. Purification (Remove Excess Reagent via Desalting Column/Dialysis) quench->purify product Azide-SS-Labeled Protein purify->product cleavage A. Disulfide Cleavage (e.g., with DTT) product->cleavage click_chem B. Click Chemistry (e.g., with Alkyne Probe) product->click_chem

Figure 2. General experimental workflow for protein labeling and subsequent use.

Application Notes and Protocols

Protocol 1: Labeling Primary Amines with Azidoethyl-SS-propionic NHS Ester

This protocol provides a general procedure for labeling a protein with the crosslinker. Optimization may be required based on the specific protein and desired degree of labeling.

A. Materials Required

  • Protein of interest (in an amine-free buffer)

  • Azidoethyl-SS-propionic NHS Ester

  • Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5. Recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, borate, or HEPES.[2][12] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[13]

  • Solvent: Anhydrous (amine-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[14]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[12]

  • Purification: Desalting columns or dialysis cassettes for buffer exchange and removal of excess reagent.[9][12]

B. Procedure

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate Reaction Buffer (pH 7.2-8.5).[3] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange via dialysis or a desalting column.[13][15]

  • NHS Ester Stock Solution Preparation: This reagent is moisture-sensitive and should be stored desiccated at -20°C.[15] Immediately before use, dissolve the Azidoethyl-SS-propionic NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[15] Do not prepare aqueous stock solutions for storage as the NHS ester readily hydrolyzes.[14][15]

  • Labeling Reaction:

    • Calculate the volume of the NHS ester stock solution needed. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[3] The optimal ratio should be determined empirically.

    • Slowly add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[12] The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume to avoid protein denaturation.[12]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3][14] Lower temperatures can help minimize hydrolysis of the NHS ester.[3]

  • Quenching Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 20-100 mM.[9][12] This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification of Conjugate: Remove unreacted crosslinker and byproducts (e.g., NHS) by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[9][12] The resulting azide-functionalized protein is now ready for storage or downstream applications.

Protocol 2: Cleavage of the Disulfide Bond

The disulfide bond in the linker can be cleaved to release the conjugated components.

A. Materials Required

  • Azide-SS-Labeled Protein

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

B. Procedure

  • To the purified labeled protein solution, add DTT from a stock solution to a final concentration of 10-50 mM.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • The cleavage can be confirmed and the products analyzed by techniques such as SDS-PAGE or mass spectrometry.

Cleavage_Mechanism Conjugate Protein-S-S-Azide CleavedProtein Protein-SH (Thiol Group) Conjugate->CleavedProtein + DTT ReducingAgent DTT (Reducing Agent) ReleasedFragment HS-Azide (Released Fragment)

Figure 3. Reductive cleavage of the disulfide bond by DTT.
Protocol 3: Downstream Click Chemistry Reaction (CuAAC)

The azide group on the labeled protein can be used for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

A. Materials Required

  • Azide-SS-Labeled Protein

  • Alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent: Sodium Ascorbate

  • Copper Ligand: Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) to protect the protein and improve reaction efficiency.[16]

B. Procedure

  • Prepare stock solutions: 50 mM CuSO₄ in water, 50 mM Sodium Ascorbate in water (prepare fresh), and 10 mM copper ligand in DMSO.[9]

  • In a microfuge tube, combine the Azide-SS-Labeled Protein and a molar excess of the alkyne-containing molecule.

  • Add the catalyst components to the mixture in the following order, mixing gently after each addition:[9]

    • Copper ligand (to a final concentration of ~0.1 mM)

    • CuSO₄ (to a final concentration of ~1 mM)

    • Sodium Ascorbate (to a final concentration of ~1 mM)

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.[9]

  • The resulting triazole-linked conjugate can be purified by desalting column or dialysis to remove excess reagents.

Quantitative Data and Troubleshooting

The success of the labeling reaction depends on several key parameters. The tables below summarize recommended conditions and provide guidance for troubleshooting common issues.

Table 1: Recommended Reaction Conditions for NHS Ester Labeling

Parameter Recommended Value Notes & Considerations
pH 7.2 - 8.5 (Optimal: 8.3-8.5) Low pH protonates amines, preventing reaction.[14] High pH increases hydrolysis of the NHS ester.[2]
Temperature 4°C to Room Temperature (25°C) Lower temperatures (4°C) reduce the rate of hydrolysis but may require longer incubation times.[2][3]
Reaction Time 1 - 4 hours (or overnight at 4°C) Should be optimized for the specific protein to achieve the desired degree of labeling.[3][14]
Molar Excess of NHS Ester 5- to 20-fold over protein This is a starting point and should be optimized. High excess can lead to precipitation.[3][12]
Protein Concentration 1 - 10 mg/mL Higher concentrations can improve labeling efficiency by favoring the aminolysis reaction over hydrolysis.[3][12]
Compatible Buffers PBS, Bicarbonate, Borate, HEPES Must be free of primary amines.[2][12]

| Incompatible Buffers | Tris, Glycine, Ammonium salts | These compounds contain primary amines that compete with the target protein for the NHS ester.[12][13] |

Table 2: Troubleshooting Guide for NHS Ester Labeling

Problem Possible Cause Recommended Solution
Low or No Labeling Incorrect Buffer pH: pH is too low (<7.2). Verify the buffer pH is between 7.2 and 8.5 using a calibrated pH meter.[12]
Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine). Perform buffer exchange into a compatible buffer like PBS before labeling.[13][17]
Hydrolyzed NHS Ester: Reagent was exposed to moisture or dissolved in aqueous solution too long before use. Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use. Store the solid reagent desiccated at -20°C.[12][15]
Low Protein Concentration: Reaction kinetics favor hydrolysis at low protein concentrations. Concentrate the protein to at least 1-2 mg/mL before labeling.[12]
Insufficient Molar Excess: The ratio of NHS ester to protein is too low. Perform a titration with increasing molar ratios of the NHS ester (e.g., 5x, 10x, 20x, 40x) to find the optimal ratio.[12]
Protein Precipitation During/After Labeling High Degree of Labeling: Excessive modification can alter protein charge and solubility. Reduce the molar excess of the NHS ester or decrease the reaction time.[12]
Suboptimal Buffer Conditions: The buffer composition is not ideal for the protein's stability. Ensure the buffer conditions are appropriate for your specific protein.

| | Poor Solubility of NHS Ester: Adding too much concentrated stock solution. | Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10%.[12] |

References

Application Notes and Protocols for Azidoethyl-SS-ethylalcohol in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylalcohol is a heterobifunctional crosslinker designed for targeted drug delivery applications, particularly in the development of antibody-drug conjugates (ADCs). This linker features three key components: an azide group for bioorthogonal "click" chemistry, a redox-responsive disulfide bond for controlled drug release, and a hydroxyl group for further modification. The strategic incorporation of a disulfide bond allows for enhanced stability of the drug conjugate in systemic circulation, while enabling selective cleavage and release of the therapeutic payload in the reducing intracellular environment of target cells, such as cancer cells, which have significantly higher concentrations of glutathione (GSH).[][2] This targeted release mechanism aims to improve the therapeutic index of potent cytotoxic drugs by maximizing their efficacy at the tumor site and minimizing off-target toxicity.[]

Chemical and Physical Properties

While specific quantitative data for this compound is not extensively available in the public domain, the table below summarizes the expected properties based on its structure and the general characteristics of similar disulfide-containing linkers used in ADCs. Researchers are advised to empirically determine the precise values for their specific conjugate.

PropertyValue/DescriptionReference
Molecular Formula C₄H₉N₃OS₂N/A
Molecular Weight 179.26 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMFN/A
Cleavage Stimulus Reducing agents (e.g., Glutathione, DTT, TCEP)[2]
Plasma Stability Generally high for disulfide linkers, but payload and conjugation site dependent[][3][4][5]
Intracellular Half-life Dependent on glutathione concentration and cellular uptake mechanism

Signaling Pathway for Redox-Responsive Drug Release

The targeted release of a drug from an ADC conjugated via this compound is primarily mediated by the high intracellular concentration of glutathione (GSH). The following diagram illustrates the key steps involved in this process.

Redox-Responsive Drug Release Pathway cluster_extracellular Extracellular Space (Low GSH) cluster_cell Target Cell (High GSH) ADC_stable Antibody-Drug Conjugate (Stable Disulfide Bond) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Receptor-mediated endocytosis Lysosome Endosome/Lysosome ADC_internalized->Lysosome Cleavage Disulfide Cleavage Lysosome->Cleavage GSH-mediated reduction Drug_release Drug Release Cleavage->Drug_release GSSG GSSG Cleavage->GSSG Target_action Action on Cellular Target Drug_release->Target_action GSH GSH GSH->Cleavage

Caption: Glutathione-mediated intracellular drug release from an ADC.

Experimental Protocols

The following protocols provide a general framework for the synthesis, conjugation, and evaluation of drug conjugates using this compound. Optimization will be required for specific antibodies, drugs, and cell lines.

Protocol 1: Synthesis of this compound
Protocol 2: Conjugation of a Drug to this compound

This protocol assumes the drug has a suitable functional group (e.g., a carboxylic acid) for conjugation to the hydroxyl group of the linker.

Materials:

  • This compound

  • Drug with a carboxylic acid group

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Stir plate and stir bar

  • Round bottom flask

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Dissolve the drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF in a round bottom flask.

  • Add DMAP (0.1 equivalents) to the solution.

  • Slowly add a solution of DCC or EDC (1.5 equivalents) in the same solvent to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting drug-linker conjugate by silica gel column chromatography.

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 3: Antibody-Drug Conjugation via Click Chemistry

This protocol describes the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugating the azido-functionalized drug-linker to a dibenzocyclooctyne (DBCO)-modified antibody.

Materials:

  • Target antibody

  • DBCO-NHS ester

  • Azido-functionalized drug-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

  • Protein concentration measurement assay (e.g., Bradford or BCA)

Procedure:

  • Antibody Modification with DBCO:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Prepare a fresh stock solution of DBCO-NHS ester in DMSO.

    • Add a 5-10 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10%.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess DBCO-NHS ester by buffer exchange into PBS using an SEC column or dialysis.

    • Determine the concentration of the DBCO-modified antibody.

  • Click Conjugation:

    • Add the azido-functionalized drug-linker (typically 1.5-3 fold molar excess over the antibody) to the DBCO-modified antibody solution.

    • Incubate the reaction overnight at 4°C with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Antibody-Drug Conjugation Workflow cluster_modification Antibody Modification cluster_conjugation Click Conjugation cluster_purification ADC Purification & Characterization Antibody Target Antibody Modification Incubate Antibody with DBCO-NHS Antibody->Modification DBCO_NHS DBCO-NHS Ester DBCO_NHS->Modification Drug_Linker Azido-Drug Linker Conjugation Incubate DBCO-Antibody with Azido-Drug Linker Drug_Linker->Conjugation Purification1 Purify DBCO-Antibody (SEC or Dialysis) Modification->Purification1 Purification1->Conjugation Purification2 Purify ADC (SEC) Conjugation->Purification2 Characterization Characterize ADC (HIC, SEC, MS) Purification2->Characterization ADC Final Antibody-Drug Conjugate Characterization->ADC

Caption: Workflow for ADC synthesis using click chemistry.

Protocol 4: In Vitro Drug Release Assay

This assay evaluates the release of the drug from the ADC in the presence of a reducing agent.

Materials:

  • Purified ADC

  • PBS, pH 7.4

  • Glutathione (GSH) stock solution

  • Dithiothreitol (DTT) stock solution (as a positive control)

  • Analysis system (e.g., HPLC-MS)

Procedure:

  • Prepare solutions of the ADC in PBS at a known concentration.

  • Prepare separate reaction mixtures by adding GSH to the ADC solution to final concentrations representative of intracellular (1-10 mM) and extracellular (~5 µM) environments. Prepare a control with no reducing agent and a positive control with a high concentration of DTT (e.g., 20 mM).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction mixture.

  • Analyze the aliquots by a suitable method (e.g., HPLC-MS) to quantify the amount of released drug.

  • Plot the percentage of drug release over time for each condition.

Protocol 5: Plasma Stability Assay

This assay assesses the stability of the ADC in plasma.[3][4][5]

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • PBS, pH 7.4

  • Incubator at 37°C

  • Analysis method (e.g., ELISA, LC-MS)

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma-ADC mixture.

  • Analyze the aliquots to determine the concentration of the intact ADC and/or the amount of released drug. This can be done by various methods, such as affinity capture of the ADC followed by LC-MS analysis to determine the drug-to-antibody ratio (DAR).[3][4]

  • Plot the percentage of intact ADC or DAR over time to assess stability.

Protocol 6: In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubate the plates for a period that allows for drug-induced cytotoxicity (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Drug Release Kinetics

ConditionHalf-life (t₁/₂) of Drug Release (hours)% Release at 24 hours
PBS (Control)> 100< 5%
5 µM GSH> 48~10%
1 mM GSHValue to be determinedValue to be determined
10 mM GSHValue to be determinedValue to be determined
20 mM DTTValue to be determined> 90%

Table 2: Plasma Stability

SpeciesHalf-life (t₁/₂) of ADC in Plasma (hours)DAR at 168 hours
HumanValue to be determinedValue to be determined
MouseValue to be determinedValue to be determined
RatValue to be determinedValue to be determined

Table 3: In Vitro Cytotoxicity

CompoundCell Line (Antigen-Positive) IC₅₀ (nM)Cell Line (Antigen-Negative) IC₅₀ (nM)
ADCValue to be determinedValue to be determined
Free DrugValue to be determinedValue to be determined
Unconjugated Antibody> 1000> 1000

Conclusion

This compound is a promising linker for the development of redox-responsive targeted drug delivery systems. Its azide functionality allows for versatile and efficient conjugation via click chemistry, while the disulfide bond provides a mechanism for controlled intracellular drug release. The protocols and application notes provided here offer a comprehensive guide for researchers to utilize this linker in their drug development efforts. It is important to note that empirical determination of specific parameters such as synthesis yield, conjugation efficiency, drug release kinetics, and in vivo performance will be necessary for each specific ADC construct.

References

Application Notes and Protocols for Crosslinking Proteins with Disulfide-Containing Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crosslinking of proteins using disulfide-containing reagents. This technique is a powerful tool for studying protein-protein interactions, elucidating protein structure, and capturing transient interactions within cellular environments.

Introduction

Protein crosslinking with disulfide-containing reagents is a biochemical technique used to covalently link interacting proteins or different domains within a single protein.[1][2] These reagents possess a disulfide bond within their spacer arm, which can be cleaved under reducing conditions. This cleavability is a key advantage, allowing for the separation of crosslinked proteins and facilitating their identification and analysis, often through mass spectrometry.[3][4][5][6] Disulfide crosslinkers are valuable for a range of applications, including mapping protein interfaces, determining the spatial arrangement of subunits in a protein complex, and "freezing" transient interactions for subsequent analysis.[3][7][8]

Common Disulfide-Containing Crosslinking Reagents

A variety of disulfide-containing crosslinking reagents are commercially available, each with different reactive groups, spacer arm lengths, and solubility properties. The choice of reagent depends on the specific application and the functional groups available on the target proteins.

Reagent NameAbbreviationReactive Group(s)Spacer Arm Length (Å)Cleavable byKey Characteristics
Dithiobis(succinimidyl propionate)DSPNHS ester12.0Reducing agents (e.g., DTT, β-mercaptoethanol)Homobifunctional, amine-reactive, membrane-permeable.[9]
Dithiobis(sulfosuccinimidyl propionate)DTSSPSulfo-NHS ester12.0Reducing agents (e.g., DTT, β-mercaptoethanol)Homobifunctional, amine-reactive, water-soluble, membrane-impermeable.[7][8]
Succinimidyl 3-(2-pyridyldithio)propionateSPDPNHS ester, Pyridyldithiol6.8Reducing agents (e.g., DTT, β-mercaptoethanol)Heterobifunctional, amine- and sulfhydryl-reactive, allows for controlled two-step crosslinking.[9][10]
Bis[2-(4-azidosalicylamido)ethyl] disulfideBASEDPhotoreactive Aryl Azide15.8Reducing agents (e.g., DTT, β-mercaptoethanol)Heterobifunctional, photoreactive, allows for capturing interactions in vivo upon UV activation.[9]

Experimental Workflows

The general workflow for protein crosslinking with disulfide-containing reagents involves several key steps, from sample preparation to data analysis. The specific conditions will vary depending on whether the crosslinking is performed in vitro with purified proteins or in vivo within a cellular context.

General In Vitro Crosslinking Workflow

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Sample Preparation crosslinking Crosslinking Reaction protein_prep->crosslinking reagent_prep Crosslinker Preparation reagent_prep->crosslinking quenching Quenching Reaction crosslinking->quenching sds_page SDS-PAGE (Non-reducing) quenching->sds_page mass_spec Mass Spectrometry Analysis quenching->mass_spec cleavage Disulfide Bond Cleavage sds_page->cleavage sds_page_reducing SDS-PAGE (Reducing) cleavage->sds_page_reducing

Caption: General workflow for in vitro protein crosslinking.

In Vivo Disulfide Crosslinking Workflow

in_vivo_workflow cluster_cell Cellular Steps cluster_lysis Processing cluster_detection Detection coexpression Co-expression of Cysteine-mutant Proteins cell_culture Cell Culture and Growth coexpression->cell_culture oxidation Induce Disulfide Crosslinking (Oxidant) cell_culture->oxidation quenching Quench Crosslinking & Lyse Cells oxidation->quenching solubilization Solubilization of Crosslinked Complexes quenching->solubilization sds_page SDS-PAGE solubilization->sds_page immunoblot Immunoblot Analysis sds_page->immunoblot quantification Quantification of Crosslinked Product immunoblot->quantification

Caption: Workflow for in vivo disulfide crosslinking in E. coli.

Protocols

Protocol 1: In Vitro Crosslinking using DSP

This protocol describes the use of Dithiobis(succinimidyl propionate) (DSP) to crosslink proteins in a purified system.

Materials:

  • Purified protein solution (0.25 to 1 mg/ml)

  • DSP stock solution (25 mM in DMSO)

  • Crosslinking buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5 (PBS), or 20 mM HEPES, pH 7.5

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Laemmli sample buffer (with and without reducing agent)

  • SDS-PAGE apparatus and reagents

Procedure:

  • Prepare the protein solution in the crosslinking buffer. Ensure the buffer is free of primary amines (e.g., do not use Tris-HCl in this step).[9]

  • Add the DSP stock solution to the protein solution to a final concentration of 2 mM.[9]

  • Incubate the reaction mixture for 2 hours on ice.[9]

  • To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20 mM.[9]

  • Incubate for 15 minutes at room temperature to quench any unreacted DSP.[9]

  • Analyze the crosslinked products by SDS-PAGE. Prepare two aliquots of the sample: one mixed with non-reducing Laemmli sample buffer and another with reducing Laemmli sample buffer (containing DTT or β-mercaptoethanol).

  • Run the samples on an SDS-polyacrylamide gel. The non-reduced sample will show higher molecular weight bands corresponding to the crosslinked complexes. The reduced sample will show the disappearance of these bands and the reappearance of the individual protein bands.

Protocol 2: In Vivo Disulfide Crosslinking in E. coli

This protocol is adapted for detecting protein-protein interactions within E. coli by inducing the formation of a disulfide bond between engineered cysteine residues.[11]

Materials:

  • E. coli strain co-expressing proteins of interest, each with a single cysteine mutation at the predicted interface.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • 1,10-phenanthroline (360 mM stock)

  • CuSO₄ (240 mM stock)

  • Neocuproine (0.5 M stock)

  • N-ethylmaleimide (NEM) (12 mM stock)

  • SDS-PAGE and immunoblotting reagents.

Procedure:

  • Cell Culture: Inoculate 10 mL of LB medium with a fresh colony of the E. coli strain and grow overnight. The next day, subculture into fresh medium and grow to mid-log phase.[11]

  • Induction of Crosslinking:

    • Harvest the cells by centrifugation and resuspend in 1 mL of LB medium.

    • Add 8.3 μL of 360 mM 1,10-phenanthroline to each tube.[11]

    • To induce crosslinking, add 2.1 μL of 240 mM CuSO₄ to the "+Cu" samples. For the negative control, add the same volume of water.[11]

    • Incubate at room temperature for a defined period (e.g., 15-60 minutes).[11]

  • Quenching the Reaction:

    • Add 12.6 μL of 0.5 M neocuproine to each tube to terminate the crosslinking reaction.[11]

  • Cell Lysis and Sample Preparation:

    • Pellet the cells and lyse them in a buffer containing 12 mM NEM to block free thiols and prevent artifactual disulfide bond formation.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer. For a reversibility control, a sample can be treated with a reducing agent like DTT.

  • Analysis:

    • Separate the proteins by SDS-PAGE and transfer to a membrane for immunoblotting.

    • Probe the blot with antibodies specific to the proteins of interest.

    • The formation of a higher molecular weight band in the "+Cu" lane, which is absent or reduced in the "-Cu" and "+DTT" lanes, indicates a specific disulfide crosslink between the interacting proteins.[11]

    • Quantify the intensity of the bands to determine the efficiency of crosslinking.[11]

Analysis of Crosslinked Products

The analysis of crosslinked proteins is crucial for identifying the interacting partners and mapping the interaction sites.

SDS-PAGE and Immunoblotting

The simplest method to detect crosslinking is by SDS-PAGE. Crosslinked proteins will migrate slower than their non-crosslinked counterparts, resulting in the appearance of higher molecular weight bands.[12] The cleavable nature of disulfide crosslinkers can be confirmed by running a parallel sample treated with a reducing agent, which should reverse the crosslinking and restore the original protein bands. Immunoblotting can then be used to identify the specific proteins involved in the crosslinked complex.[11]

Mass Spectrometry

For a more detailed analysis, mass spectrometry (MS) is the method of choice.[3][12] The general workflow involves:

  • Enzymatic Digestion: The crosslinked protein complex is digested with a protease (e.g., trypsin) under non-reducing conditions.[13]

  • Enrichment: Crosslinked peptides are often of low abundance and may require enrichment, for example, by size exclusion chromatography.[14]

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is used to identify the crosslinked peptides. The spectra of disulfide-linked peptides are more complex than those of linear peptides. The identification of a peptide pair linked by the crosslinker provides a distance constraint that can be used to model the protein structure or interface.[4]

The use of MS-cleavable crosslinkers can simplify data analysis by generating characteristic fragmentation patterns in the mass spectrometer.[3][5]

Logical Relationship of Crosslinking Analysis

logical_relationship cluster_experiment Experiment cluster_initial_analysis Initial Analysis cluster_detailed_analysis Detailed Analysis cluster_outcome Outcome crosslinking Protein Crosslinking sds_page SDS-PAGE crosslinking->sds_page mass_spec Mass Spectrometry crosslinking->mass_spec immunoblot Immunoblotting sds_page->immunoblot interaction_confirm Confirmation of Interaction immunoblot->interaction_confirm data_analysis Data Analysis (Crosslink Identification) mass_spec->data_analysis structural_info Structural Information data_analysis->structural_info interaction_confirm->structural_info

Caption: Logical flow from crosslinking to data interpretation.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless.[1][2] This reaction is celebrated for its high efficiency, specificity, and biocompatibility, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4][5] The CuAAC reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole by the coupling of a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][6] This document provides detailed application notes and experimental protocols for performing CuAAC reactions.

Core Concepts and Advantages

The CuAAC reaction offers a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[2][7] This remarkable efficiency allows the reaction to proceed under mild conditions, often at room temperature and in aqueous solutions, making it ideal for biological applications.[7][8]

Key advantages of the CuAAC reaction include:

  • High Selectivity: The reaction is highly specific between azides and terminal alkynes, minimizing off-target reactions in complex chemical environments.[8][9]

  • Quantitative Yields: CuAAC reactions typically proceed to completion, resulting in high to quantitative yields of the triazole product.[5][9]

  • Biocompatibility: The azide and alkyne functional groups are largely inert in biological systems, allowing for their incorporation into biomolecules without disrupting their function.[9]

  • Robustness: The reaction is tolerant of a wide range of functional groups and can be performed in various solvents, including water, over a broad pH range (typically 4-12).[2][7][8]

Experimental Setup and Reagents

A typical CuAAC reaction involves an azide, a terminal alkyne, a copper(I) catalyst, a reducing agent to maintain the copper in its active +1 oxidation state, and often an accelerating ligand.

Reagent Overview
Reagent ClassExamplesRole in ReactionTypical Concentration/Loading
Copper Source CuSO₄·5H₂O, CuI, CuBr, Copper turningsProvides the catalytic Cu(I) ions. Cu(II) salts are often used in conjunction with a reducing agent.[10][11]0.05 - 5 mol%
Reducing Agent Sodium AscorbateReduces Cu(II) to the active Cu(I) catalyst and prevents oxidative homocoupling.[7]5 - 50 equivalents (relative to copper)
Accelerating Ligand TBTA, THPTA, BTTAAStabilizes the Cu(I) oxidation state, increases the reaction rate, and can reduce cytotoxicity.[9][12]1 - 5 equivalents (relative to copper)
Solvents tBuOH/H₂O (1:1), DMF, DMSO, THF, WaterThe reaction is versatile and compatible with a wide range of protic and aprotic solvents.[7][12]N/A
Substrates Azide-functionalized molecule, Alkyne-functionalized moleculeThe building blocks for the cycloaddition reaction.1.0 equivalent (limiting reagent) and 1.0 - 1.2 equivalents (excess reagent)

Reaction Mechanism and Experimental Workflow

The CuAAC reaction proceeds through a well-defined catalytic cycle. The following diagrams illustrate the mechanism and a typical experimental workflow.

CuAAC_Mechanism CuI Cu(I) CopperAcetylide Cu(I)-Acetylide Complex (a) CuI->CopperAcetylide Coordination Alkyne R1-C≡CH Alkyne->CopperAcetylide Metallacycle Six-membered Copper Metallacycle (b) CopperAcetylide->Metallacycle Azide R2-N3 Azide->Metallacycle TriazolylCopper Triazolyl-Copper Intermediate (c) Metallacycle->TriazolylCopper Ring Contraction Product 1,4-disubstituted Triazole (d) TriazolylCopper->Product Protonolysis Protonolysis H+ Protonolysis->Product Product->CuI Catalyst Regeneration

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Workflow Start Start Prep Prepare Stock Solutions: Azide, Alkyne, CuSO4, Sodium Ascorbate, Ligand Start->Prep Mix Combine Azide, Alkyne, and Solvent in Reaction Vessel Prep->Mix AddCat Add Copper Source and Ligand Mix->AddCat Initiate Add Sodium Ascorbate to Initiate Reaction AddCat->Initiate React Stir at Room Temperature (or specified temp.) Initiate->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Reaction Workup: Quenching, Extraction Monitor->Workup Complete Purify Purification: Column Chromatography, Filtration, or Precipitation Workup->Purify Analyze Characterization: NMR, MS, etc. Purify->Analyze End End Analyze->End

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on Azidoethyl-SS-ethylalcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group on Azidoethyl-SS-ethylalcohol. This bifunctional crosslinker, containing a terminal azide, a cleavable disulfide bond, and a primary hydroxyl group, is a versatile tool in bioconjugation and drug delivery.[1][2] The derivatization of its hydroxyl group allows for the introduction of various functionalities, enabling the attachment of payloads, targeting ligands, or imaging agents.

The derivatized this compound can be utilized in the synthesis of Antibody-Drug Conjugates (ADCs), where the azide group allows for click chemistry conjugation to a modified antibody, the disulfide bond provides a cleavable linkage for drug release, and the derivatized hydroxyl group carries the cytotoxic payload.[3][4]

Chemical Structure of this compound

a N3-CH2-CH2-S-S-CH2-CH2-OH G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis This compound This compound Stir_at_0C_to_RT Stir at 0°C to Room Temperature This compound->Stir_at_0C_to_RT Acyl_Chloride Acyl_Chloride Acyl_Chloride->Stir_at_0C_to_RT Dry_Aprotic_Solvent Dry_Aprotic_Solvent Dry_Aprotic_Solvent->Stir_at_0C_to_RT Base Base (e.g., Triethylamine) Base->Stir_at_0C_to_RT Quench_Reaction Quench with Water Stir_at_0C_to_RT->Quench_Reaction Extract_with_Organic_Solvent Extract with Organic Solvent Quench_Reaction->Extract_with_Organic_Solvent Dry_and_Evaporate Dry and Evaporate Solvent Extract_with_Organic_Solvent->Dry_and_Evaporate Purify_by_Chromatography Purify by Column Chromatography Dry_and_Evaporate->Purify_by_Chromatography Characterize_Product Characterize by NMR, MS, HPLC Purify_by_Chromatography->Characterize_Product G cluster_0 Alkoxide Formation cluster_1 Nucleophilic Substitution cluster_2 Work-up and Purification cluster_3 Analysis This compound This compound Alkoxide Alkoxide Intermediate This compound->Alkoxide Strong_Base Strong Base (e.g., NaH) Strong_Base->Alkoxide Anhydrous_Solvent Anhydrous Solvent (e.g., THF) Anhydrous_Solvent->Alkoxide Stir_at_RT_or_Heat Stir at RT or Heat Alkoxide->Stir_at_RT_or_Heat Alkyl_Halide Alkyl_Halide Alkyl_Halide->Stir_at_RT_or_Heat Quench_Reaction Quench with Water Stir_at_RT_or_Heat->Quench_Reaction Extract_with_Organic_Solvent Extract with Ether Quench_Reaction->Extract_with_Organic_Solvent Dry_and_Evaporate Dry and Evaporate Solvent Extract_with_Organic_Solvent->Dry_and_Evaporate Purify_by_Chromatography Purify by Column Chromatography Dry_and_Evaporate->Purify_by_Chromatography Characterize_Product Characterize by NMR, MS, HPLC Purify_by_Chromatography->Characterize_Product G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification cluster_3 Analysis This compound This compound Stir_at_Elevated_Temperature Stir at Elevated Temperature This compound->Stir_at_Elevated_Temperature Isocyanate Isocyanate Isocyanate->Stir_at_Elevated_Temperature Anhydrous_Solvent Anhydrous Solvent (e.g., Toluene) Anhydrous_Solvent->Stir_at_Elevated_Temperature Catalyst Catalyst (optional, e.g., DBTDL) Catalyst->Stir_at_Elevated_Temperature Evaporate_Solvent Evaporate Solvent Stir_at_Elevated_Temperature->Evaporate_Solvent Purify_by_Chromatography Purify by Column Chromatography Evaporate_Solvent->Purify_by_Chromatography Characterize_Product Characterize by NMR, MS, HPLC Purify_by_Chromatography->Characterize_Product

References

Application Notes and Protocols: The Use of Cleavable Linkers in Proteomics and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical biology and proteomics, cleavable linkers have become indispensable tools for the identification and characterization of proteins and their interactions.[1][2] These linkers act as bridges between a probe or bait molecule and its interacting partners, incorporating a selectively severable bond that allows for the controlled release of captured proteins.[3] This feature is critical for applications ranging from affinity purification to cross-linking studies, as it facilitates the isolation and subsequent analysis of target proteins by mass spectrometry (MS) with higher confidence and lower background contamination.[1][4] This document provides an overview of the types of cleavable linkers, their applications, and detailed protocols for their use in proteomics workflows.

Types of Cleavable Linkers

Cleavable linkers are categorized based on the mechanism used to break the linker bond. The choice of linker depends on the specific experimental requirements, such as the need for mild elution conditions or compatibility with in-vivo studies.

  • Chemically Cleavable Linkers: These are the most common types and are cleaved by a specific chemical reaction.

    • Disulfide-Based Linkers: These contain a disulfide bond (S-S) that is stable at physiological pH but can be readily cleaved under mild reducing conditions using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5] This gentle cleavage is crucial for preserving the integrity of protein structures and post-translational modifications (PTMs).[5] They are widely used in affinity purification and antibody-drug conjugates (ADCs).[3][5]

    • Acid-Cleavable Linkers: These linkers incorporate moieties like acetals or hydrazones that are stable at neutral pH but hydrolyze under acidic conditions.[6] This allows for the release of captured proteins by a simple change in pH.

    • Diol-Based Linkers: Vicinal diols can be cleaved by treatment with sodium periodate (NaIO4) under mild, neutral conditions.[4] This strategy has been shown to significantly reduce background protein identifications compared to standard on-bead digestion methods.[4]

    • Silane-Based Linkers (e.g., DADPS): Dialkoxydiphenylsilane (DADPS) linkers can be efficiently cleaved with formic acid in a relatively short time, making them advantageous for chemical proteomic workflows.[7]

  • Mass Spectrometry (MS)-Cleavable Linkers: These linkers are designed to fragment in a predictable manner within the mass spectrometer during collision-induced dissociation (CID).[8][9] This simplifies data analysis by allowing for the identification of cross-linked peptides in a single MS experiment.[8][10]

    • Sulfoxide-Containing Linkers (e.g., DSSO): These possess symmetric C-S bonds that preferentially cleave during tandem mass spectrometry (MS/MS), physically separating the cross-linked peptides.[8] The resulting fragment pairs have a defined mass relationship, which can be used to trigger a subsequent MS3 scan for unambiguous identification.[8][11]

    • Urea-Based Linkers (e.g., DSBU): These linkers also fragment predictably under CID, simplifying the identification of different cross-linked species and reducing false positives.[9][12]

  • Photocleavable (PC) Linkers: These linkers contain a photolabile group that breaks upon exposure to UV light at a specific wavelength.[6][13] This allows for precise temporal and spatial control over the release of target molecules. The cleavage occurs before introduction to the mass spectrometer, enabling peptide sequencing with routine MS/MS experiments.[14]

  • Enzyme-Cleavable Linkers: These linkers incorporate a specific amino acid sequence that is recognized and cleaved by a particular protease, such as Tobacco Etch Virus (TEV) protease.[15][16] This offers high specificity of cleavage at the target site.[5][15]

Data Presentation: Comparison of Cleavable Linker Technologies

The following tables summarize the characteristics of different cleavable linkers and provide examples of commercially available reagents.

Table 1: Comparison of Major Cleavable Linker Classes

Linker TypeCleavage StimulusCleavage ConditionsAdvantagesDisadvantages
Disulfide Reducing Agents (DTT, TCEP)Mild, biocompatible (e.g., 10-50 mM DTT, RT, 30-60 min)[5]High efficiency; preserves protein integrity[5]Susceptible to premature cleavage in reducing cellular environments[4]
Acid-Labile Low pHMild acidic conditions (e.g., formic acid)[7]Simple and rapid cleavageCan potentially affect acid-sensitive PTMs
Diol Periodate (NaIO4)Mild, neutral conditions[4]Reduces background contamination significantly[4]Periodate can cause side-reactions with carbohydrates[4]
MS-Cleavable Collision-Induced Dissociation (CID)In-source fragmentation in the mass spectrometer[8]Simplifies data analysis; enables MSn workflows[8][17]Requires specialized MS acquisition methods and software[10][13]
Photocleavable UV LightSpecific wavelength of UV light[14]High spatial and temporal control; mild release[6]Potential for UV-induced damage to biomolecules
Enzyme-Labile Specific Protease (e.g., TEV)Specific enzyme and buffer conditionsHigh specificity of cleavage[5]Dependent on the presence and activity of the enzyme[5]

Table 2: Examples of Commercially Available Cleavable Cross-Linkers

Cross-LinkerTypeReactive MoietyTarget Residue(s)
DSSO (Disuccinimidylsulfoxide)MS-Cleavable (Sulfoxide)NHS esterPrimary amines (e.g., Lysine)[8]
DSBU (Disuccinimidyl dibutyric urea)MS-Cleavable (Urea)NHS esterPrimary amines (e.g., Lysine)[9]
DHSO (Dihydrazide sulfoxide)MS-Cleavable (Sulfoxide)HydrazideCarboxyl groups (e.g., Aspartic/Glutamic acid)[8][11]
BMSO (Bismaleimidosulfoxide)MS-Cleavable (Sulfoxide)MaleimideSulfhydryl groups (e.g., Cysteine)[8]
DSP (Lomant's Reagent)Chemically-Cleavable (Disulfide)NHS esterPrimary amines (e.g., Lysine)
DTBP (Dimethyl 3,3'-dithiobispropionimidate)Chemically-Cleavable (Disulfide)ImidoesterPrimary amines (e.g., Lysine)
pcPIR (photocleavable protein interaction reporter)PhotocleavableNHS esterPrimary amines (e.g., Lysine)[14]

Applications in Proteomics

Cleavable linkers are integral to several key proteomics applications.

Cross-Linking Mass Spectrometry (XL-MS) for Protein Interaction Studies

XL-MS is used to identify protein-protein interactions (PPIs) and gain structural insights into protein complexes.[13] Cross-linkers covalently connect amino acids that are in close proximity.[13] MS-cleavable linkers like DSSO and DSBU are particularly powerful for these studies.[9][11] They simplify the complex spectra generated from cross-linked peptides, enabling confident identification of interaction sites even in large-scale, proteome-wide analyses.[8][9]

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a fundamental technique for identifying the components of protein complexes.[5] A "bait" protein is used to pull down its interaction partners from a cell lysate. Using a cleavable linker (e.g., disulfide-based) to attach the bait to a solid support (like magnetic beads) allows for the gentle elution of the entire protein complex under mild conditions, preserving weak interactions that might be lost with harsh elution methods.[3][5]

Activity-Based Protein Profiling (ABPP)

ABPP uses small molecule probes to target active enzymes in a complex proteome.[2][6] A cleavable linker is often incorporated into the probe design. After the probe covalently labels its target protein, the linker allows for the enrichment of the probe-protein conjugate and subsequent release of the target for MS identification.[18] This strategy reduces background noise and increases the confidence of target identification.[4]

Visualized Workflows and Protocols

General Chemical Proteomics Workflow

The following diagram illustrates a typical workflow for identifying protein targets of a small molecule probe using a cleavable linker strategy.

cluster_0 Cellular/Lysate Labeling cluster_1 Bioorthogonal Ligation cluster_2 Enrichment & Elution cluster_3 MS Analysis A Proteome (Cells/Lysate) B Add Alkyne Probe A->B D CuAAC 'Click' Reaction B->D C Add Cleavable Biotin-Azide Linker C->D E Streptavidin Bead Enrichment D->E F Wash Beads E->F G Cleavage & Elution F->G H Protein Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Protein Identification I->J

Caption: General workflow for chemical proteomics using a cleavable linker.[19]

Protocol 1: Cross-Linking of a Protein Complex using DSSO (MS-Cleavable Linker)

This protocol provides a general framework for cross-linking a purified protein complex or cell lysate to study PPIs.[8][9]

Materials:

  • Purified protein complex or cell lysate

  • Cross-linking buffer (e.g., 20 mM HEPES-KOH pH 7.8, 150 mM NaCl)

  • DSSO (disuccinimidylsulfoxide) stock solution (e.g., 25 mM in anhydrous DMSO, freshly prepared)

  • Quenching buffer (e.g., 1 M Tris-HCl pH 8.0)

  • Denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl pH 8.5)

  • Reducing agent: DTT (dithiothreitol)

  • Alkylating agent: IAA (iodoacetamide)

  • Trypsin (MS-grade)

  • Formic Acid (FA)

Procedure:

  • Protein Preparation: Adjust the protein complex concentration to 0.5-2 mg/mL in the cross-linking buffer. For cell lysates, adjust the total protein concentration similarly.

  • Cross-Linking Reaction: Add DSSO to the protein solution to a final concentration of 1-2 mM. Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Denaturation, Reduction, and Alkylation:

    • Add denaturing buffer to the quenched reaction mixture.

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

    • Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl pH 8.5 to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptides using an LC-MS/MS system capable of MSn analysis. The instrument method should be configured to detect the characteristic mass difference of DSSO fragments in the MS2 scan and trigger an MS3 scan on the resulting peptide ions.[8][11]

MS-Cleavable Linker Workflow for XL-MS

The diagram below illustrates the analytical workflow for identifying cross-linked peptides using an MS-cleavable linker like DSSO.

cluster_0 MS1: Precursor Scan cluster_1 MS2: CID Fragmentation cluster_2 MS3: Peptide Sequencing cluster_3 Data Analysis A Cross-linked Peptide Precursor Ion [P1-L-P2]n+ B Cleavage of Linker (L) A->B C Characteristic Fragment Pair [P1-L']n+ and [P2-L'']n+ B->C D Select [P1-L']n+ for HCD C->D E Select [P2-L'']n+ for HCD C->E F Identify Peptide 1 Sequence D->F G Identify Peptide 2 Sequence E->G H Identify Cross-link Site F->H G->H

Caption: MSn workflow for identifying cross-linked peptides.[8]

Protocol 2: Affinity Purification-MS using a Disulfide Linker

This protocol describes the isolation of a protein of interest and its binding partners using an antibody conjugated to beads via a disulfide linker.[5]

Materials:

  • Magnetic beads with a disulfide linker and appropriate reactive group (e.g., NHS-ester)

  • Antibody specific to the protein of interest

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Cell lysate containing the protein of interest

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 50 mM DTT in 50 mM Ammonium Bicarbonate)

  • Sample preparation reagents for MS (as in Protocol 1)

Procedure:

  • Antibody Immobilization:

    • Wash the magnetic beads with coupling buffer.

    • Add the antibody to the beads and incubate for 1-2 hours at room temperature to allow covalent conjugation.

    • Wash the beads thoroughly with wash buffer to remove any unbound antibody.

  • Affinity Purification:

    • Incubate the antibody-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.[5]

  • Elution (Cleavage):

    • Add the elution buffer containing DTT to the beads.

    • Incubate for 30-60 minutes at room temperature to cleave the disulfide linker and release the protein complexes.[5]

    • Separate the supernatant (containing the eluted proteins) from the beads using a magnetic stand.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with the denaturation, reduction (of native disulfides), alkylation, and tryptic digestion of the eluted protein complexes as described in Protocol 1 (steps 4 and 5).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the bait protein and its interaction partners.

Affinity Purification Workflow

The diagram below outlines the key steps in an affinity purification experiment using a cleavable linker.

A 1. Antibody Conjugation (via Cleavable Linker) B 2. Affinity Purification (Incubate with Lysate) A->B C 3. Wash (Remove Non-specific Binders) B->C D 4. Elution (Cleave Linker, e.g., with DTT) C->D E 5. Sample Prep (Reduce, Alkylate, Digest) D->E F 6. LC-MS/MS Analysis E->F

Caption: Workflow for Affinity Purification-MS using a cleavable linker.[5]

Conclusion

Cleavable linkers are versatile and powerful reagents that have significantly advanced the field of proteomics. By enabling the controlled release of target molecules, they improve the specificity and sensitivity of mass spectrometry-based analyses. The development of MS-cleavable linkers, in particular, has streamlined the complex process of identifying protein-protein interactions. The strategic selection and application of the appropriate cleavable linker, as detailed in these notes and protocols, are crucial for designing successful experiments to unravel the complexities of the proteome.

References

Troubleshooting & Optimization

Technical Support Center: Azidoethyl-SS-ethylalcohol for Enhanced Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of click reactions using Azidoethyl-SS-ethylalcohol.

Introduction to this compound

This compound is a versatile crosslinker designed for "click" chemistry, a set of powerful, selective, and high-yield reactions for bioconjugation.[1][2][3] This linker possesses three key functional groups:

  • An azide group for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

  • A cleavable disulfide bond that can be selectively broken under reducing conditions, allowing for the release of conjugated molecules. This feature is particularly valuable in applications like antibody-drug conjugates (ADCs) where drug release is desired within the reducing environment of a cell.[4][5][][7]

  • A hydroxyl group that can be used for further derivatization or as a point of attachment for other molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main applications of this compound?

A1: this compound is primarily used as a cleavable linker in bioconjugation. Its ability to be cleaved under reducing conditions makes it ideal for applications in drug delivery, particularly in the development of antibody-drug conjugates (ADCs), where the cytotoxic payload needs to be released inside the target cancer cells, which have a higher concentration of reducing agents like glutathione.[4][5][][7][8]

Q2: Can the disulfide bond in this compound be cleaved during the copper-catalyzed click reaction (CuAAC)?

A2: Yes, this is a critical consideration. The sodium ascorbate used to reduce Cu(II) to the active Cu(I) catalyst in CuAAC can also potentially reduce the disulfide bond of the linker, leading to unwanted side products. This is more likely to occur with higher concentrations of sodium ascorbate and longer reaction times.

Q3: How can I prevent the cleavage of the disulfide bond during the CuAAC reaction?

A3: To minimize disulfide bond reduction during the click reaction, consider the following strategies:

  • Use a Cu(I) catalyst directly: Instead of generating Cu(I) in situ from CuSO₄ and sodium ascorbate, you can use a Cu(I) salt like CuBr or CuI. This eliminates the need for a reducing agent.

  • Optimize sodium ascorbate concentration: If using the in situ method, use the lowest effective concentration of sodium ascorbate.

  • Use a stabilizing ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, potentially allowing for lower concentrations of both copper and sodium ascorbate to be used, thus reducing the risk of disulfide cleavage.[2][9]

  • Control reaction time: Monitor the reaction progress and stop it as soon as a sufficient yield is achieved to avoid prolonged exposure to the reducing agent.

Q4: What are the recommended reducing agents for cleaving the disulfide bond after conjugation?

A4: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are two of the most common and effective reducing agents for cleaving disulfide bonds.[10][11][12] TCEP is often preferred as it is odorless, more stable, and effective over a wider pH range.[10][11][13]

Q5: How can I monitor the progress of the click reaction and the subsequent disulfide cleavage?

A5: The progress of the click reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.[14] Disulfide bond cleavage can also be monitored by HPLC or LC-MS by observing the disappearance of the conjugated product and the appearance of the cleaved products.

Troubleshooting Guide

This guide addresses common issues that may arise during click reactions and disulfide cleavage with this compound.

Problem Possible Cause Recommended Solution
Low or no yield of the click reaction product Degradation of reagents: Azide or alkyne starting materials may have degraded.Ensure that all reagents are fresh and have been stored properly.
Inefficient copper catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II).Degas all solutions thoroughly to remove oxygen. Use a stabilizing ligand like THPTA. Ensure a fresh solution of sodium ascorbate is used.
Interfering substances in the reaction buffer: Buffers containing amines (e.g., Tris) can interfere with the reaction.Use a compatible buffer system such as phosphate-buffered saline (PBS).
Steric hindrance: Bulky groups near the azide or alkyne may hinder the reaction.Increase the reaction temperature or prolong the reaction time. Consider using a longer spacer arm on one of the reactants.
Presence of unexpected side products in the click reaction Cleavage of the disulfide bond: Sodium ascorbate may be reducing the disulfide linker.Use a direct Cu(I) source, optimize (lower) the sodium ascorbate concentration, or use a stabilizing ligand to reduce the required amount of ascorbate.
Homo-coupling of the alkyne: The alkyne may be dimerizing, a known side reaction in CuAAC.This is more likely at higher temperatures. If possible, run the reaction at room temperature.
Incomplete or slow disulfide bond cleavage Insufficient reducing agent: The concentration of DTT or TCEP may be too low.Increase the concentration of the reducing agent. A molar excess is typically required.[4][10][12]
Suboptimal pH: The efficiency of DTT is pH-dependent, with an optimal range of 7.1-8.0.[12]Ensure the reaction buffer is within the optimal pH range for the chosen reducing agent. TCEP is effective over a broader pH range (1.5-9.0).[10][13]
Re-oxidation of the cleaved thiols: The newly formed thiol groups can re-oxidize to form disulfide bonds, especially in the presence of oxygen.Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the final product Residual copper catalyst: Copper ions can be difficult to remove and may interfere with downstream applications.Wash the product with a solution of a chelating agent like EDTA. Pass the product through a column of silica gel or a specialized copper-scavenging resin.
Heterogeneous product mixture: Incomplete reaction or side reactions can lead to a complex mixture.Optimize the reaction conditions to drive the reaction to completion. Use chromatographic techniques like HPLC for purification.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-containing molecule (e.g., 10 mM in a suitable solvent like DMF or water).

    • Prepare a stock solution of this compound (e.g., 10 mM in the same solvent).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 10 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • (Optional but recommended) Prepare a stock solution of a copper-stabilizing ligand like THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction vial, add the alkyne solution (1.0 equivalent).

    • Add the this compound solution (1.1 equivalents).

    • Add the reaction solvent (e.g., a 1:1 mixture of t-BuOH and water).

    • If using a ligand, add the THPTA solution (e.g., 0.1 equivalents).

    • Add the CuSO₄ solution (e.g., 0.05 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.2 equivalents).

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Disulfide Bond Cleavage

This protocol provides a starting point for cleaving the disulfide bond in the purified conjugate.

  • Reagent Preparation:

    • Prepare a stock solution of the purified conjugate containing the this compound linker in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the reducing agent:

      • DTT: 1 M in water (prepare fresh).

      • TCEP: 0.5 M in water (more stable than DTT).

  • Cleavage Reaction:

    • To the solution of the conjugate, add the reducing agent stock solution to the desired final concentration.

      • DTT: A final concentration of 10-50 mM is typically used.[12]

      • TCEP: A final concentration of 5-20 mM is often sufficient.[10]

    • Incubate the reaction mixture. Incubation times can vary from a few minutes to a couple of hours depending on the concentration of the reducing agent and the temperature.[4][10][12] Common conditions are room temperature for 1-2 hours or 37°C for 30-60 minutes.

  • Downstream Processing:

    • The cleaved product can be used directly in some applications, especially when using TCEP.

    • If the reducing agent needs to be removed, this can be achieved using a desalting column or dialysis.

Quantitative Data Summary

The following tables provide representative data for CuAAC reactions and disulfide bond cleavage. Note that these are illustrative examples and optimal conditions should be determined experimentally for your specific system.

Table 1: Representative Conditions for CuAAC Reactions

ParameterCondition 1Condition 2Condition 3
Copper Source CuSO₄/Sodium AscorbateCuSO₄/Sodium AscorbateCuBr
Ligand NoneTHPTANone
Solvent t-BuOH/H₂O (1:1)H₂ODMF
Temperature Room TemperatureRoom Temperature40°C
Typical Yield 70-90%85-98%75-95%
Reaction Time 4-12 hours1-4 hours2-8 hours

Table 2: Representative Conditions for Disulfide Bond Cleavage

ParameterDTTTCEP
Concentration 10-100 mM[4][12]5-50 mM[10]
pH 7.1 - 8.0[12]1.5 - 9.0[10][13]
Temperature Room Temp - 56°C[4][12]Room Temperature
Incubation Time 30 min - 2 hours[4][12]5 min - 1 hour[10]
Cleavage Efficiency >95%>95%

Visualizations

Experimental Workflow for Bioconjugation and Cleavage

experimental_workflow cluster_conjugation Step 1: Click Reaction cluster_cleavage Step 2: Disulfide Cleavage A Alkyne-modified Molecule D Conjugated Product A->D CuAAC B This compound B->D CuAAC C Cu(I) Catalyst (e.g., CuSO4/Ascorbate) C->D CuAAC E Conjugated Product G Cleaved Molecule 1 E->G Reduction H Cleaved Molecule 2 E->H Reduction F Reducing Agent (e.g., DTT or TCEP) F->G Reduction F->H Reduction

Caption: Workflow for bioconjugation using this compound and subsequent cleavage.

Troubleshooting Logic for Low Click Reaction Yield

troubleshooting_low_yield Start Low or No Click Product CheckReagents Check Reagent Quality (Azide, Alkyne, Catalyst) Start->CheckReagents ReagentOK Reagents OK CheckReagents->ReagentOK Yes ReagentBad Degraded Reagents CheckReagents->ReagentBad No CheckConditions Review Reaction Conditions (Solvent, Temp, Time) ReagentOK->CheckConditions ReplaceReagents Use Fresh Reagents ReagentBad->ReplaceReagents Success Improved Yield ReplaceReagents->Success ConditionsOK Conditions OK CheckConditions->ConditionsOK Yes ConditionsBad Suboptimal Conditions CheckConditions->ConditionsBad No CheckSideReactions Investigate Side Reactions (Disulfide Cleavage?) ConditionsOK->CheckSideReactions OptimizeConditions Optimize Temp/Time/ Solvent ConditionsBad->OptimizeConditions OptimizeConditions->Success SideReactionsPresent Side Reactions Detected CheckSideReactions->SideReactionsPresent Yes NoSideReactions No Obvious Side Reactions CheckSideReactions->NoSideReactions No ModifyCatalyst Modify Catalyst System (e.g., use Cu(I) directly) SideReactionsPresent->ModifyCatalyst NoSideReactions->Success ModifyCatalyst->Success

Caption: A logical workflow for troubleshooting low yield in click reactions.

References

Technical Support Center: Disulfide Bond Cleavage in Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfide bond cleavage in crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete disulfide bond cleavage?

A1: Incomplete cleavage of disulfide bonds is a frequent issue and can primarily be attributed to several factors:

  • Insufficient Reducing Agent Concentration: The concentration of the reducing agent may be too low to effectively reduce all disulfide bonds, especially in samples with high protein concentrations.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and incubation time significantly impact the efficiency of the reducing agent.

  • Accessibility of the Disulfide Bond: The disulfide bond may be buried within the three-dimensional structure of the protein, making it inaccessible to the reducing agent.[1]

  • Oxidation of the Reducing Agent: The reducing agent itself can be oxidized by dissolved oxygen in the buffer, reducing its effective concentration.

  • Disulfide Scrambling: Under certain conditions, especially with prolonged incubation or suboptimal pH, cleaved thiols can re-oxidize to form non-native disulfide bonds.[2][3][4]

Q2: How do I choose between DTT and TCEP for my experiment?

A2: The choice between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) depends on the specific requirements of your experiment.

  • DTT (Cleland's Reagent): A strong, cell-permeable reducing agent that is effective at pH values above 7.[1][5] However, it has a strong odor, is prone to oxidation, and can interfere with subsequent maleimide-based labeling reactions.[6][7]

  • TCEP: An odorless, more powerful, and more stable reducing agent that is effective over a wider pH range (1.5-8.5).[5][8] It does not contain a thiol group, so it does not interfere with subsequent sulfhydryl-reactive labeling.[9] However, TCEP is not stable in phosphate buffers at neutral pH.[5][8]

Q3: Can high temperatures alone cleave disulfide bonds?

A3: No, high temperatures alone are generally not sufficient to break disulfide bonds.[10] Heat can cause protein denaturation by disrupting non-covalent interactions, which may expose the disulfide bonds and make them more accessible to a reducing agent.[11][12] However, a reducing agent is necessary to chemically cleave the covalent disulfide bond.[10]

Q4: What is disulfide scrambling and how can I prevent it?

A4: Disulfide scrambling is the process where free thiol groups, resulting from the cleavage of native disulfide bonds, re-oxidize to form incorrect, non-native disulfide bonds.[3] This can lead to protein aggregation and loss of function.[2] To prevent scrambling:

  • Work at a Low pH: Keeping the pH of the sample low (at or below pH 3-4) can help prevent the formation of new disulfide bonds by keeping the free thiols protonated.[13]

  • Use an Alkylating Agent: After reduction, cap the free thiols with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide to prevent them from re-oxidizing.[1][3][14]

  • Optimize Reaction Time: Avoid unnecessarily long incubation times after reduction.

Troubleshooting Guides

Problem: Incomplete Disulfide Bond Cleavage

If you are observing incomplete cleavage of your disulfide crosslinker, follow this troubleshooting workflow:

TroubleshootingWorkflow start Start: Incomplete Cleavage Detected check_conc Increase Reducing Agent Concentration start->check_conc Is concentration sufficient? start->check_conc No optimize_cond Optimize Reaction Conditions (pH, Temperature, Time) check_conc->optimize_cond Yes success Cleavage Successful check_conc->success Cleavage improves add_denaturant Add a Denaturant (e.g., 6M Guanidine HCl) optimize_cond->add_denaturant Still incomplete optimize_cond->success Cleavage improves check_reagent Use Fresh Reducing Agent add_denaturant->check_reagent Still incomplete add_denaturant->success Cleavage improves check_reagent->success Cleavage improves fail Still Incomplete: Consider Alternative Crosslinker check_reagent->fail Still incomplete

Troubleshooting workflow for incomplete disulfide bond cleavage.
Problem: Side Reactions and Artifacts

Undesired side reactions can complicate your experimental results. Here's how to address them:

  • Issue: Interference with subsequent labeling (e.g., maleimide chemistry).

    • Cause: Thiol-containing reducing agents like DTT can react with maleimides.[6]

    • Solution: Use a thiol-free reducing agent like TCEP.[9] If using DTT, it must be removed before labeling, for example, by dialysis or size-exclusion chromatography.[1]

  • Issue: Protein aggregation after reduction.

    • Cause: Exposure of hydrophobic regions upon unfolding and formation of intermolecular disulfide bonds.[2]

    • Solution: Perform the reduction in the presence of a denaturant or a mild detergent. Optimize the protein concentration to minimize intermolecular interactions. Immediately proceed to the next step (e.g., alkylation) after reduction.

Data & Protocols

Comparison of Common Reducing Agents

The following table summarizes the key characteristics of DTT and TCEP to aid in selecting the appropriate reducing agent for your application.

FeatureDTT (Dithiothreitol)TCEP (Tris(2-carboxyethyl)phosphine)
Effective pH Range >7.0 (Optimal: 7.1 - 8.0)[1][5]1.5 - 8.5[5][8]
Odor Strong, unpleasant[7]Odorless[5][7]
Stability Prone to air oxidation[5][7]More resistant to air oxidation[5][7][8]
Interference with Maleimides Yes, reacts with maleimides[6]No, does not react with maleimides[7][9]
Compatibility with IMAC Can reduce Ni2+ ions[6]Does not reduce metals used in IMAC[5][7]
Phosphate Buffer Stability StableNot stable at neutral pH[5][8]
General Protocol for Disulfide Bond Reduction with DTT

This protocol provides a general guideline for reducing disulfide bonds in proteins or peptides using DTT.

  • Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water.

  • Add DTT to Sample: Add the DTT stock solution to your protein or peptide solution (in a suitable buffer, pH 7.0-8.0) to a final concentration of 1-10 mM for maintaining reduced proteins, or 50-100 mM for complete reduction for applications like electrophoresis.[1]

  • Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature or 37°C.[1][11] For complete reduction under denaturing conditions, use 10-100 mM DTT in a buffer containing 6 M guanidine hydrochloride and incubate for 1-2 hours at 37°C.[15]

  • Optional - Alkylation: To prevent re-oxidation, add an alkylating agent such as N-ethylmaleimide (NEM) at a molar excess (e.g., 3-fold higher than DTT) and incubate for 30-60 minutes.[1]

  • Remove Excess Reagents: If necessary, remove excess DTT and alkylating agent by dialysis or size-exclusion chromatography.[1]

Logical Relationship of Experimental Parameters

The success of disulfide bond cleavage is dependent on the interplay of several experimental parameters.

ExperimentalParameters reagent Reducing Agent (DTT or TCEP) concentration Concentration reagent->concentration ph pH reagent->ph temperature Temperature reagent->temperature time Incubation Time reagent->time cleavage Successful Cleavage concentration->cleavage ph->cleavage temperature->cleavage time->cleavage

Interplay of experimental parameters for successful disulfide cleavage.

References

Technical Support Center: Optimizing Solubility of Azidoethyl-SS-ethylalcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the solubility of Azidoethyl-SS-ethylalcohol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a bifunctional, cleavable linker molecule commonly used in bioconjugation and drug delivery research, particularly in the construction of antibody-drug conjugates (ADCs). Its structure contains an azide group for click chemistry, a reducible disulfide bond, and a hydroxyl group for further functionalization.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₉N₃OS₂[1][2][3]
Molecular Weight179.26 g/mol [1][3]
AppearanceSolid[3]
Storage-20°C[2]

Q2: What are the best solvents for dissolving this compound?

Table 2: Qualitative Solubility of this compound

Solvent ClassSolventExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleEffective for a wide range of organic molecules.
Dimethylformamide (DMF)SolubleSimilar to DMSO, a good solvent for polar organic compounds.
Chlorinated Dichloromethane (DCM)SolubleSuitable for less polar to moderately polar organic compounds.
Polar Protic MethanolSolubleThe hydroxyl group and short chain should allow for solubility.
EthanolSolubleSimilar to methanol, should be a good solvent.
WaterSparingly Soluble to InsolubleThe disulfide bond and ethyl groups reduce aqueous solubility.
Aqueous Buffers PBS, Tris, HEPESSparingly Soluble to InsolubleWill likely require a co-solvent.
Non-polar Hexane, TolueneInsolubleThe molecule is too polar for non-polar solvents.

Q3: How should I prepare this compound for use in aqueous buffers?

The recommended method is to first prepare a high-concentration stock solution in a water-miscible organic solvent, such as DMSO or DMF. This stock solution can then be added to the aqueous buffer to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experiment (typically ≤1%).

Q4: What are the potential stability issues with this compound?

The two primary functional groups of concern for stability are the disulfide bond and the azide group.

  • Disulfide Bond: Disulfide bonds are susceptible to reduction by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5] Stability can also be affected by the pH of the buffer.[6]

  • Azide Group: Organic azides can be unstable and potentially hazardous, especially at low carbon-to-nitrogen ratios.[7][8][9] For this compound (C₄H₉N₃OS₂), the C/N ratio is 4/3, which suggests it should be handled with care and stored properly.[7][8] Azides can react with acids to form hydrazoic acid, which is toxic and explosive, and can also form unstable metal azides.[7][8][9]

Troubleshooting Guide

Problem 1: The compound does not dissolve in the chosen organic solvent.

  • Possible Cause: The solvent may not be appropriate for the compound's polarity.

  • Solution:

    • Try a more polar solvent such as DMSO or DMF.

    • Gently warm the mixture.

    • Use sonication to aid dissolution.

    • Ensure the compound is of high purity, as impurities can affect solubility.

Problem 2: The compound precipitates when the organic stock solution is added to an aqueous buffer.

  • Possible Cause: The final concentration of the organic co-solvent is too low to maintain the solubility of the compound at the desired concentration.

  • Solution:

    • Increase the final percentage of the organic co-solvent if the experimental system allows. Always include a vehicle control with the same solvent concentration.

    • Lower the final concentration of this compound.

    • Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.

    • Consider the use of a surfactant or a solubilizing agent like PEG in the final buffer, if compatible with your experiment. Short-chain PEGs are known to improve the solubility of attached molecules.[10][11]

Problem 3: Inconsistent experimental results or loss of compound activity.

  • Possible Cause: The compound may be degrading in the experimental conditions.

  • Solution:

    • Check for Reducing Agents: If your buffer contains reducing agents (e.g., DTT, TCEP), the disulfide bond will be cleaved. If this is not the intended outcome, use a buffer without reducing agents.

    • Evaluate Buffer pH: Disulfide bond stability can be pH-dependent.[6] Consider if the pH of your buffer is optimal.

    • Avoid Acidic Conditions: To prevent the formation of hydrazoic acid from the azide group, avoid acidic buffers.[7][8][9]

    • Avoid Metal Contamination: Do not use metal spatulas to handle the compound and ensure buffers are free of heavy metal contaminants to prevent the formation of unstable metal azides.[7][9]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS, Ethanol, Methanol, DMSO, DMF, DCM)

  • Vortex mixer

  • Small glass vials

Procedure:

  • Add approximately 1-2 mg of this compound to separate vials.

  • To each vial, add 100 µL of a different solvent.

  • Vortex each vial vigorously for 30 seconds.

  • Visually inspect for dissolution.

  • If the compound has dissolved, add another 100 µL of solvent and vortex again. Repeat until the compound no longer dissolves to get a semi-quantitative measure of solubility.

  • Record the results as "Soluble," "Sparingly Soluble," or "Insoluble" at the tested concentration.

Protocol 2: Preparation of a Stock Solution and Dilution in Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare a 100 mM Stock Solution:

    • Weigh out 1.79 mg of this compound.

    • Dissolve it in 100 µL of anhydrous DMSO to achieve a 100 mM stock solution.

    • Ensure complete dissolution by vortexing. The solution should be clear.

  • Prepare a 1 mM Working Solution in Aqueous Buffer:

    • Pipette 990 µL of your target aqueous buffer into a microcentrifuge tube.

    • While vortexing the buffer, slowly add 10 µL of the 100 mM stock solution.

    • This will result in a 1 mM working solution with a final DMSO concentration of 1%.

    • Visually inspect for any precipitation. If precipitation occurs, a lower final concentration or a higher percentage of co-solvent may be necessary.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Dissolving this compound solvent_choice Select Solvent (e.g., DMSO, DMF) start->solvent_choice dissolve Attempt to Dissolve solvent_choice->dissolve is_dissolved Is it fully dissolved? dissolve->is_dissolved troubleshoot_dissolution Troubleshoot Dissolution is_dissolved->troubleshoot_dissolution No add_to_buffer Add Stock to Aqueous Buffer is_dissolved->add_to_buffer Yes warm Gently Warm troubleshoot_dissolution->warm sonicate Sonicate troubleshoot_dissolution->sonicate change_solvent Try a More Polar Solvent troubleshoot_dissolution->change_solvent warm->dissolve sonicate->dissolve change_solvent->dissolve precipitates Does it precipitate? add_to_buffer->precipitates troubleshoot_precipitation Troubleshoot Precipitation precipitates->troubleshoot_precipitation Yes success Solution Ready for Experiment precipitates->success No increase_cosolvent Increase Co-solvent % troubleshoot_precipitation->increase_cosolvent lower_concentration Lower Final Concentration troubleshoot_precipitation->lower_concentration slow_addition Add Stock Slowly with Vortexing troubleshoot_precipitation->slow_addition increase_cosolvent->add_to_buffer lower_concentration->add_to_buffer slow_addition->add_to_buffer

Caption: Troubleshooting workflow for dissolving this compound.

G Key Stability Considerations for this compound compound This compound disulfide_bond Disulfide Bond (-S-S-) compound->disulfide_bond azide_group Azide Group (-N3) compound->azide_group reducing_agents Susceptible to Reducing Agents (DTT, TCEP) disulfide_bond->reducing_agents ph_sensitivity Potential pH Sensitivity disulfide_bond->ph_sensitivity acid_sensitivity Avoid Strong Acids (Forms Hydrazoic Acid) azide_group->acid_sensitivity metal_sensitivity Avoid Heavy Metals (Forms Unstable Metal Azides) azide_group->metal_sensitivity

Caption: Key stability factors for this compound.

References

Technical Support Center: Azidoethyl-SS-ethylalcohol Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for bioconjugation utilizing Azidoethyl-SS-ethylalcohol linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of an this compound linker?

A1: The this compound linker is a trifunctional molecule designed for bioconjugation. Its three key components serve distinct purposes:

  • Azido group (-N₃): Enables covalent attachment to alkyne-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[1][2]

  • Disulfide bond (-SS-): Acts as a cleavable linker, which is stable in the extracellular environment but can be readily cleaved by reducing agents like glutathione (GSH) present in high concentrations within cells.[][4] This feature is highly desirable for intracellular drug delivery.

  • Ethylalcohol group (-OH): Provides a handle for further chemical modification or can be the initial point of attachment to a substrate or payload.

Q2: What are the main advantages of using a disulfide-containing linker?

A2: The primary advantage of disulfide linkers is their redox sensitivity.[] They remain stable in the oxidizing environment of the bloodstream, preventing premature drug release and minimizing off-target toxicity.[5] Upon internalization into target cells, the higher intracellular concentration of reducing agents like glutathione (1-10 mM) facilitates the cleavage of the disulfide bond, releasing the conjugated payload.[][5]

Q3: What is "Click Chemistry" and why is it used for the azide group?

A3: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with minimal byproducts.[1][2] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction.[6] It is widely used for bioconjugation because azides and alkynes are bioorthogonal, meaning they do not react with other functional groups found in biological systems, ensuring highly selective labeling.[2][7]

Q4: Can I perform this conjugation without a copper catalyst?

A4: Yes, the azide group can also react with a strained alkyne, such as a dibenzocyclooctyne (DBCO), through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8] This reaction does not require a cytotoxic copper catalyst, making it particularly suitable for applications in living cells or organisms.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the bioconjugation process involving the azido and disulfide functionalities.

Problem Area 1: Low or No Product Yield in Azide-Alkyne Cycloaddition (CuAAC)
Question/Problem Possible Cause Recommended Solution
My click reaction has a very low yield or fails completely. 1. Inactive Copper Catalyst: The active catalyst is Cu(I), which is prone to oxidation to inactive Cu(II) by dissolved oxygen.[9][10]a. Degas all buffers and solutions: Purge with an inert gas (argon or nitrogen) before use.[9] b. Use fresh reducing agent: Prepare a fresh stock solution of sodium ascorbate for each experiment. Oxidized (brownish) sodium ascorbate is ineffective.[11] c. Use a stabilizing ligand: Add a ligand like THPTA or TBTA to protect the Cu(I) from oxidation and improve reaction kinetics.[9][12] A 5:1 ligand to copper ratio is often recommended.[12]
2. Poor Quality or Degraded Reagents: The azide or alkyne starting materials may have degraded.a. Verify reagent purity: Use techniques like NMR or mass spectrometry to confirm the integrity of your starting materials.[9] b. Store reagents properly: Store azides and alkynes under recommended conditions (typically cool, dark, and dry).
3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations can hinder the reaction.a. Optimize pH: The optimal pH for CuAAC is typically between 7 and 9 for bioconjugations.[9] Avoid buffers like Tris that can chelate copper.[9] b. Increase reactant concentration: The reaction rate is dependent on the concentration of the reactants.[9] c. Gentle heating: If the reaction is slow at room temperature, gentle heating (e.g., 40-50°C) may improve the yield, but be cautious of biomolecule stability.[9]
I observe a precipitate forming during the reaction. 1. Catalyst Precipitation: The copper catalyst may be precipitating if not properly stabilized.a. Ensure proper ligand concentration: Use a sufficient excess of a water-soluble ligand like THPTA.[13] b. Check buffer compatibility: Ensure your buffer system does not cause precipitation of the catalyst complex.
2. Product/Reactant Insolubility: The starting materials or the final conjugate may have poor solubility in the chosen solvent.a. Adjust the solvent system: Consider using a co-solvent like DMSO or DMF to improve solubility.[11] b. Filter the final mixture: If the product is soluble, the precipitate can be removed by filtration before purification.[10]
Problem Area 2: Issues with the Disulfide Linker
Question/Problem Possible Cause Recommended Solution
My conjugate is prematurely cleaved or shows instability. 1. Presence of Reducing Agents: Trace amounts of reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) in your buffers will cleave the disulfide bond.a. Use non-reducing buffers: Ensure all buffers for purification and storage are free from reducing agents. If a reducing agent was used in a previous step, it must be thoroughly removed, for example, by dialysis or size-exclusion chromatography. b. Work at appropriate pH: Thiol-disulfide exchange is more rapid at slightly alkaline pH. Maintain a neutral or slightly acidic pH during storage if possible.
2. Steric Hindrance: Unhindered disulfide bonds can be more susceptible to cleavage.[5][14]a. Modify the linker design: For future experiments, consider linkers with steric hindrance (e.g., methyl groups) adjacent to the disulfide bond to improve plasma stability.[14]
My conjugate fails to release its payload in a cellular assay. 1. Insufficient Intracellular Reduction: The target cells may not have a sufficiently high concentration of glutathione to efficiently cleave the disulfide bond.a. Verify cell line characteristics: Confirm that the chosen cell line has a typical reductive intracellular environment. b. Use a positive control: Employ a known reducible conjugate to confirm that the assay conditions are appropriate for disulfide cleavage.
2. Inefficient Internalization: The bioconjugate may not be efficiently internalized by the target cells, preventing its exposure to the intracellular reducing environment.a. Confirm uptake mechanism: Use imaging or other techniques to verify that your bioconjugate is being internalized. b. Enhance targeting: If internalization is low, consider improving the targeting moiety of your conjugate.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating an azide-functionalized molecule (Molecule-N₃) to an alkyne-functionalized biomolecule (Biomolecule-Alkyne).

Materials:

  • Molecule-N₃ (e.g., this compound attached to a payload)

  • Biomolecule-Alkyne (e.g., a protein with a terminal alkyne group)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)[15]

  • THPTA ligand stock solution (e.g., 100 mM in deionized water)[16]

  • Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )[16]

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4, degassed)

Procedure:

  • Prepare Biomolecule: In a microcentrifuge tube, dissolve the Biomolecule-Alkyne in the degassed reaction buffer to a final concentration of approximately 10-50 µM.

  • Add Azide Component: Add the Molecule-N₃ to the reaction mixture. A 2 to 10-fold molar excess over the Biomolecule-Alkyne is recommended.[7][12]

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio.[12] For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Allow this mixture to stand for 2-3 minutes.

  • Initiate the Reaction: a. Add the freshly prepared Sodium Ascorbate solution to the main reaction tube (containing the biomolecule and azide) to a final concentration of 1-5 mM.[12][15] b. Add the catalyst premix to the main reaction tube. A final Cu(I) concentration of 50-250 µM is typical.[12]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. The reaction vessel should be protected from oxygen (e.g., by flushing with argon/nitrogen and sealing).[15]

  • Purification: Once the reaction is complete (monitored by LC-MS or SDS-PAGE), purify the conjugate from excess reagents and catalyst. Size-exclusion chromatography (SEC) or dialysis are common methods.

Protocol 2: Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond to release the conjugated payload.

Materials:

  • Purified Bioconjugate with -SS- linker

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Cleavage Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the purified bioconjugate in the cleavage buffer.

  • Add a reducing agent to the solution. A final concentration of 5-20 mM DTT or 1-5 mM TCEP is generally sufficient.[17]

  • Incubate the reaction at 37°C for 1-4 hours.[17]

  • Monitor the cleavage by a suitable analytical method, such as HPLC, LC-MS, or SDS-PAGE, to detect the released payload and the biomolecule.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Bioconjugation Reaction (CuAAC) cluster_analysis Purification & Analysis cluster_cleavage Linker Cleavage p1 Prepare Biomolecule-Alkyne Solution r1 Combine Biomolecule + Azide p1->r1 p2 Prepare Payload-Azide Solution p2->r1 p3 Prepare Fresh Na-Ascorbate r2 Add Na-Ascorbate p3->r2 p4 Prepare CuSO4/Ligand Premix r3 Add Catalyst Premix p4->r3 r1->r2 r2->r3 r4 Incubate (RT, 1-4h) r3->r4 a1 Purify Conjugate (e.g., SEC) r4->a1 a2 Characterize Conjugate (e.g., LC-MS) a1->a2 c1 Add Reducing Agent (DTT/TCEP) a2->c1 c2 Analyze Cleavage Products c1->c2

Caption: Experimental workflow for Azido-Alkyne bioconjugation and subsequent disulfide cleavage.

Troubleshooting Logic for Low CuAAC Yield

G start Low or No Product Yield cat_check Is the Catalyst System Active? start->cat_check cat_no Possible Catalyst Inactivation cat_check->cat_no No reagent_check Are Starting Materials Intact? cat_check->reagent_check Yes sol_cat1 Degas Buffers cat_no->sol_cat1 sol_cat2 Use Fresh Na-Ascorbate cat_no->sol_cat2 sol_cat3 Add/Increase Ligand (THPTA) cat_no->sol_cat3 end_node Re-run Experiment sol_cat1->end_node sol_cat2->end_node sol_cat3->end_node reagent_no Possible Reagent Degradation reagent_check->reagent_no No cond_check Are Reaction Conditions Optimal? reagent_check->cond_check Yes sol_reagent1 Verify Purity (NMR, MS) reagent_no->sol_reagent1 sol_reagent2 Use Fresh Aliquot reagent_no->sol_reagent2 sol_reagent1->end_node sol_reagent2->end_node cond_no Suboptimal Conditions cond_check->cond_no No cond_check->end_node Yes sol_cond1 Optimize pH (7-9) cond_no->sol_cond1 sol_cond2 Increase Reactant Concentration cond_no->sol_cond2 sol_cond3 Try Gentle Heating (40-50°C) cond_no->sol_cond3 sol_cond1->end_node sol_cond2->end_node sol_cond3->end_node

Caption: Decision tree for troubleshooting low yields in CuAAC bioconjugation reactions.

References

Technical Support Center: Preventing Non-Specific Binding of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent non-specific binding (NSB) of polyethylene glycol (PEG) linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) of PEG linkers and why is it a problem?

A1: Non-specific binding refers to the undesirable adhesion of PEGylated molecules to surfaces or other molecules that are not the intended target.[1] This phenomenon can arise from hydrophobic or electrostatic interactions. NSB is a significant issue in many applications, including immunoassays, drug delivery, and bioconjugation, as it can lead to high background signals, reduced assay sensitivity, false-positive results, and decreased therapeutic efficacy.[2][3]

Q2: What are the primary drivers of non-specific binding of PEG linkers?

A2: The primary drivers of NSB for PEG linkers are multifaceted and can include:

  • Hydrophobic Interactions: Exposed hydrophobic regions on the PEG linker or the conjugated molecule can interact with hydrophobic surfaces.

  • Electrostatic Interactions: Charged PEG linkers or conjugated biomolecules can non-specifically bind to oppositely charged surfaces or proteins.[4]

  • Surface Properties: The material and charge of the experimental surface (e.g., microplate wells, beads) can promote non-specific adsorption.[5]

  • Buffer Conditions: Suboptimal pH and low salt concentrations in buffers can fail to mitigate electrostatic interactions.[6]

Q3: How does PEG itself help in reducing non-specific binding?

A3: PEG is a hydrophilic polymer that creates a hydration layer, or a "molecular cloud," around the molecule it is conjugated to or the surface it is coated on.[1][7] This hydration shell acts as a physical barrier, sterically hindering the close approach of other molecules and thus preventing non-specific adsorption.[1]

Troubleshooting Guides

Issue 1: High Background Signal in Immunoassays (e.g., ELISA)

High background can obscure the specific signal from your target analyte, leading to inaccurate quantification.

Possible Causes and Solutions:

  • Insufficient Blocking: The blocking agent may not be effectively covering all non-specific binding sites on the microplate wells.

  • Suboptimal Washing: Inadequate washing steps may not be removing all unbound PEGylated conjugates.

  • Inappropriate Buffer Conditions: The pH or salt concentration of your buffers may be promoting NSB.

  • Contamination: Reagents or samples may be contaminated.[2]

Troubleshooting Workflow:

cluster_0 Troubleshooting High Background in Immunoassays start High Background Signal Detected q1 Is the blocking step optimized? start->q1 s1 Optimize Blocking Agent and Incubation Time q1->s1 No q2 Are the washing steps adequate? q1->q2 Yes s1->q2 s2 Increase Wash Volume and/or Number of Washes q2->s2 No q3 Are buffer conditions optimal? q2->q3 Yes s2->q3 s3 Adjust pH and Salt Concentration q3->s3 No q4 Is contamination suspected? q3->q4 Yes s3->q4 s4 Use Fresh Reagents and Sterile Technique q4->s4 Yes end_node Reduced Background Signal q4->end_node No s4->end_node

Caption: Troubleshooting workflow for high background signals.

Issue 2: Low Yield After Affinity Purification with PEGylated Bait

Low recovery of the target molecule can be due to non-specific binding of the PEGylated bait to the purification resin or contaminants binding more strongly than the target.

Possible Causes and Solutions:

  • Non-Specific Binding to Resin: The PEGylated bait or other sample components are binding to the affinity matrix itself.

  • Inefficient Elution: The target is not efficiently released from the beads due to strong non-specific interactions.

Recommended Action: Pre-clearing the Lysate

Pre-clearing the sample with unconjugated beads before the actual immunoprecipitation can significantly reduce the amount of non-specifically bound proteins.[8][9]

Experimental Protocol: Pre-clearing Cell Lysate

  • Prepare Beads: For each 1 mL of cell lysate, wash 100 µL of unconjugated protein A/G or streptavidin agarose/sepharose bead slurry (50%) twice with ice-cold PBS.[8]

  • Incubate Lysate with Beads: Add the washed, unconjugated beads to the cell lysate.

  • Rock Gently: Incubate on a rocker or orbital shaker for 10-60 minutes at 4°C.[8][10]

  • Pellet Beads: Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

  • Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new tube, avoiding the pelleted beads.

  • Proceed with Immunoprecipitation: Use the pre-cleared lysate for your affinity purification experiment.

Strategies to Prevent Non-Specific Binding

Optimization of Blocking Agents

Blocking agents are used to saturate unoccupied binding sites on a surface, preventing PEGylated molecules from binding non-specifically.[11] The choice of blocking agent is critical and often needs to be empirically determined for each specific assay.

Comparison of Common Blocking Agents:

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Effective for many antibodies; good for phosphoprotein detection.[11]Can cause background with some antibodies; relatively expensive.[11]
Non-fat Dry Milk / Casein 1-5%Inexpensive and highly effective at blocking.[12][13]Not suitable for detecting phosphoproteins or biotinylated molecules.[11][14]
Fish Gelatin 0.1-1%Low cross-reactivity with mammalian antibodies.May be less effective than BSA or milk in some cases.[11]
Tween-20 0.05-0.1%Reduces hydrophobic interactions; can be used in wash buffers.[15]May not be sufficient as a sole blocking agent.[15]
Polyethylene Glycol (PEG) 0.01-1%Can be a very effective blocker, especially for plastic surfaces.[16]Effectiveness can be dependent on molecular weight and concentration.[16]

Quantitative Comparison of Blocking Efficiency:

Studies have shown that casein and non-fat dry milk can inhibit non-specific binding by over 90% at lower concentrations compared to other protein-based blockers.[13] In some ELISAs, casein has been demonstrated to be a more effective blocking agent than BSA or gelatin.[15] The addition of PEG-diacrylate to a hydrogel for immunoassays has been shown to reduce non-specific binding by a factor of 10.[17]

Surface Passivation Techniques

Surface passivation creates an inert surface that is resistant to non-specific adsorption.

Workflow for Surface Passivation:

cluster_1 Surface Passivation Workflow start Clean Surface (e.g., glass slide) step2 Functionalize Surface (e.g., Aminosilanization) start->step2 step3 Apply Passivation Agent (e.g., PEG or Tween-20) step2->step3 end_node Inert Surface Ready for Use step3->end_node

Caption: General workflow for surface passivation.

Experimental Protocol: Tween-20 Surface Passivation

This protocol is adapted for passivating surfaces for single-molecule studies but can be modified for other applications.[18]

  • Prepare a Clean Surface: Start with a thoroughly cleaned glass slide or other substrate.

  • Prepare Biotinylated BSA Solution: Dissolve biotinylated BSA in a suitable buffer (e.g., T50: 20 mM Tris, 50 mM NaCl, pH 8.0) to a final concentration of 0.2 mg/mL.

  • Incubate with Biotinylated BSA: Apply the biotinylated BSA solution to the surface and incubate for 5 minutes.

  • Prepare Tween-20 Solution: Prepare a 0.2% Tween-20 solution in the same buffer.

  • Incubate with Tween-20: Apply the Tween-20 solution to the surface and incubate for 10 minutes.

  • Wash: Wash the surface thoroughly with buffer to remove excess Tween-20. The surface is now passivated and ready for the specific attachment of streptavidin-conjugated molecules.

Optimization of Buffer Conditions

Adjusting the composition of your binding and wash buffers can significantly reduce NSB.

Key Buffer Components to Optimize:

  • pH: The pH of the buffer can influence the charge of both the PEGylated molecule and the surface. Adjusting the pH towards the isoelectric point of your protein can minimize electrostatic interactions.[19]

  • Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can help to shield electrostatic interactions, thereby reducing non-specific binding. However, excessively high salt concentrations can sometimes negatively affect specific binding.[20][21]

  • Detergents: Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) in your wash buffers can help to disrupt non-specific hydrophobic interactions.

Logical Relationship of Buffer Optimization:

cluster_2 Buffer Optimization Logic nsb High Non-Specific Binding q_charge Is NSB due to charge? nsb->q_charge q_hydro Is NSB due to hydrophobicity? q_charge->q_hydro No adjust_ph_salt Adjust pH and/or Increase Salt Concentration q_charge->adjust_ph_salt Yes add_detergent Add Non-ionic Detergent (e.g., Tween-20) q_hydro->add_detergent Yes reduced_nsb Reduced Non-Specific Binding q_hydro->reduced_nsb No adjust_ph_salt->reduced_nsb add_detergent->reduced_nsb

References

Technical Support Center: Working with Azide-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to mitigate side reactions and troubleshoot experiments involving azide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with organic azides?

A1: Organic azides are high-energy molecules and can be explosive.[1] The main safety concerns are their potential for violent decomposition when subjected to heat, shock, friction, or light.[1][2][3] Low molecular weight azides are particularly hazardous.[4] It is crucial to avoid mixing azides with incompatible materials, such as strong acids (which can form highly toxic and explosive hydrazoic acid) and heavy metals (which can form extremely sensitive metal azides).[1][3][5][6] Halogenated solvents like dichloromethane or chloroform should also be avoided as they can form explosive diazidomethane and triazidomethane.[1][5][6][7]

Q2: How can I assess the stability of a new organic azide I've synthesized?

A2: The stability of an organic azide is largely dependent on its molecular structure. Two useful guidelines for assessing stability are the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six".[1][3]

  • Carbon to Nitrogen Ratio (C/N): For an azide to be considered reasonably stable for isolation and storage, the ratio of carbon and oxygen atoms to nitrogen atoms should be 3 or greater ((NC + NO) / NN ≥ 3).[1][4] Azides with a C/N ratio between 1 and 3 can be synthesized in small quantities but should be used immediately or stored at low temperatures (-18 °C) and in the absence of light, at concentrations no higher than 1 M.[3]

  • Rule of Six: This rule suggests that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like azide, diazo, or nitro) to provide sufficient dilution and render the compound relatively safe.[3]

Q3: What are the most common applications of azide-containing compounds in research?

A3: Azides are versatile functional groups with numerous applications. They are widely used as precursors to amines through reactions like the Staudinger reduction.[4][8] They are also central to "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which are used for bioconjugation, labeling, and creating complex molecular architectures.[9][10][11][12] Additionally, acyl azides are key intermediates in the Curtius rearrangement to form isocyanates and subsequently amines or carbamates.[13]

Troubleshooting Guides

Issue 1: Low Yield or Failure in Azide Synthesis (SN2 Reaction)

Question: I am trying to synthesize an alkyl azide from an alkyl bromide using sodium azide in DMF, but I am getting a very low yield or no product. What could be the problem?[1][14]

Possible Cause Solution Citation
Poor Solubility of Sodium Azide Sodium azide has limited solubility in some organic solvents. Consider using a phase-transfer catalyst like polyethylene glycol (PEG) or switching to a more polar aprotic solvent such as DMSO.[1]
Elimination Side Reactions The alkyl halide, especially if it is secondary or tertiary, might be undergoing elimination. Use milder reaction conditions (e.g., lower temperature) and monitor the reaction progress closely by TLC to avoid prolonged heating.[1]
Impure Starting Materials The presence of water or other nucleophiles can compete with the azide. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
Degraded Sodium Azide Sodium azide can become clumpy and less reactive over time, potentially due to moisture absorption. Consider using a fresh bottle of sodium azide.[14]
Issue 2: Unexpected Side Products in Staudinger Reduction

Question: I am performing a Staudinger reduction of an organic azide to a primary amine using triphenylphosphine followed by water, but I am observing significant amounts of an unexpected byproduct. What is happening?[1]

Possible Cause Solution Citation
Incomplete Hydrolysis of the Iminophosphorane Intermediate The aza-ylide (iminophosphorane) intermediate is relatively stable and requires complete hydrolysis to yield the primary amine and triphenylphosphine oxide. Ensure sufficient water is added and allow for adequate reaction time during the hydrolysis step. Gentle heating may be required, but monitor for potential side reactions.[1][15]
Statistical Mixture in Di-azide Reduction When performing a mono-reduction on a compound with two azide groups, a statistical mixture of the starting di-azide, the desired amino-azide, and the di-amine can form, making purification difficult.[16]
Alternative Reaction Conditions for Mono-reduction For the mono-reduction of bis-azides, consider using a biphasic system (e.g., diethyl ether and acidic water). The protonated mono-amine product will move to the aqueous phase, preventing it from reacting further.[16]
Issue 3: Side Reactions in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: My CuAAC "click" reaction is giving me unexpected byproducts or is causing degradation of my biomolecule. How can I troubleshoot this?

Possible Cause Solution Citation
Alkyne Homo-coupling The Cu(I) catalyst can promote the dimerization of terminal alkynes, especially at elevated temperatures.[17]
Cleavage of Propargyl Ethers Aromatic propargyl ethers may be cleaved under the reaction conditions, leading to the corresponding phenol.[17]
Oxidative Damage to Biomolecules The copper catalyst, in the presence of a reducing agent like sodium ascorbate, can generate reactive oxygen species (ROS) that lead to the oxidative degradation of peptides and proteins, particularly affecting residues like histidine and arginine.[9][18][19]
Mitigation of Oxidative Damage Use copper-stabilizing ligands such as THPTA or BTTAA to minimize the generation of ROS and protect the biomolecule. Optimizing the concentrations of copper and the reducing agent is also crucial.[9][20]
Thiol Interference In cellular environments, free thiols can interfere with the reaction. Pre-treatment with a thiol-blocking agent like iodoacetamide can mitigate this.[9][21]

Experimental Protocols

Protocol 1: General Procedure for a Safe SN2 Azidation
  • Preparation: Thoroughly dry all glassware in an oven. Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Use an anhydrous aprotic polar solvent like DMF or DMSO.[1]

  • Reaction: Dissolve the alkyl halide in the chosen solvent. Add sodium azide (1.1-1.5 equivalents). If solubility is an issue, consider adding a phase-transfer catalyst.[1]

  • Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC. Avoid prolonged heating to minimize elimination side reactions.[1]

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer several times with water to remove the solvent and any remaining salts.

  • Purification: Dry the organic layer with a drying agent like MgSO4, filter, and concentrate the solvent under reduced pressure. Caution: Do not concentrate azide-containing mixtures to dryness by rotary evaporation or distillation if the azide is potentially unstable.[2][6] Purify the product by column chromatography if necessary.

Protocol 2: Optimized Staudinger Reduction to Minimize Side Products
  • Reaction Setup: Dissolve the organic azide in a suitable solvent (e.g., THF, diethyl ether).

  • Phosphine Addition: Cool the solution to 0 °C and add triphenylphosphine (1.0-1.1 equivalents) portion-wise. The reaction is often accompanied by the evolution of nitrogen gas.

  • Iminophosphorane Formation: Allow the reaction to stir at room temperature until the starting azide is consumed (monitor by TLC).

  • Hydrolysis: Add water to the reaction mixture to hydrolyze the iminophosphorane intermediate. The reaction may need to be stirred for several hours or gently warmed to ensure complete hydrolysis.[1]

  • Work-up and Purification: After hydrolysis, extract the product. The triphenylphosphine oxide byproduct can often be removed by precipitation or chromatography.

Protocol 3: Mitigating Side Reactions in CuAAC Bioconjugation
  • Reagent Preparation: Prepare stock solutions of the azide- and alkyne-functionalized biomolecules in an appropriate buffer (pH 7-8).

  • Catalyst Premix: Prepare a fresh premix of the copper(I) source and a stabilizing ligand. For example, mix CuSO4 with a water-soluble ligand like THPTA or BTTAA.[11][20]

  • Reducing Agent: Prepare a fresh solution of a reducing agent, typically sodium ascorbate.[9]

  • Reaction: To the biomolecule solution, add the azide or alkyne partner. Then, add the copper/ligand premix, followed by the reducing agent to initiate the reaction.

  • Monitoring and Analysis: Monitor the reaction progress using appropriate analytical techniques such as HPLC or LC-MS/MS to check for product formation and potential degradation.[9]

  • Purification: Purify the resulting bioconjugate using methods like size-exclusion chromatography or affinity chromatography to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_synthesis Azide Synthesis (SN2) cluster_reduction Staudinger Reduction cluster_click CuAAC 'Click' Reaction start_synth Alkyl Halide + NaN3 reaction_synth Reaction in Anhydrous Solvent start_synth->reaction_synth workup_synth Aqueous Work-up & Extraction reaction_synth->workup_synth product_synth Crude Organic Azide workup_synth->product_synth start_red Organic Azide + PPh3 product_synth->start_red Use in Reduction start_click Azide + Alkyne product_synth->start_click Use in Click Rxn iminophosphorane Iminophosphorane Intermediate start_red->iminophosphorane hydrolysis Hydrolysis (H2O) iminophosphorane->hydrolysis product_red Primary Amine + Ph3P=O hydrolysis->product_red reaction_click Cycloaddition start_click->reaction_click catalyst Cu(I) Catalyst + Ligand catalyst->reaction_click product_click Triazole Product reaction_click->product_click

Caption: General workflow for synthesis and common reactions of organic azides.

troubleshooting_logic cluster_synthesis Synthesis Issue cluster_reduction Reduction Issue cluster_click Click Chemistry Issue start Experiment with Azide Fails synth_issue Low Yield in Azide Synthesis? start->synth_issue red_issue Side Products in Staudinger? start->red_issue click_issue Problems with CuAAC? start->click_issue solubility Check Solvent/Solubility synth_issue->solubility elimination Milder Conditions? synth_issue->elimination reagents Check Reagent Purity synth_issue->reagents hydrolysis Ensure Complete Hydrolysis red_issue->hydrolysis biphasic Use Biphasic System for Di-azides red_issue->biphasic homocoupling Lower Temperature click_issue->homocoupling oxidation Add Stabilizing Ligand click_issue->oxidation thiol Block Thiols click_issue->thiol

Caption: Troubleshooting logic for common issues with azide-containing compounds.

References

Technical Support Center: Purification of Azidoethyl-SS-ethylalcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for reaction products of Azidoethyl-SS-ethylalcohol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its derivatives?

A1: The primary safety concern arises from the azide functional group. Organic azides can be energetic and potentially explosive, especially when concentrated, heated, or in the presence of heavy metals.[1] It is crucial to handle them with non-metal spatulas (plastic or ceramic) and avoid scratching the solid material.[1] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[1] For potentially explosive azides, a blast shield is recommended.[1]

Q2: How can I assess the stability of my azide-containing product before purification?

A2: The stability of an organic azide is a critical safety consideration. Two general guidelines can help in its assessment:[1]

  • Carbon-to-Nitrogen Ratio (C/N Ratio): This ratio helps to estimate the energetic nature of the compound. A higher C/N ratio generally indicates greater stability.[1]

  • "Rule of Six": A compound is considered to have a lower risk of explosion if there are at least six carbon atoms for each energetic functional group (e.g., azide, nitro).[1]

It is important to evaluate each new compound on a case-by-case basis.[1]

Q3: My disulfide bond seems to be cleaving during purification. What conditions can I use to maintain its integrity?

A3: Disulfide bonds can be susceptible to reduction, especially in the presence of certain reagents or at specific pH values. To maintain the integrity of the disulfide bond in this compound products:

  • pH Control: Disulfide bonds are generally more stable at acidic pH. For instance, a model cyclic peptide with a disulfide bond showed optimal stability around pH 3.0, with increased degradation at neutral to basic pH.[2] When possible, perform purification steps in slightly acidic buffers.

  • Avoid Reducing Agents: Ensure that no reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), are present in your purification buffers unless cleavage is intended.[3] Be mindful of any upstream reaction components that could have reducing properties.

  • Thiol Scavengers: If trace amounts of free thiols are a concern, consider the use of thiol-scavenging resins.

Q4: How can I visualize my azide-containing product on a Thin-Layer Chromatography (TLC) plate?

A4: Many organic azides are not UV-active, making them difficult to visualize on a TLC plate. A reliable method involves a two-step chemical staining process:[1]

  • Reduction of the Azide: The azide is first reduced to an amine on the TLC plate. This can be achieved using a suitable reducing agent.

  • Ninhydrin Staining: The newly formed amine can then be visualized as a colored spot by staining with ninhydrin.[1]

Alternatively, less specific stains like permanganate can be used, but they may also react with other functional groups in your molecule.[1]

Troubleshooting Guides

Problem 1: Low or No Yield After Column Chromatography
Possible Cause Troubleshooting Steps
Compound Degradation on Silica Gel Silica gel is acidic and can cause the degradation of sensitive compounds, including some azides and potentially molecules with disulfide bonds.[1] - Solution: Deactivate the silica gel by running a solvent system containing 1-3% triethylamine (TEA) through the column before loading your sample.[4]
Irreversible Binding to the Column Highly polar products may bind too strongly to the silica gel, making elution difficult.
Incorrect Mobile Phase Selection The chosen eluent system may not be suitable for eluting your compound of interest.
Problem 2: Product is Contaminated with Starting Material or Byproducts
Possible Cause Troubleshooting Steps
Incomplete Reaction The reaction did not go to completion, leaving unreacted starting materials.
Co-elution of Impurities The polarity of the product and impurities are too similar for effective separation with the current chromatography conditions.
Formation of Side Products In click chemistry reactions, side reactions such as alkyne homo-coupling can occur.[5] In amide coupling reactions, byproducts from the coupling reagents (e.g., N,N'-dicyclohexylurea from DCC) can be difficult to remove.[6]
Problem 3: Difficulty in Removing Copper Catalyst from Click Chemistry Reaction
Possible Cause Troubleshooting Steps
Residual Copper(I) in the Product Copper(I) used as a catalyst in CuAAC reactions can be difficult to remove completely.

Data Presentation

Table 1: Typical Purification Strategies for this compound Reaction Products

Reaction Type Product Purification Method Stationary Phase Typical Mobile Phase Expected Purity
Click ChemistryTriazoleFlash Column ChromatographySilica GelHexane/Ethyl Acetate or CH₂Cl₂/Methanol[7]>95%
Click ChemistryTriazoleReversed-Phase HPLCC18Water/Acetonitrile with 0.1% TFA or Formic Acid[8][9]>98%
Amide CouplingAmideFlash Column ChromatographySilica GelHexane/Ethyl Acetate or CH₂Cl₂/Methanol>95%
Amide CouplingAmideRecrystallization-Ethanol/Water, Acetonitrile, or Acetone[10]>99%

Table 2: Common Solvents for Recrystallization

Solvent System Comments
Ethanol/WaterA common mixed solvent system for moderately polar compounds.[7]
n-Hexane/AcetoneSuitable for a range of polarities.[11]
n-Hexane/Ethyl AcetateA versatile system, but sometimes less effective than acetone mixtures.[11]
AcetonitrileOften effective for amides.[10]
IsopropanolA good solvent for many organic compounds.

Experimental Protocols

Protocol 1: Purification of a Triazole Product from a Click Chemistry Reaction via Flash Column Chromatography

Objective: To purify the 1,2,3-triazole product from the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of an alkyne with an this compound derivative.

Methodology:

  • Reaction Quenching and Work-up:

    • Upon reaction completion (monitored by TLC), dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with an aqueous solution of EDTA or ammonia to chelate and remove the copper catalyst.

    • Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.[5]

    • Add a layer of sand on top of the silica gel.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully load the sample onto the top of the column.

    • Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the product.[4]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified triazole product.

Protocol 2: Purification of an Amide Product via Recrystallization

Objective: To purify an amide product from the coupling of a carboxylic acid with this compound.

Methodology:

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, acetonitrile).[10]

    • If the compound is very soluble, add a co-solvent in which it is less soluble (e.g., water) dropwise until the solution becomes cloudy.[7]

    • The ideal solvent system is one in which the product is highly soluble at high temperatures and poorly soluble at room temperature.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent system.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification start This compound + Reactant reaction Click Chemistry or Amide Coupling start->reaction crude Crude Product Mixture reaction->crude purification_method {Column Chromatography | HPLC | Recrystallization} crude->purification_method Purification Step analysis TLC / HPLC Analysis purification_method->analysis Monitor Purity pure_product Purified Product analysis->pure_product Isolate Pure Fractions

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity start Purification Outcome Unsatisfactory degradation Degradation on Column? start->degradation incomplete_rxn Incomplete Reaction? start->incomplete_rxn binding Irreversible Binding? elution Incorrect Eluent? deactivate_silica Deactivate Silica with TEA degradation->deactivate_silica change_adsorbent Change Adsorbent binding->change_adsorbent stronger_eluent Use Stronger Eluent elution->stronger_eluent coelution Co-elution of Impurities? byproducts Side Products Present? optimize_rxn Optimize Reaction Conditions incomplete_rxn->optimize_rxn gradient_elution Optimize Gradient Elution coelution->gradient_elution recrystallize Recrystallize Product byproducts->recrystallize

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Optimizing Disulfide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully cleaving disulfide bonds, a critical step in protein characterization and analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reducing disulfide bonds?

The optimal pH for disulfide bond reduction depends on the chosen reducing agent. The reactivity of most common reducing agents, which are thiol-based, is dependent on the deprotonation of their thiol groups to the more nucleophilic thiolate form.[1][2][3] This is governed by the pKa of the reducing agent's thiol group.[4][5] Generally, a pH above the pKa of the reducing agent's thiol will favor the thiolate form and enhance the rate of disulfide reduction.

Q2: How does the pKa of cysteine affect disulfide cleavage?

The pKa of a cysteine thiol group is typically around 8.0-8.5 in a free amino acid, but can vary significantly (from 3.5 to 12) within a protein's microenvironment.[6][7] For thiol-disulfide exchange to occur, the attacking thiol must be in its reactive thiolate form (RS-).[1] Therefore, a pH above the cysteine's pKa will favor the thiolate and promote the reaction. Low cysteine pKa values can enhance reactivity at neutral pH.[4]

Q3: Can I perform disulfide reduction at acidic pH?

While reduction is generally more efficient at alkaline pH, some reducing agents are effective in acidic conditions. Tris(2-carboxyethyl)phosphine (TCEP) is a potent, thiol-free reducing agent that is effective over a broad pH range, including acidic conditions (pH 1.5-9.0).[8] This makes it a suitable choice when alkaline conditions need to be avoided to prevent side reactions or maintain protein stability.[9] Acidic conditions (low pH) alone, without a reducing agent, are not sufficient to break disulfide bonds.[10]

Q4: What are the differences in optimal pH for common reducing agents like DTT and TCEP?

Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are two of the most common reducing agents, each with distinct optimal pH ranges.

  • DTT (Dithiothreitol): As a thiol-based reducing agent, DTT's effectiveness is pH-dependent. Its optimal pH range is typically between 7.1 and 8.0.[11] Below pH 7, its reducing power is limited.[12]

  • TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a phosphine-based reducing agent and is effective over a much broader pH range (1.5 to 8.5).[12] It is more stable and can reduce disulfide bonds at lower pH values compared to DTT.[8][13]

Troubleshooting Guide

Issue 1: Incomplete Disulfide Bond Reduction

Possible Cause: Suboptimal pH for the chosen reducing agent.

  • Solution: Ensure the pH of your reaction buffer is within the optimal range for your reducing agent. For thiol-based reagents like DTT, a pH of 7.5-8.5 is generally recommended. If you must work at a lower pH, consider using TCEP, which is effective across a wider pH range.[8][12]

Possible Cause: Insufficient concentration of the reducing agent.

  • Solution: Increase the molar excess of the reducing agent. A 10- to 100-fold molar excess over the protein's disulfide bond concentration is a common starting point. For complete reduction for applications like electrophoresis, concentrations of 50-100 mM DTT may be required.[11]

Possible Cause: Steric hindrance preventing access to the disulfide bond.

  • Solution: The addition of a denaturant, such as 6-8 M urea or 6 M guanidine hydrochloride, can unfold the protein and expose buried disulfide bonds to the reducing agent.[9]

Issue 2: Disulfide Scrambling

Possible Cause: Thiol-disulfide exchange with free thiols at neutral or alkaline pH.

  • Solution: Disulfide scrambling, the process of incorrect disulfide bond reformation, is more likely to occur at neutral to alkaline pH.[3][9] To minimize this, it is crucial to work at a slightly acidic pH (e.g., pH ~6.5) if possible, especially during sample workup after reduction.[14] Alkylating the free thiols immediately after reduction with reagents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) will prevent them from re-forming disulfide bonds.[15]

Possible Cause: Presence of oxidizing agents or exposure to air.

  • Solution: De-gas your buffers and perform the reduction reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the newly formed thiols.[9] The inclusion of a chelating agent like EDTA can also help by sequestering metal ions that can catalyze oxidation.

Data Presentation

Table 1: Optimal pH Ranges for Common Disulfide Reducing Agents

Reducing AgentChemical ClassOptimal pH RangepKaKey Characteristics
Dithiothreitol (DTT) Thiol7.1 - 8.0[11]9.2, 10.1Forms a stable six-membered ring after reduction.[11]
β-Mercaptoethanol (BME) Thiol≥ 7.0[4]9.5[4]Requires a large molar excess for complete reduction.
Tris(2-carboxyethyl)phosphine (TCEP) Phosphine1.5 - 8.5[12]7.6[16]Odorless, more stable, and effective at lower pH than DTT.[8][13]

Experimental Protocols

Protocol 1: General Disulfide Bond Reduction with DTT

  • Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 1 mM EDTA) at the desired pH (typically 7.5-8.5). De-gas the buffer thoroughly.

  • Protein Solution: Dissolve the protein sample in the prepared buffer to a final concentration of 1-10 mg/mL.

  • DTT Addition: Add DTT to the protein solution to a final concentration of 10-100 mM. A fresh 1 M DTT stock solution in water is recommended.[11]

  • Incubation: Incubate the reaction mixture at 37°C or 56°C for 15-30 minutes. Room temperature incubation can also be effective but may require longer incubation times.[11]

  • Alkylation (Optional but Recommended): To prevent re-oxidation and disulfide scrambling, add an alkylating agent such as iodoacetamide to a final concentration of 2-3 fold molar excess over the DTT concentration. Incubate in the dark at room temperature for 30 minutes.

  • Downstream Processing: The reduced and alkylated protein is now ready for downstream applications such as enzymatic digestion or electrophoresis.

Protocol 2: Disulfide Bond Reduction with TCEP

  • Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris-HCl) at the desired pH (can be in the acidic to neutral range). TCEP is less stable in phosphate buffers.[17]

  • Protein Solution: Dissolve the protein sample in the buffer.

  • TCEP Addition: Add TCEP to a final concentration of 5-50 mM. A stock solution of TCEP-HCl in water will have an acidic pH (~2.5).[12]

  • Incubation: Incubate at room temperature for 5-30 minutes. The reaction is often rapid.[8]

  • Alkylation (Optional): If necessary, proceed with alkylation as described in the DTT protocol. TCEP does not need to be removed before some sulfhydryl-reactive cross-linking reactions.[8]

Visualizations

Thiol_Disulfide_Exchange cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Reduction Completion Thiol R-SH (Reducing Agent) Thiolate R-S⁻ (Nucleophile) Thiol->Thiolate pH > pKa Protein_Disulfide Protein-S-S-Protein Thiolate->Protein_Disulfide Attack Mixed_Disulfide Protein-S-S-R Protein_Disulfide->Mixed_Disulfide Reduced_Protein Protein-SH (Reduced) Mixed_Disulfide->Reduced_Protein Oxidized_Reductant R-S-S-R or Cyclic Disulfide (DTT) Mixed_Disulfide->Oxidized_Reductant

Caption: Mechanism of Thiol-Disulfide Exchange.

Troubleshooting_Workflow start Incomplete Disulfide Reduction? check_pH Is pH optimal for the reducing agent? start->check_pH Yes scrambling Disulfide Scrambling Observed? start->scrambling No adjust_pH Adjust buffer pH check_pH->adjust_pH No check_conc Is reducing agent concentration sufficient? check_pH->check_conc Yes adjust_pH->check_pH increase_conc Increase molar excess of reducing agent check_conc->increase_conc No check_denaturant Are disulfide bonds sterically hindered? check_conc->check_denaturant Yes increase_conc->check_conc add_denaturant Add denaturant (Urea, GuHCl) check_denaturant->add_denaturant Yes success Successful Reduction check_denaturant->success No add_denaturant->success lower_pH Work at slightly acidic pH post-reduction scrambling->lower_pH Yes end Problem Solved scrambling->end No alkylation Perform immediate alkylation lower_pH->alkylation inert_atm Use de-gassed buffers / inert atmosphere alkylation->inert_atm inert_atm->end

Caption: Troubleshooting Workflow for Disulfide Cleavage.

References

Stability issues with Azidoethyl-SS-ethylalcohol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Azidoethyl-SS-ethylalcohol in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guidance is based on established principles of organic and medicinal chemistry, specific stability data for this compound is limited. Therefore, some information is presented as generalized or hypothetical to guide your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concerns for this compound in aqueous solutions revolve around the three key functional groups: the azide, the disulfide bond, and the ethyl alcohol. The disulfide bond is susceptible to reduction and cleavage, particularly in the presence of reducing agents or at certain pH values. The azide group can undergo reduction or cycloaddition reactions. The ethyl alcohol moiety is generally stable but can be susceptible to oxidation under harsh conditions.

Q2: How does pH affect the stability of the disulfide bond in this compound?

A2: The stability of disulfide bonds is significantly influenced by pH.[1] In alkaline conditions (high pH), the equilibrium can shift towards thiol-disulfide exchange, potentially leading to the cleavage of the disulfide bond.[1] Acidic conditions (low pH) are generally more favorable for disulfide bond stability. It is recommended to maintain a slightly acidic to neutral pH (around 6.0-7.4) for optimal stability in aqueous solutions.

Q3: Can temperature impact the stability of this compound?

A3: Yes, elevated temperatures can accelerate the degradation of this compound. Thermal decomposition of related azido-alcohols has been observed at elevated temperatures.[2] For long-term storage of aqueous solutions, it is advisable to store them at low temperatures (e.g., 4°C or -20°C). For experimental use, it is best to prepare fresh solutions and avoid prolonged exposure to high temperatures.

Q4: Are there any incompatible reagents I should avoid when working with this compound?

A4: Yes. Avoid strong reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), as they will readily cleave the disulfide bond. Also, be cautious with reagents that can react with azides, such as phosphines (e.g., triphenylphosphine) which are used in the Staudinger ligation. The compatibility with other reagents should be assessed on a case-by-case basis.

Troubleshooting Guides

Issue 1: Loss of Activity or Inconsistent Results in "Click" Chemistry Reactions
Possible Cause Troubleshooting Steps
Degradation of the azide group 1. Verify Integrity: Before use, confirm the integrity of the this compound using a suitable analytical method like FTIR (to check for the azide peak around 2100 cm⁻¹) or ¹H NMR. 2. Fresh Solutions: Prepare fresh aqueous solutions of the reagent immediately before your experiment. 3. Storage: Ensure the stock solution is stored under recommended conditions (cool, dark, and inert atmosphere if possible).
Cleavage of the disulfide bond 1. Check for Reducing Agents: Ensure that no reducing agents are present in your reaction buffer or other components. 2. pH Control: Maintain the pH of your reaction mixture within a stable range (ideally pH 6.0-7.4). 3. Analyze for Free Thiols: Use a thiol-specific assay (e.g., Ellman's reagent) to check for the presence of free thiols, which would indicate disulfide bond cleavage.
Issue 2: Unexpected Side-Products Observed in Mass Spectrometry Analysis
Possible Cause Troubleshooting Steps
Disulfide scrambling or exchange 1. Control pH: As disulfide exchange is more prevalent at higher pH, ensure your solution's pH is controlled.[1] 2. Minimize Exposure: Reduce the time the compound spends in aqueous solution before analysis. 3. Use of Quenching Agents: Consider using a thiol-reactive compound (e.g., N-ethylmaleimide) to cap any free thiols and prevent further disulfide exchange during sample preparation.
Oxidation of the alcohol or sulfur atoms 1. Degas Solutions: To minimize oxidation, degas your aqueous solutions before dissolving the compound. 2. Inert Atmosphere: If sensitivity to oxidation is high, perform experiments under an inert atmosphere (e.g., nitrogen or argon).
Reaction with buffer components 1. Buffer Selection: Use non-reactive buffers. For example, avoid primary amine-containing buffers if there's a possibility of reaction with other components. 2. Simplify the System: If possible, run control experiments with just the this compound in the buffer to identify any buffer-specific degradation products.

Data Presentation

Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C over 24 hours

pH% Remaining Intact Compound (Hypothetical)
4.098%
6.095%
7.490%
8.575%
10.050%

Table 2: Hypothetical Temperature Stability of this compound in Aqueous Buffer (pH 7.4) over 24 hours

Temperature% Remaining Intact Compound (Hypothetical)
4°C98%
25°C90%
37°C82%
50°C65%

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 8.5, 10.0).

  • Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

  • Incubation: Dilute the stock solution into each pH buffer to a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples using a stability-indicating method like HPLC-UV or LC-MS to determine the concentration of the intact compound.

  • Data Analysis: Plot the concentration of the remaining compound against time for each pH value to determine the degradation rate.

Protocol 2: Analysis of Disulfide Bond Reduction
  • Reagent Preparation: Prepare a solution of a reducing agent (e.g., DTT or TCEP) in a suitable buffer (pH 7.4). Also, prepare a solution of this compound in the same buffer.

  • Reaction: Mix the this compound solution with the reducing agent solution.

  • Time Course: At different time points, take aliquots of the reaction mixture.

  • Quenching and Derivatization: Stop the reaction by adding a thiol-reactive probe (e.g., Ellman's reagent or a maleimide-based fluorescent dye).

  • Analysis: Quantify the amount of free thiol generated using spectrophotometry or fluorometry. Alternatively, analyze the reaction mixture by LC-MS to observe the disappearance of the parent compound and the appearance of the reduced product.

Visualizations

degradation_pathway A This compound B Reduced Thiol (Disulfide Cleavage) A->B Reducing Agents (e.g., DTT) C Amine (Azide Reduction) A->C Reducing Conditions (e.g., H2/Pd) D Oxidized Products (Alcohol/Sulfur Oxidation) A->D Oxidizing Agents

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Aqueous Solution of this compound B Incubate under various conditions (pH, Temp, Reagents) A->B C Withdraw Aliquots at Time Points B->C D Analyze by HPLC/LC-MS C->D E Quantify Degradation D->E

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: Synthesis of Azidoethyl-SS-ethylalcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for enhancing the yield of Azidoethyl-SS-ethylalcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the formation of an unsymmetrical disulfide, 2-(2-aminoethyldisulfanyl)ethanol, by reacting cysteamine with 2-mercaptoethanol. The second step is the conversion of the primary amino group of the intermediate to an azide group to yield the final product.

Q2: What are the critical factors influencing the yield of the unsymmetrical disulfide formation?

A2: The primary challenge in the synthesis of the unsymmetrical disulfide intermediate is minimizing the formation of symmetrical byproducts (cystamine and 2,2'-dithiodiethanol). Key factors to control are the reaction conditions, including the choice of oxidizing agent, temperature, and the order of reagent addition.

Q3: What methods can be used to convert the primary amine to an azide?

A3: A common method for converting a primary amine to an azide is through a diazotization reaction, followed by substitution with an azide salt. However, due to the instability of aliphatic diazonium salts, alternative methods like a diazo transfer reaction might be considered for higher yields and safety.

Q4: How can I monitor the progress of the reactions?

A4: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the determination of the consumption of starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guides

Problem 1: Low Yield of 2-(2-aminoethyldisulfanyl)ethanol (Unsymmetrical Disulfide)
Potential Cause Troubleshooting Step Expected Outcome
Formation of Symmetrical Disulfides Employ a method that proceeds through a reactive intermediate. For example, activate one of the thiols with a reagent like 1-chlorobenzotriazole (BtCl) before adding the second thiol. This minimizes the direct reaction between two molecules of the same thiol.Increased selectivity for the unsymmetrical disulfide and a higher yield of the desired product.
Thiol-Disulfide Exchange Control the reaction temperature. Lower temperatures can help to reduce the rate of thiol-disulfide exchange or "scrambling" that leads to the formation of symmetrical byproducts.[1]Reduced formation of symmetrical disulfides, leading to a cleaner reaction mixture and higher yield of the unsymmetrical product.
Oxidation of Thiols Use a mild oxidizing agent. Harsh oxidizing agents can lead to over-oxidation of the thiols to sulfonic acids or other side products. Consider using air oxidation catalyzed by a base or a controlled amount of a chemical oxidant.Minimized side reactions and improved yield of the desired disulfide.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of one thiol may be used to drive the reaction to completion, but a large excess can lead to purification challenges.Optimized conversion of the limiting thiol to the unsymmetrical disulfide.
Problem 2: Low Yield of this compound (Azidation Step)
Potential Cause Troubleshooting Step Expected Outcome
Decomposition of Diazonium Salt If using a diazotization method, maintain a low reaction temperature (typically 0-5 °C) to minimize the decomposition of the unstable aliphatic diazonium intermediate.Reduced formation of undesired byproducts from the decomposition of the diazonium salt, leading to a higher yield of the azide.
Inefficient Diazo Transfer If using a diazo transfer reagent, ensure the use of an appropriate base to deprotonate the primary amine, facilitating the reaction. The choice of solvent can also be critical.Improved conversion of the primary amine to the azide.
Side Reactions of the Azide Group Azides can be sensitive to certain conditions. Ensure that the workup and purification steps are performed under neutral or mildly basic conditions to avoid decomposition.Preservation of the azide functional group and a higher isolated yield of the final product.
Purification Losses The final product may be volatile or have similar polarity to byproducts. Use appropriate purification techniques such as column chromatography with a carefully selected solvent system to minimize losses.Improved recovery of the pure this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-aminoethyldisulfanyl)ethanol

This protocol is a representative method and may require optimization.

Materials:

  • Cysteamine hydrochloride

  • 2-Mercaptoethanol

  • 1-Chlorobenzotriazole (BtCl)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-chlorobenzotriazole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 2-mercaptoethanol (1.0 eq) in anhydrous DCM to the cooled BtCl solution.

  • Stir the reaction mixture at -78 °C for 30 minutes to form the sulfenyl chloride intermediate.

  • In a separate flask, dissolve cysteamine hydrochloride (1.0 eq) in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution. Extract the free cysteamine into DCM, dry the organic layer with anhydrous sodium sulfate, and filter.

  • Slowly add the solution of free cysteamine in anhydrous DCM to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(2-aminoethyldisulfanyl)ethanol.

Protocol 2: Synthesis of this compound

This protocol is a representative method and requires careful handling of azides.

Materials:

  • 2-(2-aminoethyldisulfanyl)ethanol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(2-aminoethyldisulfanyl)ethanol (1.0 eq) in a solution of hydrochloric acid at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution at 0 °C. A gas evolution (nitrogen) may be observed.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature.

  • The crude product may be further purified by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Methods for Unsymmetrical Disulfide Synthesis

Method Reagents Typical Yield Range Advantages Disadvantages
BtCl Method 1-Chlorobenzotriazole70-90%High selectivity, mild conditionsRequires low temperatures
NIS Method N-Iodosuccinimide65-85%Room temperature reactionPotential for iodine-related side reactions
H₂O₂ Oxidation Hydrogen Peroxide, Base50-75%"Green" oxidantCan lead to over-oxidation, lower selectivity

Table 2: Typical Reaction Conditions for Azidation

Parameter Diazotization Method Diazo Transfer Method
Temperature 0-5 °CRoom Temperature
Key Reagents Sodium Nitrite, Acid, Sodium AzideTriflic Azide or similar, Base
Typical Yield Range 40-60% (for aliphatic amines)60-80%
Safety Considerations Unstable diazonium intermediatePotentially explosive diazo transfer reagents

Visualizations

experimental_workflow cluster_step1 Step 1: Unsymmetrical Disulfide Synthesis cluster_step2 Step 2: Azidation cluster_purification Purification a Cysteamine d 2-(2-aminoethyldisulfanyl)ethanol a->d b 2-Mercaptoethanol b->d c Oxidizing/Activating Agent c->d f This compound d->f e Diazotizing/Diazo Transfer Agent e->f g Column Chromatography f->g

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_disulfide Unsymmetrical Disulfide Step cluster_azide Azidation Step start Low Yield of Final Product symmetrical_byproducts High Symmetrical Byproducts? start->symmetrical_byproducts decomposition Evidence of Decomposition? start->decomposition check_temp Lower Reaction Temperature symmetrical_byproducts->check_temp Yes change_method Change Activation Method (e.g., BtCl) symmetrical_byproducts->change_method Yes end Yield Enhanced check_temp->end Improved? change_method->end Improved? check_azide_temp Maintain Low Temperature (0-5 °C) decomposition->check_azide_temp Yes use_diazo_transfer Consider Diazo Transfer Reagent decomposition->use_diazo_transfer Yes check_azide_temp->end Improved? use_diazo_transfer->end Improved?

References

Validation & Comparative

A Comparative Guide to Cleavable Crosslinkers: Azidoethyl-SS-ethylalcohol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a cleavable crosslinker is a critical decision that profoundly influences the outcome of their experiments, whether in proteomics, drug delivery, or bioconjugation. This guide provides an objective comparison of Azidoethyl-SS-ethylalcohol, a disulfide-based cleavable crosslinker, with other common classes of cleavable linkers. We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to aid in the rational selection of the most suitable crosslinker for your research needs.

This compound is a versatile crosslinker featuring a terminal azide group for click chemistry, a central disulfide bond for cleavability, and a hydroxyl group for further functionalization. Its core utility lies in the reversible nature of the disulfide bond, which can be cleaved under mild reducing conditions. This property is particularly advantageous in applications requiring the release of a conjugated molecule within the reducing environment of the cell cytoplasm.

Mechanisms of Cleavage: A Comparative Overview

Cleavable crosslinkers are designed to be stable under certain conditions and break apart under specific triggers. The primary classes of cleavable linkers are categorized by their cleavage mechanism:

  • Disulfide Linkers (e.g., this compound): These linkers contain a disulfide bond (-S-S-) that is stable in the oxidizing extracellular environment but is readily cleaved by reducing agents such as glutathione (GSH), which is present in high concentrations (1-10 mM) inside cells compared to the blood plasma (~2 µM)[1]. This differential in reducing potential provides a selective mechanism for intracellular release. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond[2][3][4].

  • Enzyme-Labile Linkers (e.g., Valine-Citrulline): These linkers incorporate a peptide sequence that is a substrate for specific enzymes, often proteases like cathepsin B, which are abundant in the lysosomes of tumor cells[2][]. The Valine-Citrulline (Val-Cit) dipeptide is a well-established example, demonstrating high stability in human plasma but efficient cleavage within the lysosome[2][6].

  • Acid-Labile Linkers (e.g., Hydrazones): These linkers are designed to hydrolyze under acidic conditions. They are relatively stable at physiological pH (~7.4) but break down in the more acidic environments of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0)[2][7]. Hydrazone linkers are a common example of this class[2].

Quantitative Performance Comparison of Cleavable Linkers

The following tables summarize key performance data for different classes of cleavable linkers based on information compiled from various studies.

Disclaimer: The data presented below are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Disulfide General DisulfideVariableStability is highly dependent on the steric hindrance around the disulfide bond. Increased steric hindrance generally leads to greater stability[2][3][4].
Enzyme-Labile Valine-Citrulline (Val-Cit)> 230 daysDemonstrates high stability in human plasma. However, it can be less stable in mouse plasma due to enzymatic cleavage[2][6].
Acid-Labile Hydrazone~2 daysShows pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature payload release[2].

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

Linker TypeLinker ExampleTarget Cell LineIC50 (ng/mL)Key Findings
Disulfide SPDB (disulfide)Breast Cancer10-100Potency is influenced by factors such as drug-to-antibody ratio (DAR) and antigen expression levels.
Enzyme-Labile Valine-Citrulline (Val-Cit)Breast Cancer1-10Generally exhibits high potency due to efficient intracellular release of the payload[8].
Acid-Labile HydrazoneVarious10-100Efficacy can be limited by the stability of the linker in circulation.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative synthesis of this compound, which involves the creation of an unsymmetrical disulfide.

Step 1: Synthesis of 2-Azidoethanol

  • Dissolve 2-bromoethanol and sodium azide in water.

  • Reflux the mixture for several hours.

  • Extract the product, 2-azidoethanol, with an organic solvent (e.g., diethyl ether).

  • Dry the organic phase and remove the solvent under reduced pressure.

Step 2: Formation of the Unsymmetrical Disulfide

A common method for forming unsymmetrical disulfides involves the reaction of a thiol with a sulfenylating agent.

  • Activate a suitable disulfide-containing reagent (e.g., 2,2'-dipyridyl disulfide) to create a reactive intermediate.

  • React the activated disulfide with 2-mercaptoethanol to form an intermediate.

  • React this intermediate with 2-azidoethanol to yield this compound.

  • Purify the final product using chromatography.

Note: This is a representative protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized.

Evaluation of Linker Cleavage

This protocol outlines a general method for assessing the cleavage of a disulfide linker like this compound using reducing agents.

Materials:

  • Disulfide-linked conjugate (e.g., a protein conjugated via this compound)

  • Reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) solutions at various concentrations.

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE analysis equipment

Procedure:

  • Prepare solutions of the disulfide-linked conjugate in PBS.

  • To separate reaction tubes, add different concentrations of DTT or TCEP.

  • Incubate the reactions at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, quench the reaction by adding a maleimide-based reagent to cap any free thiols.

  • Analyze the samples by non-reducing SDS-PAGE to visualize the cleavage of the conjugate (i.e., the release of the conjugated molecule).

  • Quantify the band intensities to determine the percentage of cleavage over time.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic potential of an antibody-drug conjugate (ADC) utilizing a cleavable linker.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC construct with the cleavable linker

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in complete cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plates for a period that allows for ADC internalization and payload release (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and plot the results against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited)[9][10][11][12].

Visualizing Key Processes

To better understand the applications of cleavable crosslinkers, the following diagrams illustrate two key experimental workflows.

experimental_workflow cluster_purification Affinity Purification Cell Lysate Cell Lysate Incubation Incubation Cell Lysate->Incubation Add Antibody-Bead Conjugate Antibody-Bead Conjugate Antibody-Bead Conjugate->Incubation Washing Washing Incubation->Washing Capture Target Elution Elution Washing->Elution Remove Non-specific Binders Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Cleave Linker & Release

Caption: Workflow for Affinity Purification-Mass Spectrometry using a cleavable linker.

adc_internalization cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (Stable Linker) Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome (Acidic pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome Cytoplasm Cytoplasm (High GSH) Lysosome->Cytoplasm 3. Linker Cleavage & Drug Release Released Drug Released Drug Cytoplasm->Released Drug Nucleus Nucleus Cell Death Cell Death Nucleus->Cell Death 5. Apoptosis Released Drug->Nucleus 4. Target Engagement

Caption: Mechanism of ADC internalization and payload release via a cleavable linker.

References

A Comparative Analysis of Disulfide Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Linker Selection for Targeted Therapeutics

In the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety. Cleavable linkers are designed to be stable in systemic circulation and to release their payload upon encountering specific triggers within the target cell or tumor microenvironment. Among these, disulfide linkers, which are sensitive to the intracellular reducing environment, offer a unique set of advantages. This guide provides an objective comparison of disulfide linkers with other common cleavable linker technologies, supported by experimental data and detailed protocols.

The Core Advantage of Disulfide Linkers: Exploiting the Redox Gradient

The primary advantage of disulfide linkers lies in their selective cleavage mechanism, which exploits the significant physiological difference in glutathione (GSH) concentration between the extracellular space and the intracellular cytosol.[][2] The concentration of GSH, a key cellular antioxidant, is approximately 100- to 1000-fold higher inside cells (1-10 mM) compared to the bloodstream (2-20 µM).[2][3][] This steep gradient ensures that the disulfide bond remains largely intact in circulation, minimizing premature drug release and off-target toxicity, while promoting rapid cleavage and payload release once the conjugate is internalized by the target cell.[5][6]

The stability of disulfide linkers can also be fine-tuned by introducing steric hindrance around the disulfide bond, allowing for modulation of the drug release kinetics.[7] This adaptability makes them a versatile tool for a variety of payloads, including maytansinoids, calicheamicin, and taxoids.[][5]

Comparative Analysis of Cleavable Linkers

The choice of a cleavable linker has profound implications for an ADC's therapeutic index. Below is a comparison of disulfide linkers with two other major classes: pH-sensitive and protease-sensitive linkers.

  • Disulfide Linkers (Redox-Sensitive): As discussed, these rely on the high intracellular glutathione concentration for cleavage. They generally exhibit good serum stability, which can be enhanced through chemical modification.[2][5] The released payload is a neutral metabolite that can potentially diffuse into neighboring cancer cells, creating a "bystander effect."[2][8]

  • Hydrazone Linkers (pH-Sensitive): These linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[8][9] While effective, hydrazone linkers can exhibit lower stability in circulation compared to other linker types, potentially leading to premature drug release.[5][10] For example, some hydrazone linkers have shown a half-life of approximately 2 days in plasma.[9][11]

  • Peptide Linkers (Protease-Sensitive): These linkers incorporate a specific peptide sequence, most commonly valine-citrulline (Val-Cit), which is cleaved by lysosomal proteases like cathepsin B that are often overexpressed in tumor cells.[9][12] Peptide linkers are known for their exceptional plasma stability, with a reported half-life for a Val-Cit linker exceeding 230 days in human plasma.[9][13] However, their efficacy is dependent on the expression levels of the target proteases within the cancer cells.[9]

The cleavage mechanisms for these linkers are visualized below.

G cluster_disulfide Disulfide Linker (Redox-Sensitive) cluster_hydrazone Hydrazone Linker (pH-Sensitive) cluster_peptide Peptide Linker (Protease-Sensitive) ADC_DS ADC-S-S-Drug GSH High Intracellular Glutathione (GSH) ADC_DS->GSH Internalization Cleaved_DS ADC-SH + HS-Drug GSH->Cleaved_DS Reduction ADC_HY ADC-NN=Drug Acid Low pH (Endosome/Lysosome) ADC_HY->Acid Internalization Cleaved_HY ADC + O=Drug Acid->Cleaved_HY Hydrolysis ADC_PEP ADC-Val-Cit-Drug Protease Cathepsin B (Lysosome) ADC_PEP->Protease Internalization Cleaved_PEP ADC + Val-Cit-Drug Protease->Cleaved_PEP Proteolysis

Caption: Cleavage mechanisms of common cleavable linkers.

Data Presentation: Quantitative Linker Comparison

The following tables summarize key quantitative data for different cleavable linker technologies. Data is compiled from multiple sources and serves as a comparative reference.

Table 1: Comparative Stability of Cleavable Linkers in Plasma

Linker TypeLinker ExampleStability in Human Plasma (Half-life)Key Characteristics
Protease-Sensitive Valine-Citrulline (Val-Cit)> 230 days[9][13]Highly stable in circulation, requires lysosomal proteases for cleavage.[9]
Disulfide Sterically Hindered DisulfideVariable; can be >7 days[9][11]Stability can be modulated by steric hindrance around the bond.[7]
pH-Sensitive Hydrazone~2 days[9][11]Prone to hydrolysis, can exhibit instability leading to premature release.[10]
Enzyme-Sensitive β-GlucuronideHighly Stable[9]Shows high plasma stability and potent efficacy.[9]

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypePayloadTarget AntigenIC50 (pM)Notes
β-Galactosidase-cleavable MMAEHER2+8.8[14]Demonstrated higher in vitro potency in this specific study.
Protease-Sensitive (Val-Cit) MMAEHER2+14.3[14]Potent cytotoxicity, but efficacy can be influenced by protease expression.[9]
Non-Cleavable (SMCC) DM1 (Kadcyla®)HER2+33.0[14]Serves as a benchmark for non-cleavable linker ADCs.

Experimental Protocols

Rigorous evaluation of linker stability is essential in ADC development. Below are detailed methodologies for key in vitro assays.

Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma, which is predictive of in vivo stability.[15][16]

Methodology:

  • Preparation: Incubate the test ADC in fresh plasma (e.g., human, mouse) at a concentration of 100-200 µg/mL at 37°C.[16] Include a control sample of the ADC in formulation buffer (e.g., PBS) to monitor intrinsic stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[16] Immediately freeze samples at -80°C.

  • Sample Processing (Two Methods):

    • Free Payload Analysis: Thaw plasma, add 3 volumes of cold acetonitrile with an internal standard to precipitate proteins. Centrifuge at high speed, collect the supernatant containing the released payload.[16]

    • Intact ADC Analysis: Capture the ADC from plasma using immunoaffinity beads (e.g., Protein A/G). Wash the beads to remove non-specifically bound proteins and elute the intact ADC.[15][16]

  • Quantification: Analyze the supernatant (for free payload) or the eluted ADC fraction using a validated LC-MS/MS method to quantify the released payload or determine the average drug-to-antibody ratio (DAR) over time.[15][16]

  • Data Interpretation: A stable linker will show minimal payload release or a minimal decrease in DAR over the time course.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target-expressing cancer cells.

Methodology:

  • Cell Plating: Seed target-expressing cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the test ADC, a non-targeting control ADC, and the free payload. Treat cells with the various concentrations.[16]

  • Incubation: Incubate the plates for a period sufficient for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[16]

  • Viability Assessment: Measure cell viability using a suitable method, such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).[16]

  • Data Analysis: Normalize viability data to untreated control cells and plot against the ADC concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

The general workflow for evaluating and comparing ADC linkers is illustrated in the diagram below.

G cluster_invitro In Vitro Evaluation ADC_Prep Prepare ADCs with Different Linkers (Disulfide, Peptide, etc.) Plasma_Assay Plasma Stability Assay (LC-MS analysis of DAR) ADC_Prep->Plasma_Assay Cyto_Assay In Vitro Cytotoxicity Assay (IC50 determination) ADC_Prep->Cyto_Assay Lysosome_Assay Lysosomal Cleavage Assay (Payload release kinetics) ADC_Prep->Lysosome_Assay InVivo_Studies In Vivo Efficacy Studies (Tumor Xenograft Models) Plasma_Assay->InVivo_Studies Cyto_Assay->InVivo_Studies Lysosome_Assay->InVivo_Studies Select_Candidate Select Lead Candidate InVivo_Studies->Select_Candidate

References

A Head-to-Head Comparison: Validating Bioconjugation Success with Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in the development of novel therapeutics and diagnostic agents. Verifying the success of this bioconjugation is paramount. While mass spectrometry (MS) has emerged as a powerhouse for the detailed characterization of bioconjugates, a range of alternative techniques also offer robust validation capabilities. This guide provides an objective comparison of mass spectrometry with key alternatives—Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and UV-Vis Spectroscopy—supported by experimental data and detailed protocols.

The choice of analytical technique for validating bioconjugation hinges on various factors, including the nature of the bioconjugate, the specific information required, and the available resources. This guide will delve into the strengths and weaknesses of each method, providing a clear framework for selecting the most appropriate validation strategy.

Performance Comparison of Bioconjugation Validation Techniques

The following table summarizes the key performance metrics of mass spectrometry and its alternatives in the context of bioconjugate validation, with a focus on antibody-drug conjugates (ADCs), a prominent class of bioconjugates.

FeatureMass Spectrometry (MS)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)UV-Vis Spectroscopy
Primary Information Precise mass measurement, determination of drug-to-antibody ratio (DAR), identification of conjugation sites, sequence verification.[][2]Detection of aggregates, fragments, and assessment of size homogeneity.[3]Estimation of molecular weight, assessment of conjugation success through mobility shift.[4]Determination of average DAR and protein concentration.[5][6]
Quantitative Accuracy High for DAR and mass determination.[7][8]Quantitative for aggregates and monomers.Semi-quantitative, provides an estimate of conjugation efficiency.[4]Moderate, can be affected by extinction coefficients and impurities.[8]
Resolution High, can resolve different drug-loaded species.[2][9]Good for separating size variants.[10]Low to moderate, may show smears for heterogeneous conjugates.Not applicable for resolving species.
Throughput Lower, especially for detailed characterization like peptide mapping.High, suitable for routine quality control.[3]High, multiple samples can be run on a single gel.High, rapid measurements.[5]
Cost & Complexity High cost, requires specialized equipment and expertise.[11]Moderate cost and complexity.Low cost, simple setup.[4]Low cost, widely available equipment.[12]
Sample Requirements Low, typically in the microgram range.Low to moderate.Low, in the microgram range.Low to moderate.

In-Depth Look at Validation Techniques

Mass Spectrometry: The Gold Standard for Detailed Characterization

Mass spectrometry has become an indispensable tool for the in-depth analysis of bioconjugates, offering unparalleled detail regarding their molecular composition.[13] Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide high-resolution data.[2][14]

Key Applications:

  • Intact Mass Analysis: This "top-down" approach measures the molecular weight of the entire bioconjugate, providing a global view of the drug load distribution and the average DAR.[9]

  • Subunit Analysis: For complex bioconjugates like ADCs, the molecule can be dissociated into its subunits (e.g., light and heavy chains) for more detailed analysis of drug distribution.

  • Peptide Mapping: This "bottom-up" approach involves enzymatic digestion of the bioconjugate into smaller peptides. Subsequent analysis by LC-MS/MS can pinpoint the exact sites of conjugation and their occupancy.[5][13][15][16][17]

Experimental Workflow for Bioconjugate Validation using Mass Spectrometry

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Bioconjugate Sample Intact Intact Mass Analysis (Dilution/Desalting) Sample->Intact Subunit Subunit Analysis (Reduction) Sample->Subunit Peptide Peptide Mapping (Reduction, Alkylation, Digestion) Sample->Peptide LC Liquid Chromatography (LC) Intact->LC Subunit->LC Peptide->LC MS Mass Spectrometer (MS) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Peptide Mapping Deconvolution Deconvolution MS->Deconvolution Intact/Subunit DatabaseSearch Database Search MSMS->DatabaseSearch Interpretation Interpretation & Reporting Deconvolution->Interpretation DatabaseSearch->Interpretation

A generalized workflow for bioconjugate validation by mass spectrometry.
Alternative Validation Techniques: Practical and Accessible Options

While mass spectrometry provides the most detailed information, several other techniques offer practical and often more accessible means of validating bioconjugation.

SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for assessing the aggregation and fragmentation of bioconjugates.[3] It is a non-denaturing technique that preserves the native structure of the bioconjugate. For ADCs, SEC is routinely used to quantify high-molecular-weight species (aggregates) and low-molecular-weight species (fragments).[10][18]

SDS-PAGE is a widely used, simple, and cost-effective method for separating proteins based on their molecular weight.[4] The success of a conjugation reaction can be visually confirmed by a shift in the molecular weight of the protein band on the gel.[4] While not as precise as mass spectrometry for determining DAR, it provides a quick and valuable qualitative assessment of conjugation.[4]

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of a bioconjugate, provided the conjugated molecule has a distinct absorbance spectrum from the protein.[5][6] By measuring the absorbance at two wavelengths (typically 280 nm for the protein and another wavelength specific to the conjugated molecule), the concentrations of the protein and the conjugated molecule can be determined, allowing for the calculation of the average DAR.[5][6][12]

Logical Comparison of Validation Techniques

cluster_ms Mass Spectrometry cluster_alternatives Alternative Techniques cluster_considerations Key Considerations MS High Detail Precise Mass & DAR Site Identification Cost Cost & Complexity MS->Cost Throughput Throughput MS->Throughput Information Information Required MS->Information SEC Size & Aggregation SEC->Cost SEC->Throughput SEC->Information SDS_PAGE Qualitative Conjugation Check SDS_PAGE->Cost SDS_PAGE->Throughput SDS_PAGE->Information UV_Vis Average DAR & Concentration UV_Vis->Cost UV_Vis->Throughput UV_Vis->Information

A logical diagram comparing mass spectrometry and alternative techniques.

Detailed Experimental Protocols

Intact Mass Analysis of an Antibody-Drug Conjugate by LC-MS

This protocol describes the analysis of an intact ADC to determine its molecular weight and drug-to-antibody ratio.

1. Sample Preparation:

  • Dilute the ADC sample to a final concentration of 0.1-1.0 mg/mL in a suitable buffer, such as 0.1% formic acid in water.[19]

  • For glycosylated ADCs, deglycosylation using an enzyme like PNGase F can simplify the mass spectrum.

2. LC-MS System:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for large proteins, such as a C4 or C8 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic mobile phase to elute the ADC.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

3. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

  • Calculate the average DAR based on the relative abundance of the different drug-loaded species.[9]

Peptide Mapping of a Bioconjugate by LC-MS/MS

This protocol provides a detailed procedure for identifying the specific conjugation sites on a bioconjugate.

1. Sample Preparation:

  • Reduction and Alkylation: Reduce the disulfide bonds of the bioconjugate using a reducing agent like dithiothreitol (DTT) and then alkylate the free thiols with an alkylating agent like iodoacetamide (IAM).[15]

  • Digestion: Digest the reduced and alkylated bioconjugate into smaller peptides using a specific protease, most commonly trypsin.[15][20]

  • Sample Cleanup: Desalt the peptide mixture using a C18 ZipTip or a similar method.

2. LC-MS/MS System:

  • LC System: A nano- or micro-flow HPLC or UHPLC system for optimal sensitivity.

  • Column: A reversed-phase C18 column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient to effectively separate the complex peptide mixture.

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR).

3. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

  • Manually inspect the MS/MS spectra of modified peptides to confirm the site of conjugation.[13][15]

Size-Exclusion Chromatography (SEC) of an Antibody-Drug Conjugate

This protocol outlines the use of SEC to assess the aggregation and purity of an ADC.

1. Sample Preparation:

  • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the SEC mobile phase.[18]

2. SEC System:

  • LC System: An HPLC or UHPLC system.

  • Column: A size-exclusion column with a pore size appropriate for the molecular weight of the ADC.

  • Mobile Phase: A phosphate buffer with a suitable salt concentration (e.g., 150 mM sodium chloride) to minimize non-specific interactions.[18]

  • Detector: A UV detector set to 280 nm.

3. Data Analysis:

  • Integrate the peaks in the chromatogram to quantify the percentage of monomer, aggregates, and fragments.

SDS-PAGE Analysis of a Bioconjugate

This protocol describes a simple method to visually confirm bioconjugation.

1. Sample Preparation:

  • Mix the bioconjugate sample with an equal volume of 2x Laemmli sample buffer.

  • Heat the sample at 95-100°C for 5 minutes to denature the protein.

2. Electrophoresis:

  • Load the denatured sample and a molecular weight marker onto a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[21]

3. Visualization:

  • Stain the gel with a protein stain such as Coomassie Brilliant Blue.

  • Destain the gel to visualize the protein bands.

4. Analysis:

  • Compare the migration of the conjugated protein to the unconjugated control. A shift to a higher molecular weight indicates successful conjugation.[4]

UV-Vis Spectroscopy for Average DAR Determination

This protocol details the calculation of the average DAR using UV-Vis spectroscopy.

1. Measurements:

  • Measure the absorbance of the ADC solution at 280 nm (for the protein) and at the wavelength of maximum absorbance for the conjugated molecule (e.g., λmax of the drug).[5][6]

  • Measure the absorbance of the unconjugated protein at the same two wavelengths.

2. Calculations:

  • Use the Beer-Lambert law and the known extinction coefficients of the protein and the conjugated molecule to calculate their respective concentrations.

  • The average DAR can then be calculated using the following formula: DAR = (Concentration of conjugated molecule) / (Concentration of protein)[5][6]

Conclusion

The validation of bioconjugation is a critical aspect of biopharmaceutical development. While mass spectrometry offers the most comprehensive characterization, a range of orthogonal techniques provide valuable and often more accessible means of confirming successful conjugation. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the level of detail needed, throughput requirements, and available resources. By understanding the principles and applications of each technique, researchers can confidently and accurately validate their bioconjugation strategies, ensuring the quality and efficacy of their products.

References

A Comparative Guide to Crosslinker Chemistry: Azido-SS-Linkers vs. NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of bioconjugation, diagnostics, and therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical crosslinker is a critical decision that profoundly impacts the stability, specificity, and efficacy of the final conjugate. This guide provides an objective comparison between two distinct classes of crosslinking technologies: the cleavable Azidoethyl-SS-ethylalcohol family of linkers, which leverage bioorthogonal click chemistry, and the widely-used N-hydroxysuccinimide (NHS) ester crosslinkers.

Introduction to the Crosslinkers

This compound and its amine-containing counterpart, Azidoethyl-SS-ethylamine, are heterobifunctional crosslinkers that offer a unique combination of functionalities.[1][2][3] They feature an azide group for highly specific "click chemistry" reactions, a disulfide (-S-S-) bond that allows for cleavage in the reducing intracellular environment, and a terminal hydroxyl or amine group for further derivatization or conjugation.[2][3][4] These linkers are particularly valuable in ADC development where controlled payload release is desired.[1][5]

N-hydroxysuccinimide (NHS) ester crosslinkers are one of the most common types of amine-reactive reagents used in bioconjugation.[6][7] They react efficiently with primary amines, such as those on the side chains of lysine residues and the N-termini of proteins, to form stable, covalent amide bonds.[6][8] NHS esters can be incorporated into a wide variety of linker backbones, which can be homobifunctional (e.g., two NHS esters), heterobifunctional (e.g., an NHS ester and a maleimide), cleavable, or non-cleavable, making them a versatile tool for researchers.[8][9][10]

Mechanism of Action and Reaction Specificity

The fundamental difference between these two crosslinker types lies in their reaction chemistry and target specificity.

  • Azido-SS-Linkers (via Click Chemistry): The azide group does not react with any functional groups naturally found in biomolecules, making it truly bioorthogonal.[11] It participates in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," to react with a terminal alkyne.[12][13][14] This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, forming a stable triazole linkage.[11][14][15]

  • NHS Ester Crosslinkers: NHS esters target primary amines, which are abundant in proteins.[6] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the ester, forming an amide bond and releasing NHS as a byproduct.[6][8] While efficient under physiological to slightly alkaline conditions (pH 7.2-9), this reaction can be less specific due to the prevalence of lysine residues on a protein's surface.[8][16] Furthermore, the NHS ester group is susceptible to hydrolysis in aqueous environments, which competes with the desired amine reaction and can reduce conjugation efficiency.[17][18][19]

Performance and Property Comparison

The selection of a crosslinker depends on the specific requirements of the application, including desired specificity, stability, and mechanism of payload release.

Table 1: General Properties and Reaction Chemistry

Feature This compound & Derivatives NHS Ester Crosslinkers
Primary Reactive Group(s) Azide (-N3), Disulfide (-S-S-), Amine (-NH2) or Hydroxyl (-OH)[1][2] N-hydroxysuccinimide Ester[6]
Target Functional Group(s) Alkyne (for Azide), Thiols (for Disulfide cleavage), Carboxylic acids/NHS esters (for Amine)[1][3] Primary Amines (-NH2)[6][8]
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[12][13] Nucleophilic Acyl Substitution[6]
Bond Formed Triazole (from click reaction), Amide (from amine reaction)[6][12] Amide[8]
Reaction Specificity Very High (Bioorthogonal)[11][12] Moderate (targets common amine groups)[16]
Inherent Cleavability Yes (Disulfide bond is cleaved by reducing agents like glutathione)[4][9] No (Cleavability depends on the linker backbone, not the NHS ester itself)[10][20]

| Key Advantage | High specificity and controlled, triggered release.[4][11] | Versatility, well-established protocols, and wide availability.[6][21] |

Table 2: Comparison of Reaction Conditions

Parameter Azido-Linker (Click Chemistry) NHS Ester Reaction
Optimal pH Wide range (pH 4-11), generally insensitive[12] 7.2 - 9.0 (rate increases with pH)[8][22]
Solvents Aqueous buffers, water, organic solvents[14][15] Aqueous buffers; organic co-solvents (DMSO, DMF) often needed for water-insoluble variants[8][23]
Catalysts / Reagents Copper (I) source (e.g., CuSO4 + reducing agent) and a stabilizing ligand (e.g., THPTA)[15] None required, but often used with carbodiimides (EDC) to activate carboxyls initially[24][25]
Key Competing Reaction None (due to bioorthogonality)[11] Hydrolysis of the ester group in aqueous solution[18][19]

| Reaction Time | Typically fast (minutes to a few hours)[12][15] | 30 minutes to several hours[23][26] |

Visualization of Chemical Pathways

NHS Ester Conjugation Pathway

The following diagram illustrates the two-step process where a carboxyl group is first activated by EDC and NHS, followed by the reaction of the stable NHS-ester intermediate with a primary amine to form an amide bond.

NHS Ester reaction pathway with a primary amine.
Azide-Alkyne Click Chemistry Pathway

This diagram shows the highly specific CuAAC reaction where an azide-modified molecule and an alkyne-modified molecule join to form a stable triazole linkage, catalyzed by Copper (I).

Click_Chemistry_Reaction mol_azide Molecule-A -N₃ (Azide) reagents + mol_azide->reagents mol_alkyne Molecule-B -C≡CH (Alkyne) catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) reagents->mol_alkyne product Conjugate (Stable Triazole Linkage) catalyst->product

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Disulfide Bond Cleavage Pathway

The disulfide bond within the Azido-SS-linker is stable in circulation but is readily cleaved by reducing agents like glutathione, which is abundant inside cells, leading to payload release.

Disulfide_Cleavage linker Drug-S-S-Antibody reagents Reducing Agent (e.g., DTT, Glutathione) linker->reagents plus + reagents->plus product1 Released Drug-SH product2 Antibody-SH plus->product1 plus->product2

Cleavage of a disulfide linker in a reducing environment.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation using an NHS Ester

This protocol outlines a typical two-step process for conjugating two proteins using a heterobifunctional NHS ester crosslinker (e.g., one with a maleimide group).

  • Reagent Preparation:

    • Equilibrate the NHS-ester crosslinker and all buffers to room temperature before use. NHS esters are moisture-sensitive.[23]

    • Dissolve the water-insoluble NHS ester in an anhydrous organic solvent like DMSO or DMF to create a stock solution.[8][23] Water-soluble sulfo-NHS esters can be dissolved directly in aqueous buffer.[]

    • Prepare a suitable reaction buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[28]

  • Step 1: Reaction with First Protein (Amine-reactive)

    • Dissolve the protein to be modified (Protein #1) in the reaction buffer.

    • Add the dissolved NHS-ester crosslinker to the protein solution. A several-fold molar excess of the crosslinker is typically used.[23]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[23]

    • Quench the reaction and remove excess, unreacted crosslinker using a desalting column or dialysis against a suitable buffer for the second reaction step.[23]

  • Step 2: Reaction with Second Protein (e.g., Sulfhydryl-reactive)

    • Ensure the second protein (Protein #2) has a free sulfhydryl group available. If not, it can be introduced using reagents like Traut's Reagent or by reducing native disulfides.[29]

    • Combine the desalted, activated Protein #1 with Protein #2 in a buffer suitable for the second reactive group (e.g., pH 6.5-7.5 for maleimides).[23]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • The final conjugate can be purified from unreacted components using methods like size-exclusion chromatography.

Protocol 2: General Procedure for CuAAC (Click Chemistry) Conjugation

This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified molecule.

  • Reagent Preparation:

    • Prepare stock solutions of the azide-containing molecule and the alkyne-containing molecule in a suitable solvent (e.g., water or DMSO).

    • Prepare a stock solution of Copper (II) Sulfate (CuSO₄).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.

    • Prepare a stock solution of a copper-stabilizing ligand, such as the water-soluble THPTA. This ligand improves efficiency and reduces potential cell toxicity.[15]

  • Reaction Setup:

    • In a microcentrifuge tube, first mix the CuSO₄ solution with the THPTA ligand solution and let it stand for a few minutes to allow the complex to form.[15]

    • Add the azide-containing molecule and the alkyne-containing molecule to the tube. A slight molar excess of one component is often used to drive the reaction to completion.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]

  • Incubation and Purification:

    • Allow the reaction to proceed at room temperature for 30-60 minutes.[15] The reaction is often complete within this timeframe.

    • The resulting triazole-linked conjugate can be purified from the catalyst and excess reagents using appropriate methods such as dialysis, desalting columns, or chromatography.

Conclusion and Recommendations

The choice between Azido-SS-linkers and NHS esters is dictated by the strategic goals of the conjugation experiment.

Choose this compound or related linkers when:

  • High specificity is paramount: The bioorthogonal nature of click chemistry prevents unwanted side reactions with the target biomolecule.[11]

  • Controlled, triggered release is required: The disulfide bond provides a "cleavable" mechanism that is responsive to the intracellular reducing environment, which is ideal for ADCs.[4][9]

  • Working with complex biological samples: The lack of reactivity with native functional groups allows for cleaner conjugation in complex lysates or in vivo.[12]

Choose NHS Ester crosslinkers when:

  • A versatile, well-established method is needed: A vast array of NHS esters with different lengths, solubilities, and secondary reactive groups are commercially available.[21][29]

  • Targeting of surface lysines is sufficient: For applications like general protein labeling or immobilization, the reactivity with abundant amines is often an advantage.[8]

  • A non-cleavable, highly stable linkage is desired: NHS esters can be part of linkers like SMCC that form stable thioether and amide bonds, which are preferred when the entire antibody-drug complex should be internalized and degraded.[9][30]

For drug development professionals, Azido-SS-linkers offer a sophisticated approach for creating next-generation ADCs with improved therapeutic windows. For general research applications, the versatility and accessibility of NHS esters make them an indispensable tool. A thorough understanding of the chemistry, advantages, and limitations of each class is essential for designing successful and reproducible bioconjugation strategies.

References

A Researcher's Guide to Copper-Free Click Chemistry for Sensitive Proteins

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and stable attachment of molecules to proteins is paramount for advancements in therapeutics, diagnostics, and fundamental biological research. For years, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone technique. However, the inherent cytotoxicity of copper catalysts poses a significant challenge when working with sensitive proteins or in living systems. This guide provides a comprehensive comparison of leading copper-free alternatives, offering researchers the data and protocols needed to select the optimal strategy for their specific application.

This guide will delve into the performance of four major alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, Photo-Induced Click Chemistry, and Enzyme-Mediated Ligation. We will objectively compare their reaction kinetics, efficiency, and biocompatibility, supported by experimental data and detailed protocols.

At a Glance: Comparing Copper-Free Ligation Chemistries

The choice of a bioconjugation method hinges on a balance of factors including reaction speed, efficiency, and the biological context of the experiment. The following table summarizes key quantitative data for the primary copper-free click chemistry alternatives.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)Photo-Induced Click ChemistryEnzyme-Mediated Ligation (Sortase A)
Second-Order Rate Constant (M⁻¹s⁻¹) 0.1 - 1.0[1]1 - 10⁶[2][3]~60 (for tetrazole-alkene)[4]Variable (enzyme-dependent)
Typical Reactant Concentrations 25 - 100 µM1 - 50 µMSubstrate-dependent10 - 100 µM (protein), >10-fold excess of peptide
Typical Reaction Time 1 - 12 hours[5]Minutes to a few hours[2]Minutes (light exposure dependent)[4]1 - 6 hours[6]
Typical Yields >90%[5]>90%VariableUp to 98%[7]
Biocompatibility HighVery HighHigh (potential for phototoxicity)Very High
Key Advantages Good kinetics, high stability of reactants and products.Extremely fast kinetics, excellent bioorthogonality.Spatiotemporal control with light.High specificity, forms native peptide bonds.
Key Limitations Slower than IEDDA, some strained alkynes can have side reactions.[2][8]Tetrazines can be unstable, some dienophiles can isomerize.[9]Requires UV or visible light which can be damaging to cells.Requires specific recognition sequences, enzyme can be difficult to produce.

Deep Dive: Mechanisms and Workflows

To better understand the practical application of these techniques, this section provides a closer look at their underlying mechanisms and typical experimental workflows.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC utilizes a strained cyclooctyne (such as DBCO or BCN) that reacts spontaneously with an azide-modified molecule, eliminating the need for a toxic copper catalyst.[8] The release of ring strain drives the reaction forward, forming a stable triazole linkage.[10]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide Protein-Azide Triazole Stable Triazole Linkage Azide->Triazole + Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole

Fig. 1: SPAAC Reaction Mechanism.

A common application of SPAAC is the labeling of cell-surface proteins. This typically involves the metabolic incorporation of an azide-containing unnatural amino acid into the protein of interest, followed by the addition of a cyclooctyne-linked probe (e.g., a fluorophore).[11][12]

SPAAC_Workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_labeling SPAAC Labeling cluster_analysis Analysis A 1. Culture cells expressing protein of interest B 2. Add azide-modified amino acid to media A->B C 3. Incubate for incorporation into protein B->C D 4. Wash cells to remove unincorporated azide C->D E 5. Add cyclooctyne-probe (e.g., DBCO-Fluorophore) D->E F 6. Incubate for SPAAC reaction E->F G 7. Wash cells to remove excess probe F->G H 8. Analyze labeled protein (e.g., microscopy, flow cytometry) G->H

Fig. 2: SPAAC Cell-Surface Protein Labeling Workflow.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is an extremely fast and highly selective bioorthogonal reaction between an electron-deficient diene (typically a tetrazine) and an electron-rich dienophile (such as a trans-cyclooctene, TCO).[2][3] This reaction proceeds rapidly at low concentrations and is orthogonal to most biological functional groups.[1]

IEDDA_Reaction cluster_reactants Reactants cluster_product Product Tetrazine Protein-Tetrazine Dihydropyridazine Stable Dihydropyridazine Linkage Tetrazine->Dihydropyridazine + Dienophile Strained Dienophile (e.g., TCO) Dienophile->Dihydropyridazine IEDDA_Workflow cluster_gce Genetic Code Expansion cluster_labeling IEDDA Labeling cluster_analysis Analysis A 1. Transfect cells with plasmids for orthogonal tRNA/synthetase pair and target protein with Amber codon B 2. Add dienophile-containing unnatural amino acid A->B C 3. Express protein with incorporated dienophile B->C D 4. Add tetrazine-probe (e.g., Tetrazine-Fluorophore) C->D E 5. Incubate for IEDDA reaction D->E F 6. Wash and analyze labeled protein E->F

References

A Comparative Guide to the NMR Characterization of Azidoethyl-SS-ethylalcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise characterization of linker molecules is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(2-azidoethyldisulfanyl)ethan-1-ol (Azidoethyl-SS-ethylalcohol) and a key alternative, 2-azidoethanol. The inclusion of a disulfide bond in the linker introduces a cleavable moiety, a critical feature for many drug delivery systems, and its impact on the molecular structure is clearly discernible through NMR analysis.

Comparative NMR Data Analysis

The structure of this compound (N₃-CH₂-CH₂-S-S-CH₂-CH₂-OH) contains four distinct methylene (-CH₂-) groups. Its NMR spectrum can be predicted and compared with that of 2-azidoethanol (N₃-CH₂-CH₂-OH), which represents the azido-containing portion of the target molecule. The presence of the disulfide bridge and the additional ethyl alcohol group significantly influences the chemical shifts of the neighboring protons and carbons.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for both compounds, based on data from analogous structures.[1][2][3][4][5]

Compound Functional Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
This compound a) N₃-CH₂ -~ 3.45 (t)~ 53.5
b) -CH₂ -S-S-~ 2.95 (t)~ 39.0
c) -S-S-CH₂ -~ 2.90 (t)~ 39.5
d) -CH₂ -OH~ 3.80 (t)~ 61.0
2-Azidoethanol (Alternative) N₃-CH₂ -3.43 (t)[1][4]53.7[1][4]
-CH₂ -OH3.77 (t)[1][4]61.6[1][4]

Note: Predicted values for this compound are based on additive rules and data from similar compounds like 2-azidoethanol, cystamine, and diethyl disulfide. The 't' denotes a triplet splitting pattern, expected for adjacent, non-equivalent methylene groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the synthesis of the target compound and the general procedure for its NMR characterization.

Synthesis of 2-(2-azidoethyldisulfanyl)ethan-1-ol

This synthesis can be achieved through the disulfide exchange reaction between 2-azidoethanethiol and 2-mercaptoethanol. A more direct approach involves the reaction of cystamine with 2-azidoethanol precursors under controlled conditions. Below is a plausible synthetic route starting from cystamine dihydrochloride.

  • Step 1: Reductive Cleavage of Cystamine. Dissolve cystamine dihydrochloride in an aqueous buffer. Add a reducing agent, such as dithiothreitol (DTT), in slight excess and stir at room temperature to cleave the disulfide bond, yielding 2-aminoethanethiol.

  • Step 2: Introduction of the Azide and Hydroxyl Groups. The resulting aminothiols can then be reacted with appropriate reagents. For instance, one equivalent can be reacted with a bromo- or chloro-ethanol to introduce the hydroxyl group, followed by diazotization and substitution to introduce the azide group on the other equivalent.

  • Step 3: Controlled Disulfide Formation. A more direct method involves the reaction of 2-bromoethanol with sodium azide to form 2-azidoethanol.[6] Separately, 2-mercaptoethanol can be activated. The two components are then reacted under mild oxidizing conditions to form the asymmetric disulfide bond.

  • Purification. The final product is purified using column chromatography on silica gel to yield the pure this compound.

NMR Spectroscopic Analysis

For accurate characterization, high-resolution NMR spectra should be acquired.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters include a sufficient number of scans to ensure a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[7] This typically requires a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualizing Workflows and Relationships

To better illustrate the processes involved in the characterization of this compound conjugates, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis start Starting Materials (e.g., Cystamine, 2-Haloethanol, NaN3) reaction Chemical Reaction (Disulfide Exchange / Substitution) start->reaction purification Column Chromatography reaction->purification product Pure this compound purification->product sample_prep Sample Preparation (Dissolve in CDCl3) product->sample_prep h1_nmr ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr ¹³C NMR Acquisition sample_prep->c13_nmr processing Data Processing & Analysis h1_nmr->processing c13_nmr->processing spectra Final Spectra & Peak Assignment processing->spectra

Caption: Experimental workflow from synthesis to NMR analysis.

logical_relationship cluster_protons ¹H NMR Signals (ppm) cluster_carbons ¹³C NMR Signals (ppm) mol N₃- CH₂ (a) -CH₂ (b) -S-S- CH₂ (c) -CH₂ (d) -OH H_a ~3.45 (t) mol:f1->H_a correlates to H_b ~2.95 (t) mol:f2->H_b H_c ~2.90 (t) mol:f4->H_c H_d ~3.80 (t) mol:f5->H_d C_a ~53.5 mol:f1->C_a correlates to C_b ~39.0 mol:f2->C_b C_c ~39.5 mol:f4->C_c C_d ~61.0 mol:f5->C_d

Caption: Correlation of molecular structure to NMR signals.

References

Efficacy of Azidoethyl-SS-ethylalcohol and Other Disulfide-Based Linkers in Antibody-Drug Conjugate (ADC) Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Among the various classes of cleavable linkers, those incorporating a disulfide bond have been widely explored for their ability to be selectively cleaved in the reducing intracellular environment of tumor cells. This guide provides a comparative analysis of disulfide-containing linkers, such as Azidoethyl-SS-ethylalcohol, against other linker technologies, supported by experimental data and detailed methodologies.

Introduction to Disulfide Linkers in ADCs

Disulfide linkers are designed to be stable in the systemic circulation and undergo cleavage in the presence of high concentrations of reducing agents like glutathione (GSH), which are abundant inside cells but not in the bloodstream. This differential stability aims to ensure that the potent cytotoxic payload is released preferentially at the tumor site, minimizing off-target toxicity.

This compound is a representative disulfide-based linker. Its structure includes:

  • A disulfide bond (-S-S-) : The cleavable moiety.

  • An azide group (-N3) : A functional handle for conjugation to the antibody or payload via "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

  • An ethylalcohol group (-CH2CH2OH) : Which can be further functionalized for conjugation.

The efficacy of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond, which can enhance plasma stability.[1][2]

Comparative Data on ADC Linker Performance

The selection of a linker technology significantly impacts the stability, potency, and in vivo efficacy of an ADC. The following tables summarize representative data comparing disulfide linkers with other common cleavable and non-cleavable linkers.

Table 1: Plasma Stability of Different ADC Linkers

Linker ClassSpecific Linker ExampleStability in Human Plasma (Half-life)Key Remarks
Disulfide (Unhindered) SPP (N-succinimidyl 4-(2-pyridyldithio)propionate)ModerateSusceptible to premature cleavage, especially in rodent plasma.[3][4]
Disulfide (Hindered) SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate)HighIncreased steric hindrance improves stability compared to unhindered versions.[1][5]
Peptide-Cleavable Valine-Citrulline (vc)> 230 daysHighly stable in human plasma but can be susceptible to cleavage by carboxylesterases in mouse plasma.[3][6]
pH-Sensitive HydrazoneLow to ModerateProne to hydrolysis in systemic circulation, leading to potential off-target toxicity.[6][7]
Non-Cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Very HighOffers excellent stability, leading to a wider therapeutic window.[8][][10]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker ClassPayloadTarget Cell LineIC50 (pM)Key Remarks
Disulfide DM4COLO 205~10-100Potency can be high, but direct comparison is payload and antibody-dependent.[1]
Peptide-Cleavable MMAEKarpas-29916-34Generally exhibits potent, sub-nanomolar cytotoxicity.[11]
β-Galactosidase-Cleavable MMAESK-BR-3 (HER2+)8.8Can show enhanced potency compared to some peptide linkers.[12]
Non-Cleavable DM1KPL-4 (HER2/3+)InactiveActivity is highly dependent on lysosomal degradation and payload susceptibility to modification.[12]

Table 3: In Vivo Efficacy of ADCs with Different Linkers

Linker ClassXenograft ModelEfficacy OutcomeKey Remarks
Disulfide (Hindered) Human colon cancerShowed the best efficacy compared to less stable disulfide and non-cleavable linkers.[1]A balance of stability and efficient release is crucial for in vivo activity.[1]
Peptide-Cleavable LymphomaProvided similar efficacy to a comparable disulfide-linked ADC.[13]Generally demonstrates robust anti-tumor activity.
Non-Cleavable Human colon cancerMarginal activity observed in this specific study.[1]Efficacy can be lower than cleavable linkers, especially if a bystander effect is important.[14]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Disulfide-Linked ADCs

The following diagram illustrates the intracellular processing of an ADC with a disulfide linker like this compound.

ADC_Mechanism Mechanism of Disulfide Linker Cleavage in ADCs cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_Circulation ADC with Stable Disulfide Linker ADC_Binding 1. ADC Binds to Surface Antigen ADC_Circulation->ADC_Binding Targeting Internalization 2. Receptor-Mediated Endocytosis ADC_Binding->Internalization Endosome 3. Trafficking in Endosome Internalization->Endosome Lysosome 4. Fusion with Lysosome Endosome->Lysosome Cleavage 5. Disulfide Cleavage by Glutathione (GSH) Lysosome->Cleavage Payload_Release 6. Payload Release Cleavage->Payload_Release Apoptosis 7. Induction of Apoptosis Payload_Release->Apoptosis

Caption: Intracellular pathway of an ADC with a disulfide linker.

Experimental Workflow for ADC Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of an ADC.

ADC_Workflow Preclinical Evaluation Workflow for ADCs cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start ADC Design & Conjugation Characterization Physicochemical Characterization (DAR, Aggregation) Start->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Stability Plasma Stability Assay In_Vitro->Stability Bystander Bystander Effect Assay In_Vitro->Bystander Decision Advance to Clinical Trials? In_Vivo->Decision PK Pharmacokinetics (PK) In_Vivo->PK Efficacy Xenograft Tumor Model Efficacy In_Vivo->Efficacy Toxicity Toxicology Studies In_Vivo->Toxicity

Caption: A typical workflow for the comparative evaluation of ADC linkers.[6]

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma from relevant species (e.g., human, monkey, rat, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Quantification:

    • Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time.[15] A decrease in DAR indicates linker cleavage.

    • Free Payload: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.[6]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Methodology:

  • Cell Seeding: Plate antigen-positive and antigen-negative (as a control) cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, a relevant control ADC, and the free payload.

  • Incubation: Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.[15]

Bystander Killing Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative (Ag-) cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive (Ag+) cells.

  • Co-culture: Seed a mixed population of Ag+ and Ag- cells in 96-well plates.

  • ADC Treatment: Treat the co-culture with the ADC.

  • Incubation: Incubate for a period sufficient to allow for payload release and diffusion.

  • Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled Ag- cell population.

  • Data Analysis: A decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the ADC indicates a bystander effect.[6]

Conclusion

The choice of linker is a pivotal decision in the design of an ADC. Disulfide-based linkers, exemplified by structures like this compound, offer a mechanism for intracellular, reduction-sensitive payload release. The stability and efficacy of these linkers can be fine-tuned, for instance, by modulating steric hindrance around the disulfide bond. While they can be highly effective, their performance must be carefully evaluated against other linker classes. Peptide-cleavable linkers generally show high plasma stability and potent anti-tumor activity, while non-cleavable linkers offer the highest stability, often at the cost of a bystander effect. A thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker for a given antibody, payload, and cancer indication. This data-driven approach is crucial for the development of safer and more effective ADC therapeutics.

References

Comparative analysis of different azide-containing click chemistry reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Azide-Containing Click Chemistry Reagents

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules is fundamental. "Click chemistry," a concept introduced by Barry Sharpless, provides a suite of reactions that are modular, high-yielding, and generate minimal byproducts. Central to many of these reactions is the versatile azide functional group. This guide offers an objective comparison of various azide-containing reagents, supported by experimental data, to inform the selection process for applications ranging from bioconjugation to materials science.

The two most prominent azide-alkyne cycloaddition reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The choice between these powerful ligation techniques often depends on the experimental context, particularly the tolerance for a copper catalyst, which can be cytotoxic.[3][4]

Performance Comparison of Azide Reagents

The structure of the azide-containing reagent, particularly the linker separating the azide moiety from the molecule of interest, significantly influences its performance. Key factors to consider include solubility, steric hindrance, stability, and reactivity.

Impact of Linker Composition on Reagent Performance

Polyethylene glycol (PEG) linkers are commonly incorporated into azide reagents to enhance their properties for biological applications. The length of the PEG chain is a critical variable.

  • Solubility: Longer PEG chains generally impart greater water solubility, which is crucial for efficient and reproducible bioconjugation in aqueous biological media.[5]

  • Steric Hindrance: A PEG spacer can reduce steric hindrance, making the azide and the conjugated biotin moiety more accessible, which is particularly important when working with large biomolecules.[5]

  • Stability: The azide group itself is exceptionally stable in biological environments.[6] The ultimate stability of the bioconjugate is determined by the resulting triazole ring, which is highly robust whether formed via CuAAC or SPAAC.[6]

Data Presentation

Table 1: Comparison of Biotin-Azide Reagents with Different Linkers

ReagentMolecular Weight ( g/mol )Solubility in Aqueous Buffer (PBS)Key Characteristics
Biotin-Azide (non-PEGylated)326.4Sparingly soluble, ~0.5 mg/mL in 1:1 DMSO:PBS[5]Suitable for applications where solubility is not a concern and the alkyne is highly accessible.[5]
Biotin-PEG3-Azide458.6Moderately solubleA shorter linker option for less sterically demanding applications.[5]
Biotin-PEG4-Azide502.6SolubleBalances improved solubility with a moderate linker length.[5]
Biotin-PEG7-Azide634.8Highly solubleOffers enhanced solubility and reduced steric hindrance for complex biological systems.[5]

Table 2: Comparative Reactivity in Azide-Alkyne Cycloadditions

The reaction kinetics are highly dependent on the alkyne partner for both CuAAC and SPAAC.

Reaction TypeAzide ReagentAlkyne ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Considerations
CuAAC General Alkyl/Aryl AzidesTerminal Alkynes (e.g., Propargyl alcohol)Very fast (rate acceleration of 10⁷ to 10⁸)[1][7]Requires a Copper(I) catalyst. Propiolamides can be slightly more reactive but are prone to Michael addition.[8]
SPAAC Benzyl AzideBicyclo[6.1.0]nonyne (BCN)0.07 - 0.63[9]SPAAC is generally slower than CuAAC but avoids copper cytotoxicity, making it ideal for live-cell applications.[3][9]
SPAAC Benzyl AzideDibenzocyclooctyne (DBCO/DIBAC)~0.3[10]Commonly used for intracellular experiments due to a balance of reactivity and stability.[10]
SPAAC Benzyl AzideBiarylazacyclooctynone (BARAC)~0.9[10]Exhibits better kinetics than DBCO but can be less stable.[10]
Alternative: IEDDA N/A (Azide not used)Tetrazine & Trans-cyclooctene (TCO)Up to 2000[4]An exceptionally fast, catalyst-free alternative to azide-alkyne chemistry.[4]

Note: Reaction rates are influenced by solvent, temperature, and catalyst/ligand system (for CuAAC).

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol is a generalized procedure for labeling an alkyne-modified biomolecule with an azide-containing cargo.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS)

  • Azide-containing cargo (e.g., Biotin-PEG4-Azide), 5 mM stock in DMSO

  • Copper(II) Sulfate (CuSO₄), 20 mM stock in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM or 100 mM stock in water[11][12]

  • Sodium Ascorbate, 100 mM or 300 mM stock in water (prepare fresh)[11][12]

  • Aminoguanidine, 100 mM stock in water (optional, to prevent oxidative damage)[13]

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with buffer to a final desired concentration. For a 500 µL reaction, a typical alkyne concentration might be 25-100 µM.[13]

  • Add the azide-cargo stock solution. A 2 to 10-fold molar excess over the alkyne is common.[13]

  • Prepare the catalyst solution by premixing CuSO₄ and the THPTA ligand. A 1:5 molar ratio of Cu:THPTA is often used.[11][13] For a final reaction volume of 500 µL, you might add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[13] Vortex briefly to mix.

  • (Optional) Add aminoguanidine to a final concentration of 1-5 mM.[11]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[11][13]

  • Close the tube to minimize oxygen diffusion and incubate at room temperature for 1-4 hours. The reaction can be mixed gently on a rotator.[14]

  • Upon completion, the conjugated product can be purified by methods appropriate for the biomolecule, such as size exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified glycans on the surface of live cells with a cyclooctyne-fluorophore conjugate.

Materials:

  • Cells with azide-functionalized surface glycans (e.g., cultured with Ac4ManNAz).

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA).

  • Phosphate-Buffered Saline (PBS) or other appropriate cell culture media.

  • Flow cytometer or fluorescence microscope for analysis.

Procedure:

  • Culture cells with a metabolic precursor like 50 µM Ac4ManNAz for 2-3 days to introduce azides onto cell surface glycans.[11]

  • Gently wash the cells twice with 1 mL of PBS to remove any un-metabolized precursor.[11]

  • Prepare the labeling solution by diluting the cyclooctyne-fluorophore conjugate in media to the desired final concentration (typically 10-50 µM).

  • Add the labeling solution to the cells and incubate under normal cell culture conditions (37 °C, 5% CO₂) for 30-60 minutes.

  • After incubation, gently wash the cells three times with PBS to remove any unreacted cyclooctyne reagent.

  • The cells are now fluorescently labeled and ready for analysis by flow cytometry or imaging. The efficiency of SPAAC makes it highly suitable for applications in living systems due to the absence of a cytotoxic copper catalyst.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis Biomolecule Biomolecule (Protein, DNA, etc.) Functionalization Functionalization Biomolecule->Functionalization Azide_Reagent Azide Reagent (e.g., NHS-Azide) Azide_Reagent->Functionalization Click_Ligation Click Ligation (CuAAC or SPAAC) Functionalization->Click_Ligation Azide-tagged Biomolecule Alkyne_Probe Alkyne Probe (Fluorophore, Biotin) Alkyne_Probe->Click_Ligation Purification Purification Click_Ligation->Purification Conjugated Product Analysis Downstream Analysis (SDS-PAGE, MS, Imaging) Purification->Analysis

reaction_choice Start Experimental Goal: Bioconjugation Live_Cells Involves Live Cells or Organisms? Start->Live_Cells SPAAC Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Live_Cells->SPAAC Yes CuAAC Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Live_Cells->CuAAC No (In Vitro) SPAAC_Reason Reason: Avoids copper cytotoxicity SPAAC->SPAAC_Reason CuAAC_Reason Reason: Faster kinetics, lower reagent cost CuAAC->CuAAC_Reason

reaction_mechanisms cluster_cunc CuAAC (Copper-Catalyzed) cluster_spaac SPAAC (Strain-Promoted) Azide1 Azide Triazole1 1,4-disubstituted Triazole Azide1->Triazole1 Alkyne1 Terminal Alkyne Alkyne1->Triazole1 Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Triazole1 catalysis Azide2 Azide Triazole2 Triazole Product Azide2->Triazole2 Strained_Alkyne Strained Alkyne (e.g., Cyclooctyne) Strained_Alkyne->Triazole2 Ring_Strain Release of Ring Strain Strained_Alkyne->Ring_Strain Ring_Strain->Triazole2 drives reaction

References

A Researcher's Guide to Validating Disulfide Bond Cleavage in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of disulfide bond cleavage in cell lysates is a critical step in understanding cellular redox signaling, protein function, and the efficacy of therapeutic agents. This guide provides an objective comparison of three widely used methods for this purpose: the Ellman's Reagent assay, Maleimide-based assays, and the Redox Western Blot. We present a detailed examination of their principles, experimental protocols, and performance to aid in the selection of the most appropriate technique for your research needs.

Comparison of Methods for Validating Disulfide Bond Cleavage

The choice of method for validating disulfide bond cleavage depends on several factors, including the specific research question, the nature of the protein of interest, and the available equipment. The following table summarizes the key characteristics of the three methods discussed in this guide.

FeatureEllman's Reagent AssayMaleimide-Based AssaysRedox Western Blot
Principle Colorimetric quantification of free sulfhydryl groups using DTNB.Covalent labeling of free sulfhydryl groups with maleimide-conjugated probes.Alkylation of free sulfhydryl groups causing a mass shift detectable by electrophoresis.
Detection Spectrophotometry (Absorbance at 412 nm).[1][2]Mass Spectrometry, Fluorescence, or Biotin-Avidin interaction.[3][4]Western Blotting and immunodetection.[5][6]
Quantification Quantitative, based on a standard curve.[1]Semi-quantitative to quantitative, depending on the detection method.[3]Semi-quantitative, based on band intensity.[7]
Specificity Reacts with all free thiols in the lysate.[2]Highly specific for sulfhydryl groups under controlled pH.[3]Specific to the protein of interest via antibody detection.[5][6]
Throughput High-throughput, suitable for plate-based assays.Moderate to high, depending on the detection platform.Low to moderate, limited by the number of gels and blots.
Advantages Simple, rapid, and inexpensive.[2]High specificity and can be coupled with various detection methods for versatility.[3]Provides information on the redox state of a specific protein.[5][6][7]
Disadvantages Measures total free thiols, not specific to a particular protein; can be affected by interfering substances.[8][9]Can be more complex and expensive; potential for non-specific labeling if pH is not controlled.[3]Requires a specific antibody; semi-quantitative nature can be a limitation.

Experimental Protocols

Ellman's Reagent Assay

This protocol provides a method for the colorimetric quantification of total free sulfhydryl groups in a cell lysate.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)[2]

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[1]

  • L-cysteine hydrochloride monohydrate (for standard curve)[1]

  • Cell lysate

Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[1]

  • Prepare Cysteine Standards: Prepare a 1.5 mM stock solution of L-cysteine in Reaction Buffer. Perform serial dilutions to create a standard curve (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).[1]

  • Sample Preparation: Dilute the cell lysate in Reaction Buffer to an appropriate concentration.

  • Assay:

    • To 1.250 mL of Reaction Buffer, add 25 µL of the DTNB solution.[1]

    • Add 125 µL of the diluted cell lysate or cysteine standard to the mixture.

    • For the blank, add 125 µL of Reaction Buffer instead of the sample.[1]

  • Incubation: Mix well and incubate at room temperature for 15 minutes.[1]

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.[1][2]

  • Quantification: Subtract the blank absorbance from the sample and standard readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the concentration of free sulfhydryls in the cell lysate from the standard curve.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare DTNB Prepare DTNB Solution Mix Reagents Mix DTNB, Buffer, and Sample/Standard Prepare DTNB->Mix Reagents Prepare Standards Prepare Cysteine Standards Prepare Standards->Mix Reagents Prepare Lysate Prepare Cell Lysate Prepare Lysate->Mix Reagents Incubate Incubate 15 min at RT Mix Reagents->Incubate Measure Absorbance Measure Absorbance at 412 nm Incubate->Measure Absorbance Quantify Quantify Free Thiols (Standard Curve) Measure Absorbance->Quantify

Figure 1. Workflow for the Ellman's Reagent Assay.

Maleimide-Based Assay with Mass Spectrometry Detection

This protocol outlines a general procedure for labeling free sulfhydryl groups in a cell lysate with a maleimide-containing probe for subsequent analysis by mass spectrometry.

Materials:

  • Maleimide-PEG2-Biotin (or other suitable maleimide probe)

  • Alkylation Buffer: e.g., 40 mM HEPES, 50 mM NaCl, 1 mM EGTA, pH 6.5-7.5[10]

  • Reducing agent (e.g., DTT or TCEP) for positive control

  • Cell lysate

Procedure:

  • Cell Lysis: Lyse cells in the Alkylation Buffer.

  • Reduction (Control): For a positive control, treat a portion of the lysate with a reducing agent (e.g., 10 mM DTT for 30 minutes at 37°C) to cleave all disulfide bonds.

  • Labeling: Add the maleimide probe to the cell lysate (and the reduced control) at a concentration sufficient to label all free thiols (typically in the low millimolar range). Incubate for 1 hour at room temperature.[10] The reaction is generally performed at a pH between 6.5 and 7.5 to ensure specificity for cysteine residues.[3]

  • Sample Preparation for Mass Spectrometry:

    • Quench the labeling reaction by adding an excess of a thiol-containing compound (e.g., β-mercaptoethanol).

    • Perform protein precipitation (e.g., with acetone) to remove excess labeling reagent.

    • Digest the protein sample with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the maleimide-labeled peptides.[11]

Maleimide_Assay_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Cell Lysis Cell Lysis in Alkylation Buffer Add Probe Add Maleimide Probe Cell Lysis->Add Probe Reduction Control Reduction (Control) with DTT/TCEP Reduction Control->Add Probe Incubate Incubate 1 hr at RT Add Probe->Incubate Quench & Precipitate Quench Reaction & Protein Precipitation Incubate->Quench & Precipitate Digest Proteolytic Digestion Quench & Precipitate->Digest LC-MS/MS LC-MS/MS Analysis Digest->LC-MS/MS

Figure 2. Workflow for a Maleimide-Based Assay with MS Detection.

Redox Western Blot

This protocol describes the detection of changes in the redox state of a specific protein by observing a mobility shift on an SDS-PAGE gel.[5][6]

Materials:

  • Lysis Buffer

  • Alkylation reagent: e.g., Methoxypolyethylene glycol maleimide (MM(PEG)24)[5][6]

  • SDS-PAGE reagents

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Lysis: Lyse cells in a suitable lysis buffer.

  • Alkylation:

    • Resuspend the protein pellet in a resuspension buffer containing SDS to denature the proteins and expose cysteine thiols.[5]

    • Add MM(PEG)24 to a final concentration of 10 mM.[5]

    • Incubate at 65°C for 5 minutes, followed by 1 hour at room temperature to allow for the alkylation of free thiol groups.[5] This results in the formation of a stable thioether bond.[5]

  • SDS-PAGE:

    • Add sample buffer to the alkylated lysates.

    • Separate the proteins on an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[6]

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% skimmed milk in TBS-T for 1 hour.[5]

    • Incubate the membrane with the primary antibody overnight at 4°C or for 1 hour at room temperature.[5]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection:

    • Wash the membrane again.

    • Add ECL western blotting detection reagent and incubate for 1-5 minutes.[5]

    • Expose the membrane to X-ray film or an imaging system to visualize the bands.[5] The alkylated (reduced) form of the protein will migrate slower than the non-alkylated (oxidized) form due to the increased molecular weight from the attached PEG chain.

Redox_Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_detection Detection Cell Lysis Cell Lysis Alkylation Alkylation with MM(PEG)24 Cell Lysis->Alkylation SDS-PAGE SDS-PAGE Alkylation->SDS-PAGE Transfer Transfer to Membrane SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Antibody Incubation Blocking->Primary Ab Secondary Ab Secondary Antibody Incubation Primary Ab->Secondary Ab ECL ECL Detection Secondary Ab->ECL Imaging Imaging ECL->Imaging

Figure 3. Workflow for the Redox Western Blot.

References

Safety Operating Guide

Safe Disposal of Azidoethyl-SS-ethylalcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Azidoethyl-SS-ethylalcohol, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is a cleavable linker containing both a potentially explosive azide group and a reducible disulfide bond.[1][2] Proper disposal requires a multi-step chemical inactivation process to mitigate the risks associated with these functional groups. This guide outlines the necessary precautions, personal protective equipment (PPE), and a detailed, step-by-step protocol for the safe handling and disposal of this compound.

I. Hazard Assessment and Safety Precautions

Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[3] The presence of a disulfide bond necessitates additional chemical treatment for complete degradation. The following table summarizes the key hazard data for this compound.

PropertyValueSource
Chemical Formula C4H9N3OS2[4]
Molecular Weight 179.26 g/mol [4]
CAS Number 1807540-82-4[4]
Primary Hazards Potentially explosive (azide group)[3]
Secondary Hazards Disulfide bond requires cleavage
Incompatibilities Acids, heavy metals, strong oxidizing agents, halogenated solvents[3][5]
Storage Conditions Store at -20°C in a tightly sealed, light-protected container[6]

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound and its waste. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

  • Additional Protection: A blast shield is highly recommended, especially when working with larger quantities or for the first time.[7]

III. Step-by-Step Disposal Protocol

This protocol details a two-stage chemical inactivation process: first, the reduction of the azide group to a less hazardous amine, followed by the cleavage of the disulfide bond. All procedures should be performed in a certified chemical fume hood.

A. Experimental Protocol: Chemical Inactivation of this compound

Objective: To safely neutralize this compound waste by reducing the azide moiety to an amine and subsequently cleaving the disulfide bond.

Materials:

  • This compound waste solution.

  • Sodium borohydride (NaBH4) or Triphenylphosphine (PPh3).

  • An appropriate solvent (e.g., ethanol, THF).

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Aqueous buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Designated hazardous waste container for organic waste.

  • Plastic or glass spatulas and stir bars (avoid metal).[7]

Procedure:

Part 1: Reduction of the Azide Group

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable solvent such as ethanol or THF. The concentration should not exceed 1 M.[3]

  • Reduction:

    • Method A (Sodium Borohydride): Slowly add an excess of sodium borohydride (approximately 1.5-2.0 equivalents) to the stirred solution at room temperature. Be aware of potential hydrogen gas evolution.

    • Method B (Staudinger Reaction): Add triphenylphosphine (1.1-1.5 equivalents) to the solution. The reaction is typically stirred at room temperature for several hours.[8]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to confirm the complete consumption of the starting azide.

  • Quenching (if using NaBH4): If sodium borohydride was used, cautiously quench any excess reagent by the slow, dropwise addition of a dilute acid (e.g., 1M HCl) until gas evolution ceases. Ensure adequate ventilation.

Part 2: Cleavage of the Disulfide Bond

  • Preparation: To the resulting solution containing the amino-SS-ethylalcohol, add an aqueous buffer (e.g., PBS) to ensure the reaction remains at a neutral pH.

  • Cleavage: Add an excess of a reducing agent such as TCEP or DTT (approximately 1.5-2.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for at least one hour to ensure complete cleavage of the disulfide bond.

Part 3: Waste Collection and Final Disposal

  • Neutralization: Check the pH of the final solution and neutralize if necessary.

  • Collection: Transfer the treated solution to a designated hazardous waste container for organic waste.[6]

  • Labeling: Clearly label the waste container with its contents.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

IV. Visualizing the Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_prep Preparation and Safety cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) fume_hood Work in a Chemical Fume Hood ppe->fume_hood no_metal Use Plastic/Glassware (No Metal Spatulas) fume_hood->no_metal azide_reduction Step 1: Reduce Azide Group (e.g., with NaBH4 or PPh3) no_metal->azide_reduction disulfide_cleavage Step 2: Cleave Disulfide Bond (e.g., with TCEP or DTT) azide_reduction->disulfide_cleavage neutralize Neutralize Final Solution disulfide_cleavage->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste ehs Dispose via Institutional EHS collect_waste->ehs

Caption: A flowchart outlining the safe disposal procedure for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks and promoting a secure research environment.

References

Personal protective equipment for handling Azidoethyl-SS-ethylalcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azidoethyl-SS-ethylalcohol

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS: 1807540-82-4). The following procedures for operations and disposal are designed to ensure the safe handling of this organic azide compound in a laboratory setting.

Chemical Profile:

This compound is a cleavable PEG linker containing a hydroxyl group, a disulfide bond, and an azide group, making it useful in click chemistry and for the development of antibody-drug conjugates.[1][2][3][] Its chemical and physical properties are summarized below.

PropertyValue
Molecular Formula C4H9N3OS2[1][5]
Molecular Weight 179.26 g/mol [1][5]
Appearance Solid[1]
Storage -20°C[2]
Hazard Assessment and Stability

Organic azides like this compound are energetic compounds that can be sensitive to heat, light, friction, and shock, potentially leading to explosive decomposition.[6][7][8][9] An assessment of the stability of organic azides is crucial before handling. Two guiding principles are the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".

For this compound (C4H9N3OS2), the C/N ratio is 4/3 ≈ 1.33. Organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled with caution, stored at low temperatures, and in concentrations not exceeding 1 M.[6][9]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile gloves are a suitable choice.[10] Never wear leather or fabric gloves.[11]
Eyes/Face Safety goggles and face shieldGoggles should provide protection against chemical splashes.[12] A face shield should be worn in addition to goggles, especially when working outside of a fume hood with a blast shield.[9]
Body Laboratory coatA flame-resistant lab coat is recommended.
Respiratory Respirator (if necessary)Use a respirator if there is a risk of aerosol or dust inhalation.[13]

Operational Plan: Safe Handling Protocol

All work with this compound must be conducted in a well-ventilated fume hood, behind a blast shield.[9][10]

Preparation and Handling:

  • Work Area Setup: Ensure the fume hood is clean and free of clutter. Post a warning sign indicating that an azide experiment is in progress.[9]

  • Material Handling:

    • Use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid compound.[6][7][10] Metal spatulas can form shock-sensitive metal azides.[6]

    • Avoid grinding or subjecting the compound to friction.[10]

    • Do not use glassware with ground glass joints, as this can cause friction and lead to decomposition.[9][10]

  • Solvent selection:

    • NEVER use halogenated solvents such as dichloromethane or chloroform.[6][7][8][9][10] These can react with azides to form extremely unstable and explosive di- and tri-azidomethane.[6][7][8]

    • Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[6]

  • Reaction Conditions:

    • Keep reaction temperatures as low as practical.

    • Solutions should not be concentrated by rotary evaporation or distillation.[7][9] Purification should be limited to extraction and precipitation.[7][8]

Disposal Plan: Waste Management Protocol

Proper disposal of azide-containing waste is critical to prevent accidents.

Waste Segregation and Collection:

  • Designated Waste Containers: All waste contaminated with this compound, including solutions, contaminated consumables (e.g., gloves, weighing paper), and glassware, must be collected in a designated, clearly labeled "Azide Contaminated Waste" container.[6][10]

  • Incompatible Waste: Do not mix azide waste with acidic waste, heavy metal waste, or halogenated solvent waste.[6][10]

Deactivation of Azide Waste (for dilute solutions):

For dilute solutions (≤5%) of azides, a chemical deactivation process can be employed. This procedure must be performed in a fume hood.

  • Preparation: Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use a 40% excess of sodium nitrite relative to the amount of azide.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic. Caution: The order of addition is critical.[14]

  • Neutralization: After the reaction is complete, neutralize the solution with a dilute sodium hydroxide solution to a pH between 6 and 9 before disposing of it as hazardous waste.[14]

Final Disposal:

All azide waste, including deactivated solutions, must be disposed of through the institution's chemical waste program.[6] Never pour azide solutions down the drain, as they can react with lead or copper in the plumbing to form highly explosive metal azides.[14][15]

Emergency Procedures

SituationAction
Spill 1. Evacuate the immediate area and alert others.[10] 2. Secure the area and post "Do Not Enter" signs.[10] 3. If the spill is minor and you are trained to handle it, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the designated azide waste container.[16]
Skin Contact Flush the affected area with running water for at least 15-20 minutes.[10]
Eye Contact Immediately flush eyes with an emergency eyewash for at least 15-20 minutes.[10]
Inhalation Move to fresh air. Seek medical attention if you feel unwell.[17]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13][17]

Safe Handling and Disposal Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Work in Fume Hood with Blast Shield ppe->fume_hood gather_materials Gather Non-Metal Utensils and Proper Glassware fume_hood->gather_materials weighing Weigh Compound (Avoid Friction) gather_materials->weighing reaction Perform Reaction (No Halogenated Solvents, No Acids) weighing->reaction purification Purify via Extraction/ Precipitation ONLY reaction->purification emergency Emergency Occurs (Spill, Exposure) reaction->emergency collect_waste Collect All Waste in Designated 'Azide Waste' Container purification->collect_waste deactivate Deactivate Dilute Waste (Optional, if trained) collect_waste->deactivate dispose Dispose via Chemical Waste Program deactivate->dispose end End: Procedure Complete dispose->end emergency_procedure Follow Emergency Procedures emergency->emergency_procedure emergency_procedure->end Report Incident

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.